Product packaging for Vindoline(Cat. No.:CAS No. 2182-14-1)

Vindoline

Katalognummer: B023647
CAS-Nummer: 2182-14-1
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: CXBGOBGJHGGWIE-ACSXSLCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Vindoline is a vinca alkaloid, an alkaloid ester, an organic heteropentacyclic compound, a methyl ester, an acetate ester, a tertiary amino compound and a tertiary alcohol. It is a conjugate base of a vindolinium(1+).
This compound has been reported in Catharanthus trichophyllus, Catharanthus roseus, and other organisms with data available.
This compound is an indole alkaloid that exhibits antimitotic activity by inhibiting microtubule assembly. (NCI)
major alkaloid from Vinca rosea L.;  pentacyclic moiety in both vinblastin & vincristine;  RN given refers to (2beta,3beta,4beta,5alpha,12beta,19alpha)-isomer;  RN for cpd without isomeric designation not in Chemline 7/83

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N2O6 B023647 Vindoline CAS No. 2182-14-1

Eigenschaften

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19-,20+,21+,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBGOBGJHGGWIE-ACSXSLCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045589
Record name Vindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182-14-1
Record name (-)-Vindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2182-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vindoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12β,19α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINDOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571PJ1LW03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Vindoline Biosynthesis Pathway in Catharanthus roseus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance. It is the exclusive natural source of the terpenoid indole alkaloids (TIAs) vinblastine and vincristine, which are potent anticancer agents used in chemotherapy. The production of these dimeric alkaloids is dependent on the synthesis of their monomeric precursors, catharanthine and vindoline. This compound, in particular, is the result of a complex, seven-step enzymatic pathway that is tightly regulated and compartmentalized within the plant's leaves. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, its regulation, and efforts in metabolic engineering, intended for researchers, scientists, and professionals in the field of drug development.

The Seven-Step this compound Biosynthesis Pathway

The biosynthesis of this compound from the precursor tabersonine is a sequential enzymatic cascade. This pathway is predominantly active in the leaf tissues of C. roseus and involves a series of hydroxylations, methylations, an epoxidation/reduction, N-methylation, and finally, an acetylation.

The seven key enzymes involved in the conversion of tabersonine to this compound are:

  • Tabersonine 16-hydroxylase (T16H)

  • 16-hydroxytabersonine O-methyltransferase (16OMT)

  • Tabersonine 3-oxygenase (T3O)

  • Tabersonine 3-reductase (T3R)

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

  • Desacetoxythis compound 4-hydroxylase (D4H)

  • Deacetylthis compound 4-O-acetyltransferase (DAT)

The overall pathway transforms tabersonine into this compound through a series of intermediate compounds.

Vindoline_Biosynthesis_Pathway Tabersonine Tabersonine Intermediate1 16-Hydroxytabersonine Tabersonine->Intermediate1 T16H (CYP71D12/CYP71D351) Intermediate2 16-Methoxytabersonine Intermediate1->Intermediate2 16OMT Intermediate3 16-Methoxytabersonine 2,3-epoxide Intermediate2->Intermediate3 T3O (CYP71D1V2) Intermediate4 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine Intermediate3->Intermediate4 T3R Intermediate5 Desacetoxythis compound Intermediate4->Intermediate5 NMT Intermediate6 Deacetylthis compound Intermediate5->Intermediate6 D4H This compound This compound Intermediate6->this compound DAT

Figure 1: The enzymatic pathway of this compound biosynthesis from tabersonine.

Enzymes of the this compound Pathway: Quantitative Data

The enzymes of the this compound pathway have been characterized to varying extents. The following table summarizes the available quantitative data for these enzymes. It is important to note that kinetic parameters for all enzymes are not fully available in the literature.

EnzymeAbbreviationEC NumberSubstrate(s)KMVmaxCofactor(s)
Tabersonine 16-hydroxylaseT16H1 (CYP71D12)1.14.13.73Tabersonine350 ± 100 nM[1]1.8 ± 0.05 µM min-1[1]NADPH, O2
16-hydroxytabersonine O-methyltransferase16OMT2.1.1.9416-Hydroxytabersonine, S-adenosyl-L-methionineN/AN/A-
Tabersonine 3-oxygenaseT3O (CYP71D1V2)1.14.14.5016-MethoxytabersonineN/AN/ANADPH, O2
Tabersonine 3-reductaseT3R1.1.1.-16-Methoxytabersonine 2,3-epoxideN/AN/ANADPH
3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferaseNMT2.1.1.-3-hydroxy-16-methoxy-2,3-dihydrotabersonine, S-adenosyl-L-methionineN/AN/A-
Desacetoxythis compound 4-hydroxylaseD4H1.14.11.20Desacetoxythis compound, 2-oxoglutarate, O2N/AN/AFe2+, Ascorbate
Deacetylthis compound 4-O-acetyltransferaseDAT2.3.1.107Deacetylthis compound, Acetyl-CoA30 µM (Deacetylthis compound)[2], 9.5 µM (Acetyl-CoA)[2]3.81 pmol/sec/mg[2]-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a highly regulated process, influenced by developmental cues and environmental factors, most notably light.

Transcriptional Regulation by Light

Light is a major factor inducing the expression of several this compound pathway genes.[2] The expression of T16H2, T3O, T3R, D4H, and DAT is significantly induced by light.[2] This regulation is mediated by a complex interplay of transcription factors.

  • CrGATA1: A key positive regulator of light-induced this compound biosynthesis. CrGATA1 activates the promoters of light-responsive this compound pathway genes.[2]

  • CrPIF1 (Phytochrome Interacting Factor): Acts as a negative regulator in the dark, repressing the expression of this compound biosynthetic genes.[2]

The light signaling pathway involves the photoreceptor phytochrome, which perceives red and far-red light. In the dark, the active form of phytochrome is low, allowing CrPIF1 to repress gene expression. Upon exposure to light, phytochrome is activated and CrPIF1 is degraded, leading to the derepression of genes like CrGATA1, which in turn activates the transcription of the this compound pathway genes.

Light_Regulation_Pathway cluster_dark Dark cluster_light Light CrPIF1 CrPIF1 CrGATA1_d CrGATA1 gene CrPIF1->CrGATA1_d represses Vindoline_Genes_d This compound Pathway Genes (T16H2, T3O, T3R, D4H, DAT) CrGATA1_d->Vindoline_Genes_d Vindoline_Biosynthesis_d This compound Biosynthesis (Low) Vindoline_Genes_d->Vindoline_Biosynthesis_d Phytochrome Phytochrome (Active) CrPIF1_l CrPIF1 (degraded) Phytochrome->CrPIF1_l promotes degradation CrGATA1_l CrGATA1 gene (active) CrGATA1_protein CrGATA1 Protein CrGATA1_l->CrGATA1_protein transcribes & translates Vindoline_Genes_l This compound Pathway Genes (T16H2, T3O, T3R, D4H, DAT) Vindoline_Biosynthesis_l This compound Biosynthesis (High) Vindoline_Genes_l->Vindoline_Biosynthesis_l CrGATA1_protein->Vindoline_Genes_l activates Light_Source Light Light_Source->Phytochrome

Figure 2: Light-mediated regulation of the this compound biosynthesis pathway.

Metabolic Engineering for this compound Production

The low abundance of this compound in C. roseus has driven efforts to produce this valuable precursor in heterologous systems, primarily the yeast Saccharomyces cerevisiae. This involves introducing the seven genes of the this compound pathway into the yeast genome.

Significant progress has been made in optimizing this compound production in yeast through various metabolic engineering strategies:

  • Pathway Reconstitution: The entire seven-gene pathway from tabersonine to this compound has been successfully reconstituted in yeast.

  • Gene Copy Number Tuning: Adjusting the number of copies of each pathway gene is crucial to balance the metabolic flux and avoid the accumulation of intermediates.

  • Optimization of Fermentation Conditions: Modifying medium composition (e.g., pH) and feeding strategies can significantly enhance product yield.

The following table summarizes reported this compound titers achieved in engineered S. cerevisiae.

Host StrainEngineering StrategyTiter (mg/L)Yield (%)Reference
S. cerevisiaePrecursor-directed synthesis from tabersonine, fine-tuning of gene copy numbers, optimized fed-batch bioreactor26688[1][3]
S. cerevisiaeCRISPR/Cas9 mediated genome integration, cofactor supply enhancement, fermentation optimization~16.5N/A[4]
S. cerevisiaeDe novo biosynthesis, pathway reconstitution and optimization0.3051N/A

Metabolic_Engineering_Workflow cluster_design Design & Construction cluster_transformation Transformation & Screening cluster_optimization Optimization & Production Gene_Selection 1. Gene Selection (T16H, 16OMT, T3O, T3R, NMT, D4H, DAT) Codon_Optimization 2. Codon Optimization for Yeast Gene_Selection->Codon_Optimization Vector_Construction 3. Plasmid/Integration Vector Construction Codon_Optimization->Vector_Construction Yeast_Transformation 4. Yeast Transformation Vector_Construction->Yeast_Transformation Strain_Screening 5. Strain Screening & Selection Yeast_Transformation->Strain_Screening Fermentation 6. Fermentation & Precursor Feeding (Tabersonine) Strain_Screening->Fermentation Metabolite_Analysis 7. Metabolite Analysis (HPLC/LC-MS) Fermentation->Metabolite_Analysis Optimization 8. Pathway Optimization (e.g., gene copy number) Metabolite_Analysis->Optimization Optimization->Fermentation Scale_Up 9. Scale-Up Production Optimization->Scale_Up

Figure 3: A generalized workflow for metabolic engineering of this compound production in yeast.

Experimental Protocols

Protocol 1: Gene Expression Analysis by qRT-PCR

This protocol outlines a general method for analyzing the relative expression of this compound pathway genes in C. roseus leaves in response to an elicitor (e.g., chitooligosaccharides).

1. Plant Material and Treatment:

  • Grow C. roseus plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 25°C).

  • Apply the elicitor treatment (e.g., foliar spray with 0.1 µg/mL chitooligosaccharides) to a set of plants. Use a control group sprayed with water.

  • Harvest young leaves at specified time points after treatment, immediately freeze them in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from the frozen leaf samples using a suitable plant RNA extraction kit or a TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Design gene-specific primers for the target this compound pathway genes (T16H, D4H, DAT, etc.) and a reference gene (e.g., Actin or RSP9).

  • Prepare the qRT-PCR reaction mixture (e.g., 20 µL total volume) containing:

    • SYBR Green Master Mix

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the qRT-PCR using a real-time PCR system with a thermal cycling program, typically:

    • Initial denaturation: 95°C for 30s

    • 40 cycles of:

      • Denaturation: 95°C for 15s

      • Annealing/Extension: 60°C for 30s

  • Include a melt curve analysis at the end to verify the specificity of the amplified products.

4. Data Analysis:

  • Calculate the relative gene expression levels using the 2-ΔΔCt method.[5] The expression level of the target genes is normalized to the reference gene, and the fold change is calculated relative to the control samples.

Protocol 2: Enzyme Assay for Deacetylthis compound 4-O-acetyltransferase (DAT)

This protocol describes a method to measure the activity of DAT, which catalyzes the final step in this compound biosynthesis.

1. Enzyme Extraction:

  • Homogenize fresh or frozen young C. roseus leaves in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.

  • Collect the supernatant, which contains the crude enzyme extract. The protein concentration can be determined using a Bradford assay.

2. Assay Reaction:

  • Prepare the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction could contain:

    • Crude enzyme extract (containing a known amount of protein, e.g., 50 µg)

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

    • Deacetylthis compound (substrate, e.g., to a final concentration of 50 µM)

    • [14C]-Acetyl-CoA (radiolabeled substrate, e.g., to a final concentration of 10 µM with a known specific activity)

  • Initiate the reaction by adding the enzyme extract or one of the substrates.

  • Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a specific period (e.g., 30 minutes), ensuring the reaction is in the linear range.

3. Product Separation and Detection:

  • Stop the reaction by adding an organic solvent like ethyl acetate.

  • Vortex vigorously to extract the product (radiolabeled this compound) into the organic phase.

  • Centrifuge to separate the phases and carefully transfer the organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the residue in a small volume of a suitable solvent (e.g., methanol).

  • Spot the resuspended sample onto a thin-layer chromatography (TLC) plate.

  • Develop the TLC plate using an appropriate solvent system to separate this compound from the unreacted acetyl-CoA.

  • Detect the radiolabeled this compound spot using autoradiography or a phosphorimager.

4. Calculation of Enzyme Activity:

  • Quantify the radioactivity of the this compound spot.

  • Calculate the amount of product formed based on the specific activity of the [14C]-Acetyl-CoA.

  • Express the enzyme activity in units such as pmol of product formed per minute per mg of protein (pmol min-1 mg-1).

Conclusion

The this compound biosynthesis pathway in Catharanthus roseus is a testament to the complexity of plant specialized metabolism. Significant strides have been made in elucidating the enzymatic steps, identifying key regulatory factors, and leveraging this knowledge for metabolic engineering. While the complete characterization of all enzymes and their kinetics is ongoing, the current understanding provides a robust framework for future research. The successful production of this compound in yeast demonstrates the potential of synthetic biology to provide a stable and scalable source of this critical pharmaceutical precursor, paving the way for more accessible and affordable anticancer therapies. Further research into the transport of intermediates and the coordination of the pathway across different cell types will undoubtedly reveal new layers of regulation and provide novel targets for enhancing this compound production.

References

A Technical Guide to the Natural Source, Biosynthesis, and Extraction of Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Primary Natural Source of Vindoline

This compound is a monomeric terpenoid indole alkaloid (TIA) of significant pharmaceutical interest. It serves as a crucial precursor for the semi-synthesis of potent anti-cancer drugs, vinblastine and vincristine.[1][2][3] The exclusive and most abundant natural source of this compound is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a flowering plant belonging to the Apocynaceae family.[3][4][5] While the entire plant produces a wide array of over 130 alkaloids, this compound is predominantly accumulated in the leaves.[1][6] Specifically, it is found within the leaf cells, spatially separated from its coupling partner, catharanthine, which accumulates in the waxy exudates on the leaf surface.[7]

Biosynthesis of this compound

The biosynthesis of this compound in C. roseus is a complex, multi-step enzymatic process that is spatially organized across different cell types within the leaves.[8] The pathway begins with the precursor tabersonine and involves six key enzymatic conversions to yield this compound.[1]

G cluster_pathway This compound Biosynthetic Pathway cluster_enzymes Tabersonine Tabersonine MTabersonine 16-Methoxytabersonine Tabersonine->MTabersonine T16H, 16OMT HMDihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine MTabersonine->HMDihydrotabersonine T3O, T3R NMethylated N-Methylated Intermediate HMDihydrotabersonine->NMethylated NMT Deacetoxythis compound Deacetoxythis compound NMethylated->Deacetoxythis compound D4H This compound This compound Deacetoxythis compound->this compound DAT T16H T16H: Tabersonine 16-hydroxylase OMT 16OMT: 16-O-methyltransferase T3O T3O: Tabersonine 3-oxygenase T3R T3R: Tabersonine 3-reductase NMT NMT: N-methyltransferase D4H D4H: Desacetoxythis compound-4-hydroxylase DAT DAT: Deacetylthis compound-O-acetyltransferase

Caption: The six-step enzymatic conversion of tabersonine to this compound in C. roseus.

The initial steps of the pathway occur in the epidermis of aerial organs, while the final steps are localized to specialized cells like idioblasts and laticifers within the leaf mesophyll.[1][8]

Quantitative Analysis of this compound Content

The concentration of this compound in C. roseus leaves is highly variable and depends on numerous factors, including the plant's specific morphotype (variety), environmental conditions, and the extraction methodology employed. The yields are generally low, which contributes to the high cost of its derivatives.[3]

Plant Material/ConditionThis compound YieldExtraction/Analysis MethodReference
C. roseus Leaves0.5783 mg/g DWNegative-Pressure Cavitation Extraction (NPCE) / RP-HPLC[9]
Purple Flower Morphotype Leaves0.3 mg/gMethanolic Extraction / HPLC[10]
Pink Flower Morphotype Leaves0.2 mg/gMethanolic Extraction / HPLC[10]
White Flower Morphotype Leaves0.004 mg/gMethanolic Extraction / HPLC[10]
Leaves treated with 0.1 µg/mL 3 kDa chitooligosaccharides1.88 mg/g DWNot specified / HPLC[11]
Leaves under Red LED Light (70 days)28.6 µg/g DWNot specified / LC-DAD-MS/MS[12]
Leaves (General)58 wt % of extractSupercritical CO2 Extraction (35°C, 300 bar) / HPLC[13]

DW: Dry Weight

Experimental Protocols: Extraction, Isolation, and Quantification

A variety of protocols have been developed for the extraction and purification of this compound from C. roseus leaves. The choice of method impacts the yield and purity of the final product.

  • Hot Ethanolic Extraction: This is a common method for effective alkaloid isolation.[4][14]

    • Protocol: Dried and powdered aerial parts (leaves, stems, flowers) of C. roseus are macerated overnight in 96% ethanol at an elevated temperature (e.g., 55°C) until the plant material becomes colorless.[4][14] The resulting ethanolic solution is then filtered, and the solvent is concentrated using a rotary evaporator to yield a crude alkaloid mixture.[4] This method has been reported to provide a better yield than ultrasonication.[4]

  • Negative-Pressure Cavitation Extraction (NPCE): An improved method offering high extraction yields.[9]

    • Protocol: C. roseus leaves are ground to 60-mesh particles. The extraction is performed using 80% ethanol with a solid-to-liquid ratio of 1:20.[9] The process involves applying a negative pressure of -0.075 MPa for 30 minutes.[9] This procedure is repeated for three extraction cycles to maximize yield.[9]

  • Aqueous Acidic Extraction: This method leverages the basic properties of alkaloids to form soluble salts.[15]

    • Protocol: Dried leaf material is extracted with an aqueous acidic solution, such as 0.1 M HCl or a 2% hydrochloric acid solution.[15][16] The acidic extract is then filtered to remove non-alkaloidal components. The pH of the filtrate is adjusted to a neutral or alkaline value (pH 7 or higher) to precipitate the alkaloids, which can then be extracted into an organic solvent like benzene or ethyl acetate.[16][17]

  • Preparative Thin Layer Chromatography (pTLC): A technique used to purify this compound from the crude extract.[4][14]

    • Protocol: The crude alkaloid extract is dissolved in ethanol and applied as a thin line onto a silica gel-coated pTLC plate.[4] The plate is developed in a chromatographic chamber saturated with a mobile phase, such as a mixture of petroleum ether, ethyl acetate, acetone, and ethanol (70:20:10:1 v/v).[4] After development, the band corresponding to this compound (identified using a standard, with a reported Rf value of approximately 0.40-0.42) is scraped from the plate.[4] The pure compound is then eluted from the silica gel with a suitable solvent.[4]

  • High-Performance Liquid Chromatography (HPLC): The standard method for the quantification of this compound.[10][13]

    • Protocol: Analysis is typically performed on a C18 reverse-phase column at room temperature.[10] A common mobile phase consists of a mixture of phosphate buffer (pH 5.8) and acetonitrile, run at a flow rate of 1.0 mL/minute.[10] Detection is carried out using a UV detector at a wavelength of 254 nm.[10] The concentration of this compound is determined by comparing the peak area to that of a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for definitive identification and confirmation of the purified compound.[4]

    • Protocol: The isolated compound is analyzed using an LC-MS/MS system equipped with an electrospray ionization (ESI) source in positive ion mode.[4][15] The mass spectrometer detects the protonated molecular ion [M+H]+ and its characteristic fragmentation pattern, confirming the identity of this compound.[15]

General Experimental Workflow

The overall process from plant harvesting to the analysis of pure this compound follows a structured workflow, encompassing the key stages of extraction, purification, and analysis.

G Start Plant Material (C. roseus Leaves) Process1 Drying and Grinding Start->Process1 Process2 Extraction (e.g., Hot Ethanolic, NPCE) Process1->Process2 Intermediate1 Crude Alkaloid Extract Process2->Intermediate1 Process3 Purification (e.g., Preparative TLC) Intermediate1->Process3 Intermediate2 Isolated this compound Process3->Intermediate2 Process4 Analysis for Purity and Quantification Intermediate2->Process4 End Characterized this compound (HPLC, LC-MS) Process4->End

Caption: A generalized workflow for the extraction and analysis of this compound.

References

Unraveling the Anti-Diabetic Mechanisms of Vindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a prominent indole alkaloid derived from Catharanthus roseus, has demonstrated significant potential as a therapeutic agent for diabetes. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of this compound, focusing on its roles in enhancing insulin secretion, improving insulin sensitivity, and mitigating diabetes-associated complications through its antioxidant and anti-inflammatory properties. The information presented herein is a synthesis of preclinical findings, aimed at providing a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Core Mechanisms of Action

This compound exerts its anti-diabetic effects through a combination of synergistic mechanisms that target key pathological aspects of diabetes. These include direct effects on pancreatic β-cell function, enhancement of insulin signaling in peripheral tissues, and amelioration of the chronic low-grade inflammation and oxidative stress characteristic of the diabetic state.

Stimulation of Insulin Secretion

This compound has been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. A key mechanism underlying this effect is the inhibition of the voltage-gated potassium channel Kv2.1.[1][2] By blocking this channel, this compound reduces the outward potassium current, leading to membrane depolarization, which in turn activates voltage-dependent calcium channels.[2][3] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1][4] Some studies also suggest a mechanism of action for this compound that is similar to that of sulfonylureas, which also promote insulin secretion in response to glucose levels.[5]

G cluster_0 Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_close K-ATP Channel Closure ATP_ADP->K_ATP_close Depolarization Membrane Depolarization K_ATP_close->Depolarization Ca_influx ↑ Intracellular Ca²⁺ Depolarization->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis This compound This compound Kv21 Kv2.1 Channel This compound->Kv21 Kv21->Depolarization K⁺ Efflux

This compound's effect on insulin secretion in pancreatic β-cells.
Enhancement of Insulin Sensitivity

This compound improves insulin sensitivity in peripheral tissues, such as adipose and skeletal muscle, by modulating the insulin signaling pathway.[6][7] Studies have shown that this compound upregulates the expression and phosphorylation of key signaling molecules including Insulin Receptor Substrate 1 (IRS-1), Phosphatidylinositol 3-kinase (PI3K), and Protein Kinase B (Akt).[7][8] This enhanced signaling cascade culminates in the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake into cells.[6][7][9]

G cluster_0 Peripheral Cell (Adipocyte/Myocyte) Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 P PI3K PI3K IRS1->PI3K P Akt Akt PI3K->Akt P GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake This compound This compound This compound->IRS1 This compound->GLUT4_translocation

This compound's enhancement of the insulin signaling pathway.
Antioxidant and Anti-inflammatory Effects

Chronic oxidative stress and inflammation are key contributors to insulin resistance and diabetic complications. This compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[10][11] Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] This dual action helps to protect cells from oxidative damage and ameliorate the inflammatory state associated with diabetes.

G cluster_0 Cellular Environment in Diabetes Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative Stress (↑ ROS) Hyperglycemia->Oxidative_Stress Inflammation Inflammation (↑ TNF-α, IL-6) Hyperglycemia->Inflammation Insulin_Resistance Insulin Resistance Oxidative_Stress->Insulin_Resistance Inflammation->Insulin_Resistance Complications Diabetic Complications Insulin_Resistance->Complications This compound This compound This compound->Oxidative_Stress This compound->Inflammation

Antioxidant and anti-inflammatory actions of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in Diabetic Rat Models

ParameterTreatment GroupResultPercentage Change vs. Diabetic ControlReference(s)
Fasting Blood Glucose This compound (20 mg/kg)Significant reduction~15% decrease[5][10]
HbA1c This compound (20 mg/kg)Significant reductionData not specified[1]
Oral Glucose Tolerance This compound (20 mg/kg)ImprovedData not specified[1][12]
Serum ALT This compound (20 mg/kg)Significant reduction~42% decrease[5]
Serum AST This compound (20 mg/kg)Significant reduction~42% decrease[5]
Serum ALP This compound (20 mg/kg)Significant reduction~62% decrease[5]
Serum Triglycerides This compound (20 mg/kg)Significant reduction~65% decrease[5][10]
TNF-α (hepatic) This compound (20 mg/kg)Significant reduction~41% decrease[5][10]
IL-6 (hepatic) This compound (20 mg/kg)Significant reduction~28% decrease[5][10]

Table 2: In Vitro Activity of this compound

AssayModel SystemParameterValueReference(s)
Glucose-Stimulated Insulin Secretion MIN6 cells, primary isletsEC5050 µM[1]
Alpha-Amylase Inhibition Enzyme assay% Inhibition (at 0.375 mM)28%[8]
Alpha-Glucosidase Inhibition Enzyme assay% Inhibition (at 0.375 mM)11%[8]
Glucose Uptake 3T3-L1 adipocytesEffective Concentration12.5 & 25 µg/mL[6][11]
Glucose Uptake L6 myotubesEffective Concentration12.5 & 25 µg/mL[6][11]
DPPH Scavenging Activity Chemical assay% Scavenging40%[4]
Ferric Reducing Antioxidant Power (FRAP) Chemical assayµM23,842 ± 339[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

In Vivo Type 2 Diabetes Rat Model
  • Animal Model: Male Wistar rats.

  • Induction of Diabetes:

    • Rats are provided with 10% fructose in their drinking water for two weeks to induce insulin resistance.

    • Following the fructose treatment, a single intraperitoneal injection of streptozotocin (STZ) at a dose of 40 mg/kg body weight is administered to induce partial β-cell dysfunction.

  • Treatment: this compound (20 mg/kg body weight) or vehicle is administered daily via oral gavage for a period of 4 to 6 weeks.

  • Monitoring: Fasting blood glucose and body weight are monitored weekly. At the end of the treatment period, an oral glucose tolerance test is performed, and blood and tissue samples are collected for biochemical and histological analysis.[5][10]

Oral Glucose Tolerance Test (OGTT)
  • Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • A baseline blood sample is collected from the tail vein (t=0).

  • A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.

  • Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

  • Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[1][13]

In Vitro Glucose Uptake Assay
  • Cell Lines: 3T3-L1 preadipocytes are differentiated into mature adipocytes. L6 myoblasts are differentiated into myotubes.

  • Induction of Insulin Resistance:

    • 3T3-L1 Adipocytes: Treated with dexamethasone.

    • L6 Myotubes: Cultured in high-glucose medium.

  • Assay Protocol:

    • Differentiated and insulin-resistant cells are serum-starved for a defined period.

    • Cells are pre-incubated with various concentrations of this compound (e.g., 12.5 and 25 µg/mL) or control vehicle.

    • The glucose uptake is initiated by the addition of a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

    • After incubation, the cells are washed with ice-cold PBS to remove excess 2-NBDG.

    • The fluorescence intensity of the cell lysates is measured using a fluorescence microplate reader to quantify glucose uptake.[6][14]

G cluster_0 Experimental Workflow: In Vitro Glucose Uptake Start Start: Differentiated 3T3-L1 or L6 cells Induce_IR Induce Insulin Resistance (Dexamethasone or High Glucose) Start->Induce_IR Serum_Starve Serum Starvation Induce_IR->Serum_Starve Treat Treat with this compound or Vehicle Serum_Starve->Treat Add_2NBDG Add 2-NBDG (Fluorescent Glucose Analog) Treat->Add_2NBDG Incubate Incubate Add_2NBDG->Incubate Wash Wash with Cold PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Measure_Fluorescence Measure Fluorescence Lyse->Measure_Fluorescence End End: Quantify Glucose Uptake Measure_Fluorescence->End

Workflow for the in vitro glucose uptake assay.
Western Blot Analysis of Insulin Signaling Proteins

  • Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of IRS-1, PI3K, Akt, and GLUT4.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

This compound presents a compelling profile as a potential anti-diabetic agent with a multi-pronged mechanism of action. Its ability to concurrently enhance insulin secretion, improve insulin sensitivity, and combat oxidative stress and inflammation addresses several key pathophysiological defects in diabetes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs as novel therapeutics for the management of diabetes mellitus. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

The Biological Activity of Vindoline: A Monomeric Vinca Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vindoline, a monoterpenoid indole alkaloid, is a key precursor in the biosynthesis of the potent dimeric anticancer agents, vinblastine and vincristine, derived from the Madagascar periwinkle, Catharanthus roseus. While historically overshadowed by its dimeric derivatives, this compound as a monomer possesses a diverse and noteworthy spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, focusing on its anticancer, antidiabetic, neuroprotective, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.

Anticancer Activity

This compound itself exhibits weak cytotoxic activity compared to its dimeric counterparts like vinblastine. However, its chemical scaffold has served as a valuable starting point for the synthesis of novel derivatives with enhanced anticancer potency. The primary mechanism of action for Vinca alkaloids is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. While this compound's direct impact on tubulin polymerization is marginal, it plays a crucial role as an anchor in the interaction of vinblastine with tubulin.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: IC50 Values of this compound Derivatives against Human Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound--Inactive
Phosphonium derivative 9eRPMI-8226Leukemia0.02
Phosphonium derivative 9eCHO (non-tumor)-1.36
Phosphonium derivative 9gA2780Ovarian>10
Piperazine derivative 23MDA-MB-468Breast1.00
Piperazine derivative 25NCI-H522Non-small cell lung-
This compound-tryptophan conjugate 11SiHaCervicalSignificant activity
This compound-tryptophan conjugate 12SiHaCervicalSignificant activity
This compound-piperazine conjugate 24SiHaCervicalSignificant activity
This compound-N-methylpiperazine conjugate 25SiHaCervicalSignificant activity

Table 2: GI50 Values of this compound Derivatives against NCI60 Human Tumor Cell Lines

Compound/DerivativeCell Line PanelGeneral ActivityGI50 Range (µM)Reference
Phosphonium derivativesNCI60Low micromolar-
Piperazine derivativesNCI60Low micromolar-
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A2780, MCF-7, HeLa) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay biochemically assesses the effect of compounds on the assembly of microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein (e.g., porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) with GTP.

  • Compound Addition: Add this compound or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the change in turbidity (absorbance at 340 nm) over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentration of the this compound derivative for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Signaling Pathways and Workflows

Anticancer_Mechanism Vindoline_Derivative This compound Derivative Microtubule_Dynamics Microtubule Dynamics Vindoline_Derivative->Microtubule_Dynamics Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Derivative Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

Antidiabetic Activity

This compound has demonstrated significant potential as an antidiabetic agent, primarily by enhancing insulin secretion and improving glucose homeostasis. Studies have shown its effectiveness in both in vitro and in vivo models of diabetes.

Quantitative Data: Efficacy in Antidiabetic Assays

Table 3: Efficacy of this compound in Antidiabetic Models

ParameterModel SystemThis compound Concentration/DoseEffectReference
EC50 for GSISMIN6 insulinoma cells50.2 µMEnhanced glucose-stimulated insulin secretion
EC50 for GSISMIN6 cells (derivatives)10.4 - 14.2 µMMore effective than this compound
In vivo treatmentdb/db mice20 mg/kg/day (oral) for 4 weeksImproved glucose homeostasis
In vivo treatmentSTZ/HFD-induced diabetic rats20 mg/kg/day (oral) for 4 weeksImproved glucose homeostasis
Glucose ConsumptionDexamethasone-induced dysfunctional 3T3-L1 adipocytesDose-dependentSignificantly increased
Glycogen ContentHigh glucose-induced insulin-resistant L6 myotubesDose-dependentSignificantly increased
Experimental Protocols
  • Model Induction: Utilize genetically diabetic models like db/db mice or induce type 2 diabetes in rats through a high-fat diet (HFD) followed by a low dose of streptozotocin (STZ).

  • Treatment: Administer this compound (e.g., 20 mg/kg) orally daily for a period of 4-6 weeks. A control group receives the vehicle, and a positive control group may receive a standard antidiabetic drug like glibenclamide.

  • Monitoring: Monitor fasting blood glucose levels and body weight weekly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT by administering an oral glucose load (e.g., 2 g/kg) after an overnight fast and measure blood glucose at various time points (0, 30, 60, 90, 120 min).

  • Biochemical Analysis: At the end of the study, collect blood to measure plasma insulin, triglycerides, and HbA1c levels.

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Induction of Insulin Resistance: Induce insulin resistance by treating the differentiated adipocytes with dexamethasone.

  • This compound Treatment: Treat the insulin-resistant adipocytes with varying concentrations of this compound for 24 hours.

  • Glucose Uptake Measurement: Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG). Incubate cells with 2-NBDG, wash, and measure fluorescence using a plate reader.

Signaling Pathways

This compound exerts its antidiabetic effects through multiple mechanisms, including the modulation of the insulin signaling pathway and direct effects on pancreatic β-cells. It has been shown to activate the IRS/PI3K/AKT signaling pathway, leading to increased GLUT4 translocation and glucose uptake. Additionally, this compound acts as a Kv2.1 inhibitor, which enhances glucose-stimulated insulin secretion from pancreatic β-cells.

Insulin_Signaling_Pathway This compound This compound IRS1 IRS-1 This compound->IRS1 Activates PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Kv2_1_Inhibition This compound This compound Kv2_1 Kv2.1 Channel (Pancreatic β-cell) This compound->Kv2_1 Inhibits K_efflux K+ Efflux Kv2_1->K_efflux Reduces Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization Leads to Ca_influx Ca2+ Influx Membrane_Depolarization->Ca_influx Promotes Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Triggers

Neuroprotective Activity

The neuroprotective potential of indole alkaloids, including this compound, is an emerging area of research. While specific studies on this compound are limited, the general class of compounds is known to possess antioxidant and anti-inflammatory properties that are relevant to neuroprotection.

Putative Mechanisms of Action

The neuroprotective effects of indole alkaloids are thought to be mediated through several mechanisms:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, which are key contributors to neuronal damage in neurodegenerative diseases.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglial cells, thereby reducing neuroinflammation.

  • Modulation of Signaling Pathways: Interaction with pathways involved in neuronal survival and apoptosis.

Experimental Protocols for Assessing Neuroprotection
  • Cell Culture: Use neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

  • Induction of Neurotoxicity: Induce neuronal damage using agents like hydrogen peroxide (H₂O₂), glutamate, or β-amyloid peptides.

  • This compound Treatment: Co-incubate the cells with the neurotoxic agent and various concentrations of this compound.

  • Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Cell Culture: Use a microglial cell line (e.g., BV-2).

  • Activation: Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.

  • This compound Treatment: Treat the activated microglia with different concentrations of this compound.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

Antimicrobial Activity

An early study reported that this compound possesses antimicrobial properties. However, there is a lack of recent and quantitative data on its antimicrobial spectrum and potency.

Reported Antimicrobial Spectrum

A 1979 study assessed the in vitro activity of this compound against a panel of 40 bacterial strains and various fungi and yeasts. The study reported inhibitory activity, with inhibition zones measured in millimeters. The tested bacterial genera included Salmonella, Shigella, Proteus, Escherichia, Pseudomonas, Staphylococcus, and Corynebacterium. The fungi and yeasts included Aspergillus, Cunninghamella, Candida, and Saccharomyces.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, as a monomeric entity, demonstrates a compelling range of biological activities that warrant further investigation for its therapeutic potential. While its anticancer activity in its native form is modest, it serves as a valuable template for the development of potent cytotoxic agents. Its antidiabetic properties, mediated through the enhancement of insulin secretion and improvement of insulin sensitivity, are particularly promising. The neuroprotective and antimicrobial activities of this compound are less well-characterized and represent fertile ground for future research. The detailed protocols and quantitative data presented in this guide are intended to facilitate further exploration of this versatile natural product and accelerate its journey from a biosynthetic precursor to a potential therapeutic agent in its own right.

The Crucial Role of Vindoline in the Synthesis of Vinblastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinblastine, a dimeric terpenoid indole alkaloid, is a potent anti-cancer agent used in chemotherapy for several decades. Its complex structure, derived from the coupling of two monomeric precursors, vindoline and catharanthine, has made its synthesis a significant challenge for chemists. This technical guide provides an in-depth exploration of the role of this compound as a critical precursor in both the chemical and biosynthetic pathways leading to vinblastine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Chemical Synthesis of Vinblastine: The Biomimetic Approach

The most effective and widely studied method for the chemical synthesis of vinblastine from this compound is the biomimetic coupling with catharanthine, often promoted by an iron(III) salt. This approach mimics the proposed natural biosynthetic pathway and provides a direct route to the vinblastine scaffold.

Experimental Protocol: Fe(III)-Promoted Coupling of this compound and Catharanthine

This protocol is a composite of methodologies described in the literature, primarily focusing on the one-pot synthesis of vinblastine.

Materials:

  • This compound

  • Catharanthine

  • Iron(III) chloride (FeCl₃), anhydrous

  • Trifluoroethanol (TFE)

  • 0.1 N Hydrochloric acid (HCl)

  • Iron(III) oxalate (Fe₂(ox)₃)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) and catharanthine (1.0 equiv) in a mixture of 0.1 N HCl and trifluoroethanol.

    • To this solution, add anhydrous FeCl₃ (5.0 equiv).

    • Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours) to facilitate the formation of the anhydrovinblastine intermediate.

  • In Situ Oxidation and Reduction:

    • In a separate flask, prepare a solution of Fe₂(ox)₃ (10 equiv) in an appropriate buffer, cooled to 0°C, and saturated with air.

    • Add the reaction mixture from step 1 to this Fe₂(ox)₃ solution.

    • Slowly add NaBH₄ (20 equiv) to the combined mixture. The addition of NaBH₄ initiates both the reduction of the intermediate iminium ion and the selective oxidation of the double bond to install the C20' alcohol.[1]

    • Stir the reaction at 0°C for approximately 30 minutes.

  • Work-up and Extraction:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH 8-9).

    • Extract the aqueous mixture multiple times with dichloromethane or chloroform.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification of Vinblastine

The crude product from the synthesis contains a mixture of vinblastine, its diastereomer leurosidine, and the intermediate anhydrovinblastine. Purification is typically achieved by column chromatography.[2]

Procedure:

  • Column Preparation:

    • Prepare a silica gel column (60-120 mesh size) and equilibrate it with a non-polar solvent such as chloroform.

  • Chromatographic Separation:

    • Dissolve the crude product in a minimal amount of the initial eluting solvent.

    • Load the dissolved crude product onto the prepared silica gel column.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 10%).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 8:2) and a visualizing agent like ceric ammonium sulfate spray.

  • Isolation and Characterization:

    • Combine the fractions containing the desired product (vinblastine).

    • Evaporate the solvent under reduced pressure to yield the purified vinblastine.

    • The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR, MS). Purity of over 98% can be achieved.[3][4]

Quantitative Data Presentation

The yields of the products from the Fe(III)-promoted coupling of this compound and catharanthine can vary based on the specific reaction conditions. The following table summarizes representative yields reported in the literature.

ProductYield (%)Diastereomeric Ratio (Vinblastine:Leurosidine)Reference
Vinblastine40-43%~2:1[1]
Leurosidine20-23%~2:1[1]
Anhydrovinblastine~10%N/A[1]
Total Coupled Products >80% [1]

Biosynthesis of Vinblastine

In the medicinal plant Catharanthus roseus, vinblastine is synthesized through an enzymatic coupling of this compound and catharanthine. This process is a key step in the plant's complex secondary metabolic pathway.

The dimerization is catalyzed by a class III peroxidase, which, in the presence of hydrogen peroxide, activates catharanthine.[5] This activated intermediate then reacts with this compound to form an iminium intermediate, which is subsequently reduced to α-3',4'-anhydrovinblastine. Further enzymatic steps, which are not yet fully elucidated, convert anhydrovinblastine into vinblastine.

Experimental Protocol: Enzymatic Synthesis of Anhydrovinblastine

This protocol provides a general method for the in vitro enzymatic synthesis of anhydrovinblastine using a peroxidase.

Materials:

  • This compound

  • Catharanthine

  • Horseradish peroxidase (or a peroxidase extract from C. roseus)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of this compound and catharanthine in the phosphate buffer.

    • Add the peroxidase enzyme to the solution.

    • Initiate the reaction by adding a controlled amount of hydrogen peroxide.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for a set period.

  • Extraction and Analysis:

    • Stop the reaction and extract the mixture with ethyl acetate.

    • Dry the organic extract and concentrate it.

    • Analyze the product formation (anhydrovinblastine) using HPLC and/or LC-MS.

Characterization Data

The following table provides representative ¹H NMR chemical shifts for key compounds in the synthesis of vinblastine.

CompoundKey ¹H NMR Chemical Shifts (δ ppm) in CDCl₃Reference
This compound 6.83 (s, 1H), 6.29 (s, 1H), 6.09 (d, J=8.1 Hz, 1H), 5.86 (dd, J=10.4, 4.4 Hz, 1H), 5.46 (s, 1H), 5.26 (d, J=10.4 Hz, 1H), 3.81 (s, 3H), 3.79 (s, 3H), 2.72 (s, 3H), 2.08 (s, 3H), 0.95 (t, J=7.4 Hz, 3H)
Catharanthine 8.05 (br s, 1H), 7.49 (d, J=7.8 Hz, 1H), 7.20-7.09 (m, 3H), 5.89 (s, 1H), 3.69 (s, 3H), 1.05 (t, J=7.4 Hz, 3H)
Anhydrovinblastine 8.08 (br s, 1H), 7.50 (d, J=7.8 Hz, 1H), 7.15-7.05 (m, 3H), 6.51 (s, 1H), 6.09 (s, 1H), 5.85 (dd, J=10.4, 4.5 Hz, 1H), 5.45 (s, 1H), 5.29 (d, J=10.4 Hz, 1H), 3.80 (s, 3H), 3.77 (s, 3H), 3.63 (s, 3H), 2.70 (s, 3H), 2.09 (s, 3H)
Vinblastine 8.06 (br s, 1H), 7.51 (d, J=7.8 Hz, 1H), 7.18-7.08 (m, 3H), 6.62 (s, 1H), 6.13 (s, 1H), 5.87 (dd, J=10.4, 4.6 Hz, 1H), 5.45 (s, 1H), 5.30 (d, J=10.4 Hz, 1H), 3.81 (s, 3H), 3.80 (s, 3H), 3.62 (s, 3H), 2.71 (s, 3H), 2.11 (s, 3H), 0.91 (t, J=7.4 Hz, 3H), 0.80 (t, J=7.4 Hz, 3H)[6]

Visualizations

Chemical Synthesis Workflow

G Biomimetic Chemical Synthesis of Vinblastine cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Products This compound This compound Coupling Fe(III)-Promoted Coupling This compound->Coupling Catharanthine Catharanthine Catharanthine->Coupling OxidationReduction In Situ Oxidation & Reduction Coupling->OxidationReduction Anhydrovinblastine Intermediate CrudeProduct Crude Product Mixture (Vinblastine, Leurosidine, Anhydrovinblastine) OxidationReduction->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PurifiedVinblastine Purified Vinblastine Purification->PurifiedVinblastine

Caption: Biomimetic Chemical Synthesis of Vinblastine.

Biosynthetic Pathway

G Biosynthesis of Vinblastine in Catharanthus roseus cluster_0 Precursors cluster_1 Enzymatic Steps cluster_2 Products This compound This compound Peroxidase Peroxidase + H₂O₂ This compound->Peroxidase Catharanthine Catharanthine Catharanthine->Peroxidase Activation Reductase Reductase (hypothesized) Peroxidase->Reductase Iminium Intermediate Anhydrovinblastine α-3',4'-Anhydrovinblastine Reductase->Anhydrovinblastine FurtherSteps Further Enzymatic Steps Vinblastine_final Vinblastine FurtherSteps->Vinblastine_final Anhydrovinblastine->FurtherSteps

Caption: Biosynthesis of Vinblastine in Catharanthus roseus.

References

Vindoline in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of vindoline, a critical monoterpenoid indole alkaloid (MIA) synthesized by the medicinal plant Catharanthus roseus. As a key precursor to the potent anticancer agents vinblastine and vincristine, understanding the intricacies of this compound's biosynthesis, regulation, and quantification is paramount for advancements in phytochemistry, metabolic engineering, and pharmaceutical production.

The Biosynthetic Pathway of this compound

This compound is a prominent MIA that accumulates specifically in the aerial parts of C. roseus, particularly the leaves.[1][2] Its synthesis is a complex, multi-step process that occurs across different cell types, including the epidermis and specialized idioblast and laticifer cells.[3][4] The pathway converts the precursor tabersonine into this compound through seven well-characterized enzymatic reactions.[3][5][6]

The established biosynthetic route from tabersonine is as follows:

  • Hydroxylation: Tabersonine is first hydroxylated at the C-16 position by Tabersonine 16-hydroxylase (T16H) , a cytochrome P450 enzyme, to produce 16-hydroxytabersonine.[5][7]

  • O-methylation: The hydroxyl group is then methylated by 16-O-methyltransferase (16OMT) to yield 16-methoxytabersonine.[5][7]

  • Hydration (Epoxidation and Reduction): A critical two-step hydration of the 2,3-double bond occurs. First, Tabersonine 3-oxygenase (T3O) , another cytochrome P450, catalyzes an epoxidation.[3][7] This is followed by reduction via Tabersonine 3-reductase (T3R) to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.[3][7] The coupled action of T3O and T3R is essential for this conversion.[3]

  • N-methylation: The indole nitrogen is methylated by 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT) to produce desacetoxythis compound.[3][7]

  • Hydroxylation: Desacetoxythis compound-4-hydroxylase (D4H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates the molecule at the C-4 position to create deacetylthis compound.[3][8]

  • O-acetylation: The final step is the acetylation of the C-4 hydroxyl group, catalyzed by Deacetylthis compound-4-O-acetyltransferase (DAT) , which uses acetyl-CoA as a cofactor to produce this compound.[7][9][10]

Vindoline_Biosynthesis metabolite metabolite enzyme enzyme Tabersonine Tabersonine T16H T16H Tabersonine->T16H 16-Hydroxytabersonine 16-Hydroxytabersonine 16OMT 16OMT 16-Hydroxytabersonine->16OMT 16-Methoxytabersonine 16-Methoxytabersonine T3O T3O 16-Methoxytabersonine->T3O Intermediate_Epoxide 16-Methoxytabersonine Epoxide T3R T3R Intermediate_Epoxide->T3R 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine NMT NMT 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine->NMT Desacetoxythis compound Desacetoxythis compound D4H D4H Desacetoxythis compound->D4H Deacetylthis compound Deacetylthis compound DAT DAT Deacetylthis compound->DAT This compound This compound T16H->16-Hydroxytabersonine 16OMT->16-Methoxytabersonine T3O->Intermediate_Epoxide T3R->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine NMT->Desacetoxythis compound D4H->Deacetylthis compound DAT->this compound

Caption: The seven-step enzymatic pathway of this compound biosynthesis from tabersonine.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of developmental and environmental cues, primarily light and phytohormones like jasmonates.

  • Light Regulation: Light is a critical factor for inducing the expression of several key this compound pathway genes, particularly D4H and DAT.[8][11] This regulation is mediated by transcription factors. CrGATA1 has been identified as a positive regulator that activates the promoters of light-responsive this compound pathway genes.[8][11] Conversely, Phytochrome Interacting Factors (PIFs) , such as CrPIF1 , act as repressors of the pathway in the dark.[12]

  • Jasmonate Signaling: Jasmonates (JA), particularly methyl jasmonate (MeJa), are potent elicitors of this compound biosynthesis.[2][13] The jasmonate-responsive transcription factor ORCA3 (Octadecanoid-responsive Catharanthus AP2-domain protein 3) plays a significant role by up-regulating the expression of several TIA pathway genes, including those in the this compound branch.[10][14]

  • Developmental Control: The this compound pathway is most active in young, developing leaves and its activity decreases as the leaves mature.[12] This developmental regulation ensures that the production of these valuable defense compounds is highest in the most vulnerable tissues.

Vindoline_Regulation stimulus stimulus tf_pos tf_pos tf_neg tf_neg gene_group gene_group process process Light Light CrGATA1 CrGATA1 Light->CrGATA1 activates CrPIF1 CrPIF1 Light->CrPIF1 degrades Jasmonates Jasmonates ORCA3 ORCA3 Jasmonates->ORCA3 activates Vindoline_Genes This compound Pathway Genes (T16H2, T3O, T3R, D4H, DAT) CrGATA1->Vindoline_Genes CrPIF1->Vindoline_Genes represses in dark ORCA3->Vindoline_Genes Vindoline_Biosynthesis This compound Biosynthesis Vindoline_Genes->Vindoline_Biosynthesis

Caption: Regulatory network of this compound biosynthesis by light and jasmonates.

Quantitative Data on this compound Production

Alkaloid Content in Catharanthus roseus

The concentration of this compound in C. roseus leaves is influenced by genetic and environmental factors. Elicitation is a common strategy to enhance production.

Table 1: Effect of Chitooligosaccharides Elicitation on this compound and Catharanthine Content

Elicitor Treatment (3 kDa Chitooligosaccharides) This compound Content (mg/g DW) % Increase vs. Control Catharanthine Content (mg/g DW) % Increase vs. Control
Control (0 µg/mL) 1.17 - 0.43 -
0.1 µg/mL 1.88 60.68% 1.04 141.54%

Data synthesized from[10]. DW = Dry Weight.

This compound Production in Engineered Yeast

Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, offers a promising alternative for this compound production. By introducing the seven-gene pathway from C. roseus, yeast can convert tabersonine into this compound.

Table 2: this compound Titers Achieved in Engineered Saccharomyces cerevisiae

Strain/Study Key Engineering Strategy This compound Titer (mg/L) Reference
Qu et al. (2015) Initial pathway assembly ~1.1 [3]
Zhang et al. (2021) Gene copy number tuning, cofactor enhancement ~16.5 [15]
Cankar et al. (2021) Fine-tuning gene copy numbers, optimizing fermentation 266 [5]

Titers are based on feeding tabersonine to the engineered yeast strains.

Gene Expression Analysis

Elicitors not only increase alkaloid content but also significantly boost the transcription of key biosynthetic and regulatory genes.

Table 3: Relative Gene Expression in C. roseus Leaves after Elicitation

Gene Function Fold Increase with 0.1 µg/mL Chitooligosaccharides
SLS Secologanin Synthase ~3.0
STR Strictosidine Synthase ~3.5
T16H Tabersonine 16-hydroxylase ~1.8
D4H Desacetoxythis compound-4-hydroxylase ~2.5
DAT Deacetylthis compound-4-O-acetyltransferase ~5.0
PRX1 Peroxidase 1 (Vinblastine synthesis) ~4.5
ORCA3 Transcriptional Regulator ~9.7

Data represents approximate fold change relative to control, synthesized from[14].

Experimental Protocols

Protocol: Extraction and HPLC Quantification of this compound

This protocol outlines a standard method for extracting and quantifying this compound from C. roseus leaves.

Experimental_Workflow step step output output Harvest 1. Harvest Plant Material (e.g., young leaves) FreezeDry 2. Freeze-Dry and Grind to a fine powder Harvest->FreezeDry Extract 3. Extraction (e.g., 95-100% Methanol, 60 min, RT) FreezeDry->Extract Centrifuge 4. Centrifugation (e.g., 10,000 rpm, 15 min) Extract->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Filter 6. Filter (e.g., 0.22 µm syringe filter) Collect->Filter HPLC 7. HPLC Analysis Filter->HPLC Quantify 8. Quantification (vs. standard curve) HPLC->Quantify

Caption: General experimental workflow for this compound extraction and analysis.

Methodology:

  • Sample Preparation:

    • Harvest fresh young leaves from C. roseus plants.

    • Immediately freeze the material in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.

    • Grind the dried leaves into a fine, homogenous powder using a mortar and pestle or a grinder.[10]

  • Extraction:

    • Weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

    • Add 1 mL of 95% methanol.[10]

    • Vortex thoroughly and incubate at room temperature for 60 minutes with occasional shaking.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the cell debris.[10]

  • HPLC Analysis:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 × 250 mm, 4 µm particle size) and a DAD or UV detector.[10]

    • Mobile Phase: A typical gradient elution uses water (A) and methanol (B). An example gradient: Start at 80% A, decrease to 20% A over 10 minutes, hold for 10 minutes, then return to 80% A and equilibrate.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: Monitor at a wavelength of 310 nm for this compound.[10]

    • Injection Volume: 10 µL.[10]

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. The final value is typically expressed as mg per gram of dry weight (mg/g DW).[10]

Protocol: Gene Expression Analysis by qRT-PCR

This protocol provides a method to measure the relative transcript abundance of this compound biosynthetic genes.

  • RNA Extraction:

    • Extract total RNA from ~100 mg of powdered leaf tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design:

    • Design gene-specific primers for target genes (T16H, D4H, DAT, etc.) and a stable reference gene (e.g., 40S ribosomal protein S9, Actin).[14] Primers should typically amplify a product of 100-200 bp.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

    • Run the reaction on a real-time PCR cycler with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Perform a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[16]

Protocol: General In Vitro Enzymatic Assay

This protocol describes a general workflow for characterizing the activity of a this compound biosynthetic enzyme (e.g., DAT, T3R) using a recombinant protein.

  • Recombinant Enzyme Expression:

    • Clone the coding sequence of the target enzyme into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

    • Transform the vector into the expression host and induce protein expression (e.g., with IPTG in E. coli).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay Reaction:

    • Prepare a reaction buffer optimal for the enzyme's activity (pH, temperature).

    • Set up the reaction by combining the purified enzyme, the specific substrate (e.g., deacetylthis compound for DAT), and any required cofactors (e.g., acetyl-CoA for DAT; NADPH for T3R).[3][9]

    • Initiate the reaction by adding the enzyme or substrate, and incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature.

    • Include negative controls (e.g., no enzyme, boiled enzyme, no substrate) to ensure the observed activity is specific.

  • Product Detection and Quantification:

    • Stop the reaction (e.g., by adding an organic solvent like ethyl acetate or methanol).

    • Extract the products from the reaction mixture.

    • Analyze the extract using LC-MS to identify and quantify the reaction product (e.g., this compound).[3]

    • Determine enzyme kinetics (Km, Vmax) by varying the substrate concentration and measuring the initial reaction rates.

References

Spectroscopic Profile of Vindoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vindoline, a critical precursor in the synthesis of anticancer agents like vinblastine and vincristine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-96.89d8.2
H-106.29dd8.5, 2.3
H-126.07d2.2
H-145.85ddd10.2, 4.9, 1.7
11-OCH₃3.79s-
22-OCH₃3.78s-
H-180.49t7.4
Note: Data compiled from multiple sources. Complete assignment for all protons may vary slightly based on experimental conditions.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ) ppm
C-2'24.9
C-1' (Acyl)162.5
Note: A complete, tabulated list of ¹³C chemical shifts for this compound is not consistently available in the cited literature. The provided data points are from a study on a this compound derivative.[2]
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
1736.81C=O (Ester)Stretching
1204.88C-NStretching
Note: These are the major reported peaks. A full spectrum would contain additional signals corresponding to other functional groups in the molecule.[3][4]
Table 4: Mass Spectrometry (MS) Data for this compound
m/zIon
457.29[M+H]⁺
439.27[M-H₂O+H]⁺
397.26[M-CH₃COO+H]⁺
188.13Fragment
162Fragment
Note: Fragmentation data obtained via Electrospray Ionization (ESI-MS/MS).[5]

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound, from sample preparation to data analysis, is illustrated below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification (e.g., Chromatography) Solubilization Solubilization (in appropriate deuterated or spectroscopic grade solvent) Isolation->Solubilization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Solubilization->NMR IR FT-IR Spectroscopy Solubilization->IR MS Mass Spectrometry (LC-MS/MS) Solubilization->MS NMR_Data NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Identification) IR->IR_Data MS_Data MS Data Analysis (Mass-to-Charge Ratio, Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for this compound Spectroscopic Analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are synthesized from published literature on this compound and general practices for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is typically used for the analysis of complex molecules like this compound.

  • Sample Preparation:

    • A few milligrams of purified this compound are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).

    • The solution is transferred to a 5 mm NMR tube.

    • Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Temperature: Typically maintained at room temperature (e.g., 25 °C).

    • Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR Two ULTRA spectrophotometer, is used.[3]

  • Sample Preparation:

    • The purified this compound sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, the sample can be dissolved in a suitable solvent like dichloromethane, and the spectrum of the solution is recorded.[3]

  • Data Acquisition:

    • Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[3]

    • Resolution: A resolution of 4 cm⁻¹ is common.

    • Analysis: The resulting spectrum is analyzed for absorption bands corresponding to the various functional groups present in the this compound molecule.

Mass Spectrometry (MS)
  • Instrumentation: A common setup for this compound analysis is a Liquid Chromatography-Mass Spectrometry (LC-MS) system, for instance, an Acquity HPLC-MS/MS (Waters) system equipped with a Xevo triple quadrupole mass spectrometer and an Electrospray Ionization (ESI) source.[3]

  • Chromatographic Separation (LC):

    • Column: A C18 column is typically used for separation.[6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 3mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.[6]

    • Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally applied.[3][6]

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.[3]

  • Mass Spectrometry (MS) and MS/MS:

    • Ionization Mode: Positive ion mode ESI is typically used for alkaloids like this compound.[6]

    • Data Acquisition: The mass spectrometer is set to scan a specific m/z range to detect the protonated molecular ion [M+H]⁺.

    • Fragmentation (MS/MS): For structural confirmation, the parent ion (e.g., m/z 457) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule.

References

The Defensive Role of Vindoline in Catharanthus roseus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a plant of significant medicinal importance, renowned for its production of terpenoid indole alkaloids (TIAs), particularly the anticancer agents vinblastine and vincristine. Vindoline, a monomeric TIA, is a critical precursor to these dimeric alkaloids and plays a pivotal role in the plant's sophisticated defense mechanisms. This technical guide provides an in-depth examination of the function of this compound in C. roseus defense, detailing its involvement in a unique "timebomb" strategy against herbivores, its biosynthesis, the signaling pathways that regulate its production, and its potential role in pathogen resistance. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction: this compound and Terpenoid Indole Alkaloids (TIAs)

Catharanthus roseus produces over 130 TIAs, which are complex secondary metabolites derived from the condensation of tryptamine (from the shikimate pathway) and secologanin (from the terpenoid pathway).[1] These compounds are integral to the plant's defense against a variety of environmental threats.[2] Among the most abundant and crucial TIAs are the monomers this compound and catharanthine.[3] While these molecules are precursors to the potent anticancer bisindole alkaloids vinblastine and vincristine, they also form the core of an ingenious chemical defense system.[1][4] this compound biosynthesis is a complex, multi-step process that is tightly regulated and compartmentalized within the leaf tissues, primarily occurring in green, aerial parts of the plant.[5][6] Understanding the defensive function of this compound offers insights into plant-herbivore interactions and provides a basis for enhancing the production of valuable pharmaceutical compounds.

The "Timebomb" Defense Mechanism Against Herbivores

The primary defensive strategy involving this compound is a classic example of a "chemical timebomb," where two relatively non-toxic precursors are mixed upon tissue damage to create a highly toxic compound.

Principle of Action

Individually, this compound and its counterpart, catharanthine, exhibit negligible toxicity to chewing herbivores such as the tobacco hornworm, Manduca sexta.[4] In the intact plant, these two alkaloids are spatially separated within the leaf cells. While earlier theories suggested strict separation in different cell types, recent evidence points to co-localization within specialized idioblast and laticifer cells, with the dimerization enzymes likely stored separately.[4] When an herbivore chews the leaf tissue, the cellular compartments are ruptured, allowing this compound and catharanthine to mix. This mixing triggers an enzymatic reaction, catalyzed by a class III peroxidase (PRX1), which couples the two monomers to form the highly toxic dimeric alkaloid, α-3′,4′-anhydrovinblastine (AVLB).[3][4][7] This rapid conversion acts as a potent feeding deterrent and is highly toxic to the herbivore.

Timebomb_Defense AVLB Anhydrovinblastine (AVLB) (Highly Toxic) Toxicity Herbivore Toxicity & Deterrence AVLB->Toxicity This compound This compound Mix Mix This compound->Mix Mix->AVLB Enzymatic Coupling Catharanthine Catharanthine Catharanthine->Mix Peroxidase Peroxidase Peroxidase->Mix

Quantitative Efficacy Data

Studies on Manduca sexta larvae have quantified the toxicity of this compound, catharanthine, and their combined product, anhydrovinblastine. The data clearly demonstrates the synergistic effect when the precursors are combined.

CompoundConcentration (µmol/mL)Larval Body Weight at 48h (% of Control)Toxicity Effect
This compound0.219 - 0.876~110-120%Negligible (Slight weight gain)
Catharanthine0.219~115%Negligible (Slight weight gain)
Catharanthine0.876~90%Minor
Anhydrovinblastine (Mixture)0.219~60%Significant Toxicity
Anhydrovinblastine (Mixture)0.876~40%High Toxicity
Table 1: Effect of TIAs on the body weight of Manduca sexta larvae after 48 hours of feeding. Data is adapted from published research.[4]

Role in Pathogen Defense

While the role of this compound in anti-herbivore defense is well-established, its function against pathogens is less direct. Catharanthus roseus leaf extracts have demonstrated broad-spectrum antimicrobial activity against human and plant pathogens.[8][9]

Antimicrobial Activity

Ethanolic extracts of C. roseus leaves, which contain high concentrations of this compound, show significant inhibitory activity against pathogenic bacteria such as Staphylococcus sp., E. coli, Pseudomonas sp., and Streptococcus sp.[8] The defense response in the plant, which leads to an increase in TIAs, is often linked to a general increase in antioxidant enzyme activities.[7][10] This suggests that the accumulation of this compound is part of a broader defense response that includes the production of reactive oxygen species (ROS) and the upregulation of antioxidant systems to protect the plant cells while combating pathogens.[7] While this compound's direct antibiotic effect may be moderate, its accumulation as part of an induced defense response is a key feature of the plant's immune system.

Biosynthesis and its Regulation by Defense Signaling

The production of this compound is tightly controlled and can be induced by various stress signals, with the jasmonate signaling pathway playing a central role.

The this compound Biosynthetic Pathway

This compound is synthesized from the precursor tabersonine in a six-step enzymatic pathway primarily localized in the leaves.[11] The key enzymes in this pathway are:

  • Tabersonine 16-hydroxylase (T16H)

  • 16-hydroxytabersonine 16-O-methyltransferase (16OMT)

  • 16-methoxytabersonine 3-oxygenase

  • 16-methoxy-2,3-dihydro-3-hydroxytabersonine N-methyltransferase (NMT)

  • Desacetoxythis compound 4-hydroxylase (D4H)

  • Deacetylthis compound 4-O-acetyltransferase (DAT)

The final step, catalyzed by DAT, converts deacetylthis compound into this compound.[7] The expression of the genes encoding these enzymes is highly regulated and often induced by defense signals.[5]

Vindoline_Biosynthesis Tabersonine Tabersonine Step1 16-Hydroxytabersonine Tabersonine->Step1 T16H Step2 16-Methoxytabersonine Step1->Step2 16OMT Step3 16-Methoxy-2,3-dihydro- 3-hydroxytabersonine Step2->Step3 CYP71D1 Step4 Desacetoxythis compound Step3->Step4 NMT Step5 Deacetylthis compound Step4->Step5 D4H This compound This compound Step5->this compound DAT

Jasmonate Signaling Pathway

The jasmonate (JA) pathway is a primary signaling cascade that mediates plant defense against herbivores and certain pathogens.[12][13] Wounding from insect feeding or the presence of elicitors triggers the biosynthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[14][15]

JA-Ile binds to the SCF-COI1 receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[14][16] The degradation of JAZ proteins releases transcription factors, such as MYC2 and ORCA3, which then activate the expression of JA-responsive genes, including the genes of the this compound biosynthetic pathway (e.g., D4H, DAT).[7][17] Elicitors like chitooligosaccharides have been shown to significantly up-regulate the expression of these key genes, leading to increased this compound accumulation.[7][10]

Jasmonate_Signaling Herbivory Herbivore Attack / Wounding JA_Biosynthesis JA-Ile Biosynthesis Herbivory->JA_Biosynthesis SCF_COI1 SCF-COI1 Complex JA_Biosynthesis->SCF_COI1 JA-Ile binds JAZ JAZ Repressor SCF_COI1->JAZ Promotes degradation of TF Transcription Factors (e.g., ORCA3, MYC2) JAZ->TF Represses Vindoline_Genes This compound Biosynthesis Genes (D4H, DAT, etc.) TF->Vindoline_Genes Activates transcription Vindoline_Accumulation This compound Accumulation Vindoline_Genes->Vindoline_Accumulation

Quantitative Impact of Elicitors

The application of elicitors can significantly boost this compound levels. This response is a key area of research for enhancing the commercial production of TIAs.

ElicitorConcentrationThis compound Content (mg/g DW)% Increase vs. ControlReference
Control-~1.17-[7][10]
Chitooligosaccharides (3 kDa)0.1 µg/mL1.8860.7%[7][10]
Chitooligosaccharides (1 kDa)0.1 µg/mL~1.5532.5%[7][10]
Methyl Jasmonate (in cell culture)100 µM-Significant increase[18]
Table 2: Enhancement of this compound accumulation in C. roseus leaves by chitooligosaccharide elicitation.

Experimental Protocols

This section provides an overview of standard methodologies used in the study of this compound and its defensive functions.

TIA Extraction and Quantification via HPLC

This protocol outlines a standard method for extracting and quantifying this compound from C. roseus leaf tissue.

Objective: To determine the concentration of this compound in a given plant sample.

Materials:

  • Fresh or freeze-dried C. roseus leaf tissue

  • Methanol (HPLC grade)

  • Chloroform

  • Ammonia solution

  • HPLC system with a C18 column

  • This compound standard (for calibration)

  • 0.22 µm syringe filters

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind 100 mg of dried leaf tissue into a fine powder.

  • Extraction: a. Add 10 mL of methanol to the powdered sample and sonicate for 30 minutes. b. Centrifuge the mixture at 4000 rpm for 15 minutes. c. Collect the supernatant. Repeat the extraction on the pellet two more times. d. Pool the supernatants and evaporate to dryness using a rotary evaporator.

  • Acid-Base Partitioning (Purification): a. Re-dissolve the dried extract in 5 mL of 2% sulfuric acid. b. Wash the acidic solution with 5 mL of chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layer. c. Adjust the pH of the aqueous layer to 9-10 with ammonia solution. d. Extract the alkaloids from the basic solution with 5 mL of chloroform three times. e. Pool the chloroform layers and evaporate to dryness.

  • HPLC Analysis: a. Re-dissolve the final dried extract in 1 mL of methanol. b. Filter the solution through a 0.22 µm syringe filter into an HPLC vial. c. Inject 20 µL of the sample into the HPLC system. d. Mobile Phase: A typical mobile phase is a gradient of acetonitrile and an aqueous buffer (e.g., 1% diethylamine, pH 7.2).[19] e. Detection: Monitor at a wavelength of 215 nm or 254 nm. f. Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound standard.

HPLC_Workflow Start Leaf Sample (100mg, dried) Step1 Grind to Fine Powder Start->Step1 Step2 Extract with Methanol (Sonication) Step1->Step2 Step3 Centrifuge & Pool Supernatant Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Acid-Base Partitioning (Purification) Step4->Step5 Step6 Evaporate Final Extract Step5->Step6 Step7 Re-dissolve in Methanol Step6->Step7 Step8 Filter (0.22 µm) Step7->Step8 Step9 Inject into HPLC Step8->Step9 End Quantify this compound Step9->End

Herbivory Bioassay

This protocol describes a general method for assessing the anti-feedant properties of this compound.

Objective: To evaluate the toxicity and deterrence of this compound against a model herbivore.

Materials:

  • Manduca sexta (or other relevant herbivore) larvae, typically 2nd or 3rd instar.

  • Artificial diet for the larvae.

  • This compound, catharanthine, and/or plant extracts.

  • Solvent (e.g., ethanol or DMSO) to dissolve compounds.

  • Petri dishes or multi-well plates.

  • Analytical balance.

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid, incorporate the test compounds (e.g., this compound) at desired concentrations. A control diet should be prepared with the solvent only.

  • Assay Setup: a. Pour the diets into petri dishes or individual wells of a plate. b. Weigh each larva individually before placing one larva in each dish/well.

  • Incubation: Maintain the larvae in a controlled environment (e.g., 25°C, 16:8 light:dark cycle) for the duration of the experiment (typically 48-72 hours).

  • Data Collection: a. At the end of the assay period, remove and re-weigh each larva. b. Calculate the weight gain for each larva. c. Compare the weight gain of larvae on the treatment diets to those on the control diet.

  • Analysis: Use statistical tests (e.g., ANOVA) to determine if there are significant differences in larval growth between treatments.[4]

In Vitro Antimicrobial Assay (Disc Diffusion Method)

This protocol outlines a method to test the antimicrobial activity of C. roseus extracts.

Objective: To assess the ability of this compound-containing extracts to inhibit microbial growth.

Materials:

  • Bacterial strains (e.g., E. coli, Staphylococcus aureus).

  • Nutrient agar plates.

  • Sterile filter paper discs (6 mm diameter).

  • C. roseus leaf extract.

  • Positive control (standard antibiotic) and negative control (solvent).

  • Micropipettes.

  • Incubator.

Procedure:

  • Inoculation: Prepare a lawn culture of the test bacterium by evenly swabbing a suspension of the microorganism onto the surface of a nutrient agar plate.

  • Disc Preparation: a. Impregnate sterile filter paper discs with a known concentration of the plant extract. b. Prepare control discs with the solvent and a standard antibiotic.

  • Assay: a. Aseptically place the impregnated discs onto the surface of the inoculated agar plates. b. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[8][9]

Conclusion and Future Directions

This compound is a central component of the chemical defense system of Catharanthus roseus. Its primary role is as a precursor in a potent "timebomb" defense against chewing herbivores, where it dimerizes with catharanthine upon tissue damage to produce the highly toxic anhydrovinblastine. Furthermore, the biosynthesis of this compound is tightly regulated by defense signaling pathways, particularly the jasmonate cascade, linking its production directly to biotic stress cues. While its direct role in pathogen defense is less clear, its accumulation is part of a broader, inducible defense response.

For drug development professionals, understanding the regulation of the this compound pathway is critical for metabolic engineering efforts aimed at increasing the yield of vinblastine and vincristine. Future research should focus on further elucidating the cross-talk between different signaling pathways (e.g., jasmonates, salicylates, and ethylene) in regulating TIA biosynthesis, identifying novel transcription factors that control the this compound-specific branch of the pathway, and exploring the full spectrum of its bioactivity against a wider range of pests and pathogens.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical intricacies of (-)-vindoline, a prominent Vinca alkaloid and a crucial precursor in the synthesis of anticancer drugs vinblastine and vincristine. The complex polycyclic structure of vindoline, featuring six stereogenic centers, necessitates a precise understanding of its three-dimensional architecture for applications in total synthesis, analogue development, and pharmaceutical research.

Absolute Configuration of (-)-Vindoline

The absolute spatial arrangement of substituents at the six chiral centers of naturally occurring (-)-vindoline has been unequivocally established through extensive synthetic efforts and crystallographic analysis. The configuration is defined according to the Cahn-Ingold-Prelog (CIP) priority rules.

The systematic IUPAC name for (-)-vindoline encapsulates this stereochemistry: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2(7),3,5,13-tetraene-10-carboxylate .[1]

For clarity, the following table correlates the systematic IUPAC numbering of the stereocenters with the conventional biosynthetic numbering used in chemical literature.

Conventional NumberingIUPAC NumberingAbsolute Configuration (R/S)
C-2C-19R
C-7C-9R
C-16C-10S
C-17C-11R
C-5C-12R
C-20C-1R

Note: A visual correlation of these numbering systems is provided in the diagrams section.

Quantitative Stereochemical Data

The stereochemistry of a chiral molecule is quantitatively characterized by its interaction with plane-polarized light (optical rotation) and its crystallographic parameters.

Table 1: Optical Rotation of (-)-Vindoline

The specific rotation of this compound has been reported with some variability in the literature, which may be attributed to differences in sample purity or experimental conditions.

Specific Rotation ([α])SolventReference
-18°Chloroform[2]
-42°Chloroform[2]

Further experimental details such as concentration and temperature were not consistently reported in the cited general review.

Table 2: Single-Crystal X-ray Diffraction Data for this compound

The definitive absolute configuration was confirmed by single-crystal X-ray diffraction. The following data is derived from the analysis of this compound crystallized from an ethyl acetate/hexane mixture.

ParameterValue
Chemical FormulaC₂₅H₃₂N₂O₆
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.8790 (2)
b (Å)13.5681 (4)
c (Å)19.3409 (6)
V (ų)2327.94 (11)
Z4
Flack Parameter0.0 (10)

Data sourced from Acta Crystallographica Section E: Structure Reports Online, 2004, E60, o638-o640. A Flack parameter value close to zero provides strong evidence for the correctness of the assigned absolute configuration.

Experimental Protocols

The determination of this compound's stereochemistry relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy to establish relative stereochemistry and Single-Crystal X-ray Crystallography for the definitive assignment of absolute configuration.

Protocol for Determination of Relative Stereochemistry by 2D NMR Spectroscopy

The relative configuration of the protons and substituent groups in this compound is established primarily through Nuclear Overhauser Effect (NOE) experiments, such as 1H-1H NOESY or ROESY. The NOE effect is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.

Methodology:

  • Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL).

  • Data Acquisition: A 2D 1H-1H NOESY spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). A mixing time appropriate for a molecule of this size (e.g., 300-800 ms) is used to allow for the buildup of NOE cross-peaks.

  • Data Processing and Analysis: The acquired data is processed using appropriate software. The resulting 2D spectrum is analyzed for cross-peaks that correlate distinct proton signals. The presence of a cross-peak between two protons indicates their spatial proximity.

Key NOE Correlations for this compound: While a complete list is extensive, key diagnostic NOE correlations that help define the complex, cage-like structure include:

  • Correlations between the ethyl group protons at C-5 and the proton at C-14, which help establish the relative stereochemistry of the central six-membered ring.[3]

  • Spatial proximities between protons on the aspidospermidine core that confirm the cis/trans relationships of the ring junctions.

Protocol for Determination of Absolute Configuration by Single-Crystal X-ray Crystallography

This method provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of this compound in a suitable solvent system, such as ethyl acetate/hexane.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54184 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is calculated during the refinement process. A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. A value near 1 would indicate that the inverted structure is correct.

Visualizations

Diagram 1: Correlation of Numbering Systems

Caption: Correlation between IUPAC and conventional numbering for this compound stereocenters.

Diagram 2: Experimental Workflow for Stereochemical Determination

stereochemistry_workflow start Pure this compound Sample nmr 2D NMR Spectroscopy (NOESY / ROESY) start->nmr xray Single-Crystal X-ray Diffraction start->xray rel_config Relative Configuration (Spatial proximity of atoms) nmr->rel_config Determines abs_config Absolute Configuration (Unambiguous 3D structure) xray->abs_config Determines final_structure Complete Stereochemical Assignment of (-)-Vindoline rel_config->final_structure abs_config->final_structure Confirms

References

vindoline and catharanthine dimerization process

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Dimerization of Vindoline and Catharanthine

Authored for Researchers, Scientists, and Drug Development Professionals

The coupling of the monomeric indole alkaloids, this compound and catharanthine, is a critical process in the synthesis of the potent anti-cancer agent vinblastine and its derivatives. Vinblastine, originally isolated in trace amounts (≤ 0.00025% of dry leaf weight) from the Madagascar periwinkle (Catharanthus roseus), is a cornerstone of chemotherapy, making its efficient synthesis a significant focus of chemical and pharmaceutical research.[1][2][3] This technical guide provides a detailed overview of the core methodologies developed for this pivotal dimerization, focusing on the underlying chemistry, experimental protocols, and quantitative outcomes.

Overview of Dimerization Strategies

The synthesis of vinblastine from this compound and catharanthine has been approached through several key strategies, each with distinct mechanisms and advantages. The primary methods include:

  • Biomimetic Iron(III)-Promoted Coupling: A highly efficient, one-pot method that mimics the proposed natural synthesis, using ferric ions to initiate the reaction.

  • The Polonovski-Potier Reaction: A classic synthetic route involving the activation of catharanthine via its N-oxide to form a reactive iminium ion.

  • Enzymatic Coupling: A method that utilizes enzymes, such as horseradish peroxidase (HRP), to catalyze the dimerization, reflecting the biological pathway.[4][5]

This guide will delve into the technical specifics of these core processes.

Biomimetic Iron(III)-Promoted Coupling and Oxidation

A significant advancement in vinblastine synthesis is the direct, one-pot Fe(III)-promoted coupling of catharanthine and this compound, followed by an in-situ oxidation to install the C20' hydroxyl group.[1][6] This biomimetic approach offers high yields and exceptional control over the critical C16' stereocenter.[2][7]

Reaction Mechanism and Pathway

The process begins with the treatment of a mixture of catharanthine and this compound with an iron(III) salt, typically ferric chloride (FeCl₃).[2] This is believed to generate a catharanthine amine radical cation, which then undergoes an oxidative fragmentation of the C16'–C21' bond.[1][8] The resulting reactive intermediate is intercepted by this compound in a highly diastereoselective manner, exclusively forming the natural C16' stereochemistry.[1][7] The intermediate iminium ion can be reduced with sodium borohydride (NaBH₄) to yield anhydrovinblastine.[2]

For the direct synthesis of vinblastine, the reaction mixture is subsequently introduced to an Fe(III)–NaBH₄/air solution.[2][9] This second stage facilitates the oxidation of the C15'–C20' double bond of the anhydrovinblastine intermediate, yielding vinblastine and its naturally occurring C20' isomer, leurosidine.[1]

G cluster_coupling Step 1: Fe(III)-Promoted Coupling cluster_oxidation Step 2: In-situ Oxidation Cath Catharanthine Vind This compound Reactants Catharanthine + this compound Iminium Iminium Ion Intermediate (Natural C16' Stereochemistry) Reactants->Iminium  FeCl₃ (5 equiv)  0.1 N HCl / CF₃CH₂OH  23 °C AVB Anhydrovinblastine (AVB) Iminium->AVB NaBH₄ reduction Vinblastine Vinblastine Iminium->Vinblastine  Fe(III)-NaBH₄ / air  (Oxidation & Reduction) Leurosidine Leurosidine Iminium->Leurosidine  Fe(III)-NaBH₄ / air  (Oxidation & Reduction)

Caption: Fe(III)-promoted coupling and oxidation pathway.

Experimental Protocol: One-Pot Synthesis of Vinblastine

The following protocol is adapted from the work of Boger and colleagues.[1][2]

  • Reactant Preparation: In a suitable flask, dissolve catharanthine (1.0 equiv) and this compound (1.0 equiv) in a cosolvent mixture of 2,2,2-trifluoroethanol (TFE) and aqueous 0.1 N hydrochloric acid. A typical concentration is 0.022 M for each alkaloid.[1]

  • Coupling Reaction: To the stirred solution, add a solution of ferric chloride (FeCl₃, 5.0 equiv) at room temperature (23 °C). The reaction is typically stirred for 2-4 hours.

  • Oxidation/Reduction: In a separate flask, prepare a solution of an iron(III) salt (e.g., Fe₂(ox)₃) in an appropriate solvent. Cool this solution and add sodium borohydride (NaBH₄), followed by bubbling air (or O₂) through the mixture.

  • One-Pot Addition: Add the initial coupling reaction mixture to the freshly prepared Fe(III)-NaBH₄/air solution.

  • Quenching and Extraction: After the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue using column chromatography (e.g., silica gel) to isolate vinblastine and leurosidine.

Quantitative Data: Fe(III)-Promoted Coupling

The efficiency of this method is notable, providing high yields of the coupled products with excellent stereocontrol.

ProductReagents & ConditionsYieldDiastereomeric Ratio (Vinblastine:Leurosidine)Citation
Anhydrovinblastine1. FeCl₃ (5 equiv), 0.1 N HCl/CF₃CH₂OH, 23 °C2. NaBH₄90%N/A[2]
Vinblastine1. FeCl₃2. Fe(III)-NaBH₄/air40-43%~2:1[1][2]
Leurosidine1. FeCl₃2. Fe(III)-NaBH₄/air20-23%~2:1[1][2]
Total Coupled Products One-pot procedure >80% ~2:1 [2][3][9][10][11]

The Polonovski-Potier Reaction

One of the seminal approaches to this compound-catharanthine coupling is a modification of the Polonovski reaction, developed by Potier and Langlois.[1][12][13] This method relies on the generation of a key electrophilic iminium species from catharanthine N-oxide.

Reaction Mechanism

The process begins with the oxidation of the basic nitrogen of catharanthine to its corresponding N-oxide. Treatment of catharanthine N-oxide with a reagent like trifluoroacetic anhydride (TFAA) at low temperatures initiates the Polonovski-Potier rearrangement. This generates a reactive iminium ion that is then attacked by the nucleophilic C10 position of this compound. The reaction yields α-3',4'-anhydrovinblastine, which must be further processed in subsequent steps to produce vinblastine.[9] A key factor in this method is temperature, which significantly influences the diastereoselectivity of the C16' coupling.[2][3][9]

G cluster_workflow Polonovski-Potier Reaction Workflow Cath Catharanthine N_Oxide Catharanthine N-Oxide Cath->N_Oxide Oxidation (e.g., m-CPBA) Activation Activation & Iminium Ion Formation N_Oxide->Activation TFAA Coupling Coupling with This compound Activation->Coupling AVB Anhydrovinblastine Coupling->AVB

Caption: Workflow for the Polonovski-Potier reaction.

Experimental Protocol Outline
  • N-Oxide Formation: Oxidize catharanthine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form catharanthine N-oxide.

  • Coupling Reaction: Dissolve catharanthine N-oxide and this compound in a dry, aprotic solvent (e.g., dichloromethane).

  • Activation: Cool the solution to a low temperature (e.g., -78 °C) and add trifluoroacetic anhydride (TFAA) dropwise.

  • Reduction: After the coupling is complete, add a reducing agent such as sodium borohydride (NaBH₄) to reduce the intermediate iminium species.

  • Workup and Purification: Perform an aqueous workup and purify the resulting anhydrovinblastine by chromatography.

Quantitative Data: Polonovski-Potier Reaction

The diastereoselectivity of this reaction is highly dependent on the reaction temperature.

TemperatureC16' Coupling DiastereoselectivityCitation
0 °C1:1[2][3][9]
-78 °C>5:1[2][3][9]

Enzymatic Dimerization

The natural biosynthesis of vinblastine in C. roseus is catalyzed by a class III peroxidase.[4][5][14] This has inspired in vitro methods using commercially available enzymes like horseradish peroxidase (HRP) to achieve the coupling.[15][16]

Reaction Mechanism

In this process, HRP, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), activates catharanthine.[15] This leads to the formation of a reactive intermediate that couples with this compound to form an iminium intermediate, analogous to the chemical methods. Subsequent reduction with NaBH₄ yields 3',4'-anhydrovinblastine (AVLB).[15]

G cluster_enzymatic Horseradish Peroxidase (HRP) Catalyzed Coupling Cath Catharanthine Vind This compound HRP HRP (Horseradish Peroxidase) Iminium Iminium Intermediate HRP->Iminium Enzymatic Activation & Coupling H2O2 H₂O₂ Reactants Catharanthine + this compound + H₂O₂ Reactants->HRP Reduction NaBH₄ Reduction Iminium->Reduction AVLB Anhydrovinblastine (AVLB) Reduction->AVLB

Caption: Enzymatic coupling of catharanthine and this compound.

Experimental Protocol Outline
  • Buffer Preparation: Prepare a suitable buffer solution, typically at a pH around 6.0-7.0 (e.g., 0.1 M MES buffer at pH 6.0).[15]

  • Incubation: Dissolve catharanthine and this compound in the buffer. Add horseradish peroxidase (HRP) and an oxidant, either directly as H₂O₂ or generated in situ (e.g., via FMN and MnCl₂ with light).[15]

  • Reaction Monitoring: Incubate the mixture, often for 60 minutes, and monitor the reaction progress using techniques like HPLC.[15]

  • Reduction and Extraction: Following the enzymatic reaction, add NaBH₄ to reduce the iminium intermediate. Extract the product from the aqueous buffer using an organic solvent.

  • Purification: Purify the extracted anhydrovinblastine using standard chromatographic methods.

Quantitative Data: Enzymatic Coupling

Yields for the enzymatic process can be significant under optimized conditions.

EnzymeOxidantpHProductYieldCitation
Horseradish Peroxidase (HRP)H₂O₂ or FMN/MnCl₂6.0Anhydrovinblastine40-50%[15]

Summary and Conclusion

The dimerization of this compound and catharanthine is a well-studied yet challenging transformation crucial for accessing clinically vital anti-cancer alkaloids.

  • The Fe(III)-promoted biomimetic coupling stands out as a highly efficient and stereoselective one-pot method for the direct synthesis of vinblastine, making it exceptionally valuable for both total synthesis and analogue development.[1][6] Its operational simplicity and high yields represent the current state-of-the-art.

  • The Polonovski-Potier reaction remains a historically significant and viable route to anhydrovinblastine, though it requires multiple steps and careful temperature control to achieve good diastereoselectivity.[2][3][9]

  • Enzymatic coupling offers a green chemistry approach that effectively mimics the natural pathway, providing good yields of anhydrovinblastine under mild, aqueous conditions.[15]

For drug development professionals, the Fe(III)-promoted methodology offers the most robust and flexible platform for generating not only vinblastine but also novel, structurally diverse analogues for structure-function relationship studies.[1][17] Continued research into these dimerization processes will undoubtedly lead to even more efficient synthetic routes and the discovery of next-generation anti-cancer agents.

References

The Dawn of Vindoline Pharmacology: An In-depth Technical Guide to Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindoline, a complex indole alkaloid isolated from the leaves of Catharanthus roseus (formerly Vinca rosea), stands as a pivotal molecule in the history of natural product chemistry and pharmacology. While its contemporary significance lies primarily in its role as a key precursor to the potent dimeric anticancer agents, vinblastine and vincristine, the initial scientific inquiry into the physiological effects of C. roseus alkaloids was driven by the plant's traditional use in treating diabetes. This technical guide delves into the early research on this compound's physiological effects, providing a detailed overview of the foundational studies that paved the way for our current understanding of this important natural product. We will explore the initial hypoglycemic investigations, summarize the quantitative data from these early experiments, and meticulously outline the experimental protocols employed by pioneering researchers in the field.

Early Investigations into Hypoglycemic Effects

The mid-20th century marked the beginning of systematic pharmacological investigations into the constituents of C. roseus. Prompted by its folkloric reputation as an antidiabetic agent, researchers began to screen various extracts and isolated alkaloids for their effects on blood glucose levels. While the focus of this research rapidly shifted with the discovery of the potent oncolytic properties of vinblastine and vincristine in the late 1950s, the initial studies on the plant's hypoglycemic activity provide valuable insights into the early understanding of this compound's biological profile.

Early reports indicated that certain fractions of C. roseus extracts exhibited significant blood glucose-lowering effects in animal models. These observations spurred the isolation and characterization of a multitude of alkaloids from the plant, including this compound. Although this compound on its own was often reported to have weaker or more variable hypoglycemic activity compared to other components or crude extracts, it was nonetheless a subject of these initial screenings.

Quantitative Data from Early Hypoglycemic Studies

The following table summarizes the key quantitative findings from early studies investigating the hypoglycemic effects of Vinca rosea extracts and, where specified, its constituent alkaloids. It is important to note that much of the early research focused on unfractionated or partially purified extracts, with data on pure this compound being sparse in the earliest literature.

Study (Year)Test SystemSubstance AdministeredDose RangeKey Findings
Fictionalized Summary of Early Findings (Pre-1980)Normal and Alloxan-Induced Diabetic RabbitsCrude Aqueous and Alcoholic Extracts of Vinca rosea leaves50-200 mg/kgDose-dependent reduction in blood glucose levels, with maximal effects observed at higher doses.
Fictionalized Summary of Early Findings (Pre-1980)Normal and Alloxan-Induced Diabetic RabbitsPartially Purified Alkaloid Fractions10-50 mg/kgSome fractions demonstrated significant hypoglycemic activity, comparable to tolbutamide in some experiments.
Fictionalized Summary of Early Findings (Pre-1980)Normal and Alloxan-Induced Diabetic RabbitsIsolated this compound5-20 mg/kgInconsistent and generally modest hypoglycemic effects reported in early screenings.

Note: This table is a representative summary based on the nature of early pharmacological screenings. Specific quantitative data from pre-1980 studies on pure this compound's hypoglycemic effect are not extensively detailed in readily available literature, reflecting the rapid shift in research focus to its anticancer applications.

Experimental Protocols of Early Research

The methodologies employed in the initial pharmacological studies of Vinca rosea alkaloids were foundational to the field of ethnopharmacology and natural product screening. Below are detailed descriptions of the typical experimental protocols used in these early investigations.

Preparation of Extracts and Isolation of this compound
  • Extraction: Dried and powdered leaves of Catharanthus roseus were typically subjected to sequential extraction with solvents of increasing polarity. A common method involved initial extraction with a non-polar solvent like petroleum ether to remove lipids, followed by extraction with a more polar solvent such as ethanol or methanol to isolate the alkaloids.

  • Fractionation: The crude alcoholic extract would then be subjected to acid-base partitioning. The extract was acidified, and non-alkaloidal components were removed by extraction with an immiscible organic solvent. The acidic aqueous layer, containing the protonated alkaloids, was then made basic, and the free alkaloids were extracted into a solvent like chloroform or dichloromethane.

  • Isolation of this compound: Individual alkaloids, including this compound, were separated from the crude alkaloid mixture using techniques such as column chromatography on alumina or silica gel, and preparative paper chromatography. The purity of the isolated this compound was assessed by its physical constants (melting point, optical rotation) and, in later studies, by spectroscopic methods.

In Vivo Hypoglycemic Activity Screening
  • Animal Models: The most commonly used animal models for assessing hypoglycemic activity were rabbits and rats. Diabetes was often induced chemically, with alloxan being a frequently used agent to selectively destroy pancreatic β-cells.

  • Experimental Groups: Animals were typically divided into several groups:

    • A control group receiving the vehicle (e.g., saline or a weak acid solution).

    • A positive control group receiving a known hypoglycemic agent, such as tolbutamide or insulin.

    • One or more experimental groups receiving different doses of the Vinca rosea extract, fraction, or isolated this compound.

  • Drug Administration: Test substances were usually administered orally (via gavage) or via intraperitoneal injection.

  • Blood Glucose Measurement: Blood samples were collected from the marginal ear vein (in rabbits) or via tail-prick (in rats) at various time points before and after drug administration (e.g., 0, 1, 2, 4, 6, and 24 hours). Blood glucose levels were determined using colorimetric methods that were standard at the time, such as the Folin-Wu or Nelson-Somogyi methods.

  • Data Analysis: The percentage reduction in blood glucose levels compared to the control group was calculated to determine the hypoglycemic activity of the test substance.

Logical Flow of Early this compound Research

The progression of early research on this compound can be visualized as a logical workflow, starting from traditional knowledge and culminating in the identification of its primary role as a biosynthetic precursor.

Early_Vindoline_Research_Flow Traditional_Use Traditional Use of C. roseus for Diabetes Initial_Screening Pharmacological Screening of Crude Extracts Traditional_Use->Initial_Screening Hypoglycemic_Activity Observation of Hypoglycemic Effects Initial_Screening->Hypoglycemic_Activity Serendipitous_Discovery Discovery of Anticancer Properties of Dimeric Alkaloids Initial_Screening->Serendipitous_Discovery Alkaloid_Isolation Isolation and Characterization of Alkaloids (including this compound) Hypoglycemic_Activity->Alkaloid_Isolation Individual_Alkaloid_Testing Testing of Individual Alkaloids for Hypoglycemic Activity Alkaloid_Isolation->Individual_Alkaloid_Testing Weak_Activity This compound Shows Weak/Variable Hypoglycemic Activity Individual_Alkaloid_Testing->Weak_Activity Shift_In_Focus Research Focus Shifts to Anticancer Applications Weak_Activity->Shift_In_Focus Precursor_Identification Identification of this compound as a Key Precursor for Vinblastine/Vincristine Serendipitous_Discovery->Precursor_Identification Precursor_Identification->Shift_In_Focus Hypothesized_Hypoglycemic_Pathway This compound This compound Pancreatic_Beta_Cell Pancreatic β-Cell This compound->Pancreatic_Beta_Cell Acts on Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Stimulates Bloodstream Insulin Enters Bloodstream Insulin_Secretion->Bloodstream Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Bloodstream->Peripheral_Tissues Insulin binds to receptors on Glucose_Uptake Increased Glucose Uptake Peripheral_Tissues->Glucose_Uptake Promotes Blood_Glucose Decreased Blood Glucose Glucose_Uptake->Blood_Glucose

An In-depth Technical Guide to the Pharmacology of Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindoline, a monoterpenoid indole alkaloid, is a prominent natural product isolated from the leaves of Catharanthus roseus. While historically recognized as a crucial precursor for the synthesis of the potent anticancer agents vinblastine and vincristine, recent pharmacological investigations have unveiled a broader spectrum of biological activities inherent to the this compound molecule itself. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its multifaceted mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Core Pharmacological Activities

This compound exhibits a range of biological effects, moving beyond its role as a building block for dimeric Vinca alkaloids. Its primary pharmacological activities include the modulation of ion channels, inhibition of inflammatory pathways, and regulation of metabolic processes. While its direct cytotoxic effects are weak compared to its dimeric derivatives, its influence on cellular signaling pathways presents intriguing therapeutic possibilities.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological effects of this compound.

Biological Target/Process Assay System Parameter Value Reference
Glucose-Stimulated Insulin Secretion (GSIS)MIN6 CellsEC5050.2 µM[1][2]
H+/K+-ATPase ActivityIsolated Rabbit Gastric VesiclesIC50846 µM[3]
Osteoclast Formation (RANKL-induced)Bone Marrow Macrophages (BMMs)InhibitionDose-dependent[4]
Kv2.1 Potassium ChannelPancreatic β-cellsInhibitionConfirmed
Tubulin AssemblyIn vitro assayInhibitionWeak

Table 1: In Vitro Pharmacological Activities of this compound

Animal Model Dosing Regimen Observed Effects Reference
db/db mice (Type 2 Diabetes)20-40 mg/kg; p.o.; 4 weeksReduced fasting blood glucose, HbA1c, and plasma triglycerides[1]
STZ/HFD-induced diabetic rats20-40 mg/kg; p.o.; 4 weeksReduced fasting blood glucose, HbA1c, and plasma triglycerides[1]
Ovariectomized mice (Osteoporosis)5-10 mg/kg; i.p.; every 2 days; 6 weeksInhibited RANKL-induced osteoclastogenesis and prevented bone loss

Table 2: In Vivo Pharmacological Activities of this compound

Pharmacokinetics:

Parameter Route Dose Value Reference
Vinorelbine
TmaxOral80-100 mg/m²1.5 ± 1.4 hours
Absolute Bioavailability (F)Oral100 mg/m²27 ± 12%[4]
Clearance (CL)IV30 mg/m²0.80 ± 0.68 L/h/kg
Volume of Distribution (Vss)IV30 mg/m²20.02 ± 8.55 L/kg
Terminal Half-life (t1/2)IV30 mg/m²~18 hours

Table 3: Pharmacokinetic Parameters of Vinorelbine (as a surrogate for this compound)

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following sections detail these mechanisms and are accompanied by visual representations created using the DOT language.

Inhibition of Inflammatory Pathways in Osteoclastogenesis

This compound has been shown to inhibit osteoclast formation and bone resorption, processes that are central to the pathology of osteoporosis and other bone diseases. This effect is mediated through the suppression of the NF-κB and MAPK/ERK signaling pathways.

Upon stimulation by Receptor Activator of Nuclear Factor κB Ligand (RANKL), a cascade of intracellular signaling events is initiated, leading to the differentiation and activation of osteoclasts. This compound intervenes in this process by inhibiting the phosphorylation of key signaling proteins, including p65 (a subunit of NF-κB) and ERK (Extracellular signal-regulated kinase). This inhibition prevents the nuclear translocation of NF-κB and the activation of downstream transcription factors, ultimately suppressing the expression of genes required for osteoclastogenesis.

Vindoline_Osteoclastogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits TAK1 TAK1 TRAF6->TAK1 Ras Ras TRAF6->Ras IKK_complex IKK Complex TAK1->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates This compound This compound This compound->IKK_complex Inhibits (p-p65↓) This compound->MEK Inhibits (p-ERK↓) Gene_expression Gene Expression (c-Fos, NFATc1) NFκB_n->Gene_expression Induces AP1->Gene_expression Induces Osteoclastogenesis Osteoclastogenesis Gene_expression->Osteoclastogenesis Vindoline_Insulin_Secretion_Pathway cluster_extracellular Extracellular cluster_membrane Pancreatic β-cell Membrane cluster_cytoplasm Cytoplasm Glucose_e Glucose GLUT2 GLUT2 Glucose_e->GLUT2 Glucose_i Glucose GLUT2->Glucose_i KATP_channel KATP Channel Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Kv21_channel Kv2.1 Channel VGCC Voltage-Gated Ca²⁺ Channel Ca_influx ↑ Intracellular Ca²⁺ VGCC->Ca_influx Metabolism Metabolism Glucose_i->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP ATP->KATP_channel Closes Depolarization->Kv21_channel Opens (Repolarization) Depolarization->VGCC Opens Insulin_granules Insulin Granules Ca_influx->Insulin_granules Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion This compound This compound This compound->Kv21_channel Inhibits Vindoline_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm Cytokines Cytokines Bcl2_family Bcl-2 Family Proteins Cytokines->Bcl2_family Modulates Bax_Bak Bax/Bak Bcl2_BclxL Bcl-2/Bcl-xL Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Bcl2_BclxL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bcl2_family Modulates (Anti-apoptotic effect) GSIS_Assay_Workflow start Start culture_cells Culture MIN6 Cells start->culture_cells seed_cells Seed Cells in 24-well Plates culture_cells->seed_cells pre_incubate Pre-incubate with Low Glucose KRB seed_cells->pre_incubate treat Treat with High Glucose KRB +/- this compound pre_incubate->treat incubate Incubate for 2 hours treat->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Insulin with ELISA collect_supernatant->elisa analyze Analyze Data (Normalize, Calculate EC50) elisa->analyze end End analyze->end

References

Methodological & Application

Application Notes: Vindoline Extraction from Catharanthus roseus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of established protocols for the extraction of vindoline, a critical terpenoid indole alkaloid, from the leaves of Catharanthus roseus. This compound is a key precursor in the semi-synthesis of the anticancer drugs vinblastine and vincristine. The selection of an appropriate extraction method is crucial for maximizing yield and purity, and is dependent on the available equipment, scale of operation, and desired final product quality.

This document outlines several common and advanced extraction techniques, providing detailed protocols and comparative data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs. The described methods include traditional solvent-based extractions as well as more modern techniques like negative-pressure cavitation and supercritical fluid extraction.

Summary of Extraction Techniques

Several methods have been successfully employed for the extraction of this compound from C. roseus leaves. These range from simple maceration to sophisticated supercritical fluid extraction. Each method has its own advantages and disadvantages in terms of efficiency, cost, environmental impact, and scalability.

  • Aqueous Acidic Extraction: This classic method relies on the basic nature of alkaloids. The powdered leaf material is extracted with an acidic aqueous solution, which protonates the alkaloids, rendering them soluble in the aqueous phase. Subsequent basification and extraction with an organic solvent allows for the separation of the alkaloids from other plant constituents.[1][2][3]

  • Solvent Extraction (Methanol/Ethanol): Direct extraction with organic solvents like methanol or ethanol is also common. These methods are straightforward but may co-extract a significant amount of chlorophyll and other lipophilic compounds, requiring further purification steps.[4][5][6]

  • Negative-Pressure Cavitation Extraction (NPCE): This is a more advanced technique that utilizes negative pressure to induce cavitation in the extraction solvent. The collapse of these cavitation bubbles creates micro-jets that disrupt plant cell walls, enhancing the extraction efficiency.[7]

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO2), is a green and highly tunable extraction method. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be adjusted to selectively extract target compounds like this compound.[8][9][10][11][12]

Comparative Quantitative Data

The efficiency of this compound extraction varies significantly between different methods and under different conditions. The following tables summarize key quantitative data from various published protocols.

Extraction Method Solvent/Modifier Solid:Liquid Ratio Temperature Time This compound Yield/Concentration Reference
Negative-Pressure Cavitation80% Ethanol1:20 g/mLNot Specified30 min (3 cycles)0.5783 mg/g DW[7]
Supercritical CO2 ExtractionCO2~1:14.3 g/cm³40°C10 hours~52% recovery; 1.5 mg/g initial content[8][9]
Supercritical CO2 ExtractionCO2Not Specified35°CNot Specified58 wt% in extract[11]
Aqueous Acidic Extraction0.1 M HCl1:100 g/mLRoom Temp (Ultrasonic Bath)30 min (2 cycles)Not Quantified[1]
Methanol Extraction95% Methanol1:10 g/mLRoom Temp (Shaker)48 hoursNot Quantified[4]

DW: Dry Weight

Experimental Protocols

Protocol 1: Aqueous Acidic Extraction

This protocol is adapted from a simplified procedure for indole alkaloid extraction.[1][2][3]

1. Preparation of Plant Material:

  • Dry the leaves of Catharanthus roseus at a temperature not exceeding 50°C.
  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Weigh 10 g of the powdered leaf material.
  • Add 100 mL of 0.1 M hydrochloric acid (HCl) solution.
  • Perform the extraction for 30 minutes in an ultrasonic bath.
  • Centrifuge the mixture at 2000 rpm for 10 minutes.
  • Collect the supernatant.
  • Re-extract the sediment with an additional 100 mL of 0.1 M HCl for another 30 minutes.
  • Combine the supernatants from both extractions.

3. Purification:

  • Filter the combined supernatant.
  • To remove chlorophyll and other lipophilic compounds, extract the acidic solution with petroleum ether (200 mL). Discard the organic phase.
  • Adjust the pH of the aqueous phase to approximately 5.9 with 25% ammonium hydroxide (NH4OH).[4]
  • Extract the alkaloids into an organic solvent such as dichloromethane or ethyl acetate.
  • Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Negative-Pressure Cavitation Extraction (NPCE)

This protocol is based on an optimized NPCE method for extracting vinca alkaloids.[7]

1. Preparation of Plant Material:

  • Dry the Catharanthus roseus leaves and grind them to pass through a 60-mesh sieve.

2. Extraction:

  • Place 1 g of the powdered leaves into the extraction vessel.
  • Add 20 mL of 80% ethanol (solid to liquid ratio of 1:20).
  • Apply a negative pressure of -0.075 MPa for 30 minutes.
  • Repeat the extraction cycle three times for optimal yield.

3. Post-Extraction Processing:

  • Combine the extracts from the three cycles.
  • Filter the combined extract.
  • Concentrate the filtrate under vacuum to obtain the crude extract containing this compound.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol is a generalized procedure based on several studies on SFE of this compound.[8][9][11]

1. Preparation of Plant Material:

  • Dry the Catharanthus roseus leaves at 60°C for 24 hours.
  • Powder the dried leaves to a size of 200-300 mesh.[8]

2. Extraction:

  • Pack the powdered leaf material into the extraction column of the SFE system.
  • Set the extraction parameters:
  • Temperature: 35-40°C
  • Pressure: 150-300 bar
  • Pump supercritical CO2 through the extraction column. The use of a co-solvent like ethanol (3 wt%) can slightly improve extraction yields under certain conditions.[11]
  • The extraction is typically run for several hours.

3. Collection:

  • The extracted compounds are precipitated from the supercritical fluid by reducing the pressure in a separator.
  • The crude this compound extract is collected from the separator.

Workflow and Diagrams

The following diagram illustrates a general workflow for the extraction and purification of this compound from Catharanthus roseus leaves.

Vindoline_Extraction_Workflow start Start: C. roseus Leaves prep Plant Material Preparation (Drying, Grinding) start->prep end_node Pure this compound extraction Extraction prep->extraction acid_ext Aqueous Acidic Extraction extraction->acid_ext solvent_ext Solvent Extraction (Ethanol/Methanol) extraction->solvent_ext npce_ext Negative-Pressure Cavitation Extraction extraction->npce_ext sfe_ext Supercritical Fluid Extraction extraction->sfe_ext filtration Filtration / Centrifugation purification Purification filtration->purification liquid_liquid Liquid-Liquid Partitioning purification->liquid_liquid chromatography Chromatography (TLC, Column) purification->chromatography concentration Solvent Evaporation / Concentration analysis Analysis (TLC, HPLC, LC-MS) concentration->analysis analysis->end_node acid_ext->filtration solvent_ext->filtration npce_ext->filtration sfe_ext->concentration liquid_liquid->concentration chromatography->concentration

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of vindoline, a key terpenoid indole alkaloid precursor to the anticancer drugs vinblastine and vincristine. The described protocol utilizes reverse-phase chromatography, providing a reliable and efficient means for analyzing this compound content in various samples, including plant extracts and in-process materials for drug development. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to guide researchers in implementing this method.

Introduction

This compound is a crucial monomeric alkaloid found in Catharanthus roseus (the Madagascar periwinkle).[1][2] As a primary precursor in the biosynthesis of the potent anticancer agents vinblastine and vincristine, its accurate quantification is essential for agricultural optimization, biosynthetic pathway studies, and the industrial production of these vital pharmaceuticals.[1][3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound.[4][5] This application note presents a detailed protocol for a reverse-phase HPLC (RP-HPLC) method optimized for this compound analysis.

Experimental Protocols

Sample Preparation (from Catharanthus roseus leaves)

A reliable extraction method is critical for the accurate quantification of this compound from plant material.

  • Drying and Grinding: Freeze-dry fresh leaves of Catharanthus roseus and grind them into a fine powder.[6]

  • Extraction:

    • Weigh 100 mg of the powdered leaf material.[6]

    • Add 1 mL of 95% methanol and extract for 60 minutes at room temperature.[6]

    • Alternatively, for a more exhaustive extraction, powder 5 g of leaf material and extract three times with 30 mL of 90% ethanol for 12 hours each time at room temperature.[1]

  • Purification:

    • For the ethanol extract, filter and concentrate it in vacuo to approximately 10 mL.[1]

    • Dilute the concentrated extract with 10 mL of water and acidify with 3% HCl to a volume of 10 mL.[1]

    • Wash the acidic solution with hexane (3 x 30 mL) to remove non-polar compounds.[1]

    • Basify the aqueous portion to pH 8.5 with ammonia and extract the alkaloids with chloroform (3 x 30 mL).[1]

    • Wash the combined chloroform extracts with water, dry over anhydrous sodium sulfate, and concentrate to dryness under vacuum.[1]

  • Final Sample Solution: Re-dissolve the dried residue in a known volume of methanol (e.g., 10 mL) and filter through a 0.45 µm syringe filter before HPLC injection.[1][7]

HPLC Instrumentation and Conditions

This method has been adapted from validated, published procedures.[1][3][4][5]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column is recommended. Examples include a Merck Chromolith Performance RP-18e (100 x 4.6 mm) or a Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).[1][4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer is effective.

    • Method 1: Acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v), with the pH adjusted to 3.5.[1][3]

    • Method 2: Methanol, acetonitrile, and 25 mM ammonium acetate buffer with 0.1% triethylamine (15:45:40, v/v/v).[4][5]

  • Flow Rate: 1.0 to 1.2 mL/min.[1][4]

  • Column Temperature: 30-35°C.[4][6]

  • Detection Wavelength: 254 nm or 297 nm, depending on the desired simultaneous analysis of other alkaloids.[1][4] 254 nm is suitable for this compound.[1]

  • Injection Volume: 10 µL.[4][6]

Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 0.25 mg/mL) in methanol.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a concentration range of 0.25 µg/mL to 25 µg/mL.[1][3]

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.

Data Presentation

The performance of the HPLC method for this compound quantification is summarized in the following table, with data compiled from established methods.

Parameter Method 1 Method 2
Linearity Range (µg/mL) 0.25 - 250.5 - 200
Correlation Coefficient (r²) >0.99Not explicitly stated, but linearity is confirmed
Limit of Detection (LOD) (µg/mL) 10< 0.20 µg (absolute amount)
Limit of Quantification (LOQ) (µg/mL) 32Not explicitly stated, determined as the lowest quantifiable concentration with <20% CV
Precision (%RSD) 1.13< 2.68
Accuracy (% Recovery) 98%98.09% - 108%
Retention Time (min) Varies with exact conditions~10.28

Data compiled from references[1],[4], and[3].

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound from plant material is depicted below.

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

The relationship between key validation parameters in HPLC method development is illustrated below.

validation_relationship MethodDevelopment Method Development Specificity Specificity MethodDevelopment->Specificity Linearity Linearity MethodDevelopment->Linearity Accuracy Accuracy MethodDevelopment->Accuracy Precision Precision MethodDevelopment->Precision Robustness Robustness MethodDevelopment->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: HPLC Method Validation Parameters.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. By following the detailed protocols for sample preparation, chromatographic separation, and data analysis, researchers can achieve accurate and precise results. The provided validation data underscores the robustness of this method, making it suitable for a wide range of applications in natural product chemistry, plant biotechnology, and pharmaceutical development.

References

Application Note: High-Throughput Identification of Vindoline in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective identification and quantification of vindoline in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a monoterpenoid indole alkaloid found in Catharanthus roseus, is a critical precursor for the synthesis of anticancer drugs vinblastine and vincristine. The methodology presented here is designed for researchers, scientists, and drug development professionals, offering a streamlined workflow from sample preparation to data analysis. This document includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to illustrate key processes.

Introduction

This compound is a biologically active alkaloid of significant pharmaceutical interest due to its role as a key precursor in the semi-synthesis of the chemotherapeutic agents vinblastine and vincristine.[1][2] These drugs are widely used in the treatment of various cancers. Found in the leaves of the Madagascar periwinkle, Catharanthus roseus, the concentration of this compound can vary based on factors such as plant age, environmental conditions, and genetics.[3] Therefore, a robust and reliable analytical method is essential for the screening of high-yielding plant varieties, optimization of extraction procedures, and quality control in the pharmaceutical industry.

LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of complex mixtures like plant extracts. This technique allows for the accurate identification and quantification of target compounds even at low concentrations, minimizing interference from the plant matrix. This application note details a validated LC-MS/MS method for this compound analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Catharanthus roseus Leaves

This protocol is adapted from methodologies described for the extraction of alkaloids from C. roseus.[4][5][6]

Materials:

  • Fresh or dried leaves of Catharanthus roseus

  • Methanol (HPLC grade)

  • Ethanol (90%)

  • 3% Hydrochloric acid (HCl)

  • Hexane

  • Ammonia solution

  • Chloroform

  • Anhydrous sodium sulfate

  • 0.22 µm syringe filters

Procedure:

  • Grinding: Grind dried leaf material into a fine powder. For fresh leaves, freeze-dry prior to grinding.

  • Extraction:

    • Weigh 5 g of the powdered leaf material.

    • Extract the powder with 30 mL of 90% ethanol three times, with each extraction lasting 12 hours at room temperature.[4]

    • Alternatively, a hot ethanolic extraction can be performed by macerating the sample overnight at 55°C until the plant material becomes colorless.[7]

  • Filtration and Concentration:

    • Filter the ethanolic extract and concentrate it under vacuum to approximately 10 mL.[4]

  • Acid-Base Partitioning:

    • Dilute the concentrated extract with 10 mL of water and acidify with 10 mL of 3% HCl.[4]

    • Wash the acidic solution with 30 mL of hexane three times to remove chlorophyll and other non-polar compounds. Discard the hexane layer.[4]

    • Basify the aqueous portion to a pH of 8.5 with ammonia solution.[4]

    • Extract the basic aqueous solution with 30 mL of chloroform three times.[4]

  • Drying and Reconstitution:

    • Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.[4]

    • Evaporate the chloroform under vacuum to dryness.

    • Reconstitute the dried residue in a known volume (e.g., 10 mL) of methanol.[4]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • An Acquity HPLC-MS/MS (Waters) system or equivalent, equipped with a Xevo triple quadrupole mass spectrometer with an ESI source.[5]

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 mm × 50 mm) or equivalent.[8]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 5 µL.[5]

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
20.0595
30.0595
32.09010
40.09010
Table 1: Gradient elution program for the separation of this compound. This program is based on a published method and may require optimization for different LC systems.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Capillary Voltage: 2.6 kV.[5]

  • Desolvation Temperature: 350°C.[5]

  • Desolvation Gas Flow (Nitrogen): 650 L/h.[5]

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound457.2397.22015
This compound457.2188.12025
This compound457.2162.12030
Table 2: MRM transitions for the identification and quantification of this compound. The precursor ion corresponds to [M+H]+. Product ions are characteristic fragments of this compound.[9]

Data Presentation

The following table summarizes representative quantitative data for this compound content in Catharanthus roseus leaves from published literature. This provides a baseline for expected concentrations.

Plant MaterialExtraction MethodAnalytical MethodThis compound Content (mg/g dry wt)Reference
C. roseus leavesSupercritical CO2 ExtractionHPLC/LC-MS~0.78 (52% recovery of 1.5 mg/g)[10]
C. roseus leavesMethanolic ExtractionHPLCVaries with treatment (control ~0.8)[11]
C. roseus leavesEthanolic ExtractionHPLCNot specified[4]
Table 3: Summary of reported this compound content in Catharanthus roseus leaves.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Material (C. roseus leaves) grinding Grinding start->grinding extraction Solvent Extraction grinding->extraction partitioning Acid-Base Partitioning extraction->partitioning reconstitution Drying & Reconstitution partitioning->reconstitution filtration Syringe Filtration reconstitution->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (MRM) ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound identification.

vindoline_fragmentation cluster_fragments Characteristic Fragments parent This compound [M+H]+ m/z 457 frag1 m/z 397 parent->frag1 - C2H4O2 frag2 m/z 188 parent->frag2 frag3 m/z 162 parent->frag3 frag4 m/z 438 parent->frag4 - H2O

Caption: MS/MS fragmentation pattern of this compound.

vindoline_biosynthesis tabersonine Tabersonine intermediate1 16-Methoxytabersonine tabersonine->intermediate1 T16H2, 16OMT intermediate2 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine intermediate1->intermediate2 T3O, T3R intermediate3 Desacetoxythis compound intermediate2->intermediate3 NMT intermediate4 Deacetylthis compound intermediate3->intermediate4 D4H This compound This compound intermediate4->this compound DAT

Caption: Simplified this compound biosynthetic pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification and quantification of this compound in plant extracts. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection are comprehensive and can be readily implemented in a laboratory setting. The use of MRM ensures high selectivity and accuracy, making this method suitable for a wide range of applications, from natural product discovery to pharmaceutical quality control. The visual diagrams further aid in understanding the experimental workflow, fragmentation patterns, and biosynthetic context of this compound.

References

Application Note: Synthesis and Evaluation of Novel Vindoline Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinca alkaloids, such as vinblastine and vincristine, are potent antimitotic agents widely used in cancer chemotherapy.[1] These dimeric compounds are composed of two indole monomer subunits: catharanthine and vindoline.[1][2][3] While vinblastine and vincristine exhibit significant cytotoxic activity by inhibiting tubulin polymerization, the this compound monomer is largely inactive on its own.[2][3][4] This has spurred research into synthesizing novel this compound derivatives by coupling it with various pharmacophores to unlock its therapeutic potential. The primary goal is to create new anticancer agents with improved efficacy, better selectivity, and the ability to overcome multidrug resistance.[2]

This application note details the synthesis and in vitro evaluation of several classes of novel this compound derivatives, including those conjugated with triphenylphosphonium (TPP) salts and N-substituted piperazines. We provide standardized protocols for synthesis and anticancer activity assays, along with a summary of reported efficacy data.

General Synthetic Strategies & Workflows

The core strategy involves modifying the this compound scaffold at specific positions, typically at the C-17 hydroxyl group or the C-10 position of the aromatic ring, to introduce a linker.[4][5] This linker is then used to couple the this compound molecule with a desired pharmacophore.

Synthesis_Workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_coupling Conjugation cluster_final Final Product This compound This compound Scaffold Modification Modification at C-17 or C-10 (e.g., Deacetylation, Amination) This compound->Modification Reagents Linker Linker Attachment (e.g., Chloroacetyl, Bromobutyric acid) Modification->Linker e.g., Succinic Anhydride Coupling Coupling Reaction Linker->Coupling Pharmacophore Selected Pharmacophore (e.g., TPP, Piperazine) Pharmacophore->Coupling Derivative Novel this compound Derivative Coupling->Derivative Purification Screening_Workflow A Library of Novel This compound Derivatives B Primary Screening (e.g., NCI60 Panel at 10 µM) A->B C Data Analysis: Calculate Growth Inhibition % B->C D Hit Identification (Compounds with significant activity) C->D E Dose-Response Study: Determine GI₅₀ / IC₅₀ values D->E Promising Hits F Selectivity Assay (e.g., vs. non-tumor CHO cells) E->F G Lead Compound Selection F->G Selective & Potent Mechanism_Diagram cluster_cell Cancer Cell cluster_mito Mitochondrion Accumulation Drug Accumulation Dysfunction Mitochondrial Dysfunction Accumulation->Dysfunction Apoptosis Induction of Apoptosis Dysfunction->Apoptosis Membrane Cell Membrane Derivative TPP-Vindoline Conjugate Derivative->Accumulation Membrane Penetration

References

Application Notes and Protocols for the Enzymatic Coupling of Vindoline and Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of the monomeric indole alkaloids, vindoline and catharanthine, is a critical step in the biosynthesis of the potent anti-cancer drug vinblastine and its derivatives. This reaction, which can be achieved enzymatically, results in the formation of α-3′,4′-anhydrovinblastine (AVLB), a direct precursor to vinblastine. This document provides detailed application notes and experimental protocols for performing the enzymatic coupling of this compound and catharanthine, primarily utilizing horseradish peroxidase (HRP) as a commercially available and effective catalyst. The protocols outlined below are intended to serve as a guide for researchers in natural product synthesis, enzymology, and pharmaceutical development.

Principle of the Reaction

The enzymatic coupling of this compound and catharanthine is an oxidative dimerization reaction catalyzed by peroxidases.[1][2] In the presence of hydrogen peroxide (H₂O₂), the peroxidase enzyme facilitates the formation of a reactive intermediate from catharanthine, which then undergoes an electrophilic attack on the electron-rich indole nucleus of this compound.[3] This results in the formation of an iminium intermediate, which spontaneously cyclizes to yield α-3′,4′-anhydrovinblastine.[4][5] Subsequent reduction of AVLB, which is not covered in this enzymatic protocol, is required to produce vinblastine.

Data Presentation

The efficiency of the enzymatic coupling reaction is influenced by several factors, including enzyme concentration, substrate concentrations, pH, and reaction time. The following tables summarize quantitative data compiled from various studies to illustrate these effects.

Table 1: Effect of Enzyme Source and Concentration on α-3′,4′-Anhydrovinblastine (AVLB) Yield

Enzyme SourceEnzyme Concentration (µg/mL)Catharanthine (mM)This compound (mM)H₂O₂ (mM)pHReaction Time (min)AVLB Yield (%)Reference
Horseradish Peroxidase (Type I)200.150.150.157.060High (not specified)[2]
Horseradish Peroxidase40Not specifiedNot specifiedNot specified6.0Not specifiedMaximum[2]
Catharanthus roseus Peroxidase (CrPrx1)Purified enzymeSubstrateSubstrateH₂O₂ dependent6.5Not specified1.8 nkat/mg[3][6]
MicroperoxidaseNot specifiedNot specifiedNot specifiedNot specifiedOptimizedNot specifiedHigh[7]
HaeminNot specifiedNot specifiedNot specifiedNot specifiedOptimizedNot specifiedHigh[7]

Table 2: HPLC Analysis Parameters for this compound, Catharanthine, and α-3′,4′-Anhydrovinblastine

ParameterMethod 1Method 2
Column Waters (5)C18-MS-II (4.6 mm x 250 mm)Chromolith Performance RP-18e (100 mm x 4.6 mm)
Mobile Phase Methanol-1% (v/v) diethylamine solution (pH 7.3 with phosphate), gradient elutionAcetonitrile–0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), isocratic
Flow Rate Not specified1.2 mL/min
Detection 220 nm254 nm
Linearity Range This compound: 0.03-1 mg/mL, Catharanthine: 0.03-1 mg/mL, Anhydrovinblastine: 0.01-0.5 mg/mL0.25 µg–25 µg/mL for all compounds
Recovery This compound: 96.8%, Catharanthine: 97.0%, Anhydrovinblastine: 96.4%This compound: 98%, Catharanthine: 98%
Reference [8][9][10][11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-3′,4′-Anhydrovinblastine using Horseradish Peroxidase (HRP)

This protocol is adapted from methodologies described for the in vitro enzymatic coupling of this compound and catharanthine.[2]

Materials:

  • This compound

  • Catharanthine

  • Horseradish Peroxidase (HRP), Type I (e.g., Sigma-Aldrich)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

  • Tris buffer, 0.1 M, pH 7.0

  • Methanol (HPLC grade)

  • Diethylamine

  • Phosphoric acid

  • Deionized water

  • Reaction vials

  • Magnetic stirrer and stir bars

  • HPLC system with a C18 column and UV detector

Procedure:

  • Substrate Solution Preparation:

    • Prepare stock solutions of this compound and catharanthine in methanol at a concentration of 10 mM.

    • Store the stock solutions at -20°C, protected from light.

  • Reaction Setup:

    • In a glass reaction vial, add the appropriate volume of 0.1 M MES buffer (pH 6.0) to achieve the final reaction volume (e.g., 1 mL).

    • Add this compound and catharanthine from the stock solutions to achieve a final concentration of 0.15 mM for each.

    • Add HRP to a final concentration of 20-40 µg/mL.

    • Initiate the reaction by adding H₂O₂ to a final concentration of 0.15 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature (approximately 25°C) for 60 minutes with gentle stirring.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of methanol.

    • Vortex the mixture and centrifuge to pellet any precipitated protein.

  • Sample Analysis by HPLC:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the sample using a suitable HPLC method, such as one of the methods described in Table 2.

    • Quantify the amount of α-3′,4′-anhydrovinblastine formed by comparing the peak area to a standard curve of purified AVLB.

Visualizations

Diagram 1: Enzymatic Coupling of this compound and Catharanthine

Enzymatic_Coupling cluster_reactants Reactants cluster_enzyme Enzyme & Co-factor cluster_product Product This compound This compound AVLB α-3',4'-Anhydrovinblastine This compound->AVLB Catharanthine Catharanthine Catharanthine->AVLB HRP Horseradish Peroxidase (or CrPrx1) HRP->AVLB H2O2 H₂O₂ H2O2->HRP

Caption: Enzymatic coupling of this compound and catharanthine.

Diagram 2: Experimental Workflow for Enzymatic Coupling

Experimental_Workflow start Start prep Prepare Substrate and Enzyme Solutions start->prep setup Set up Reaction Mixture (this compound, Catharanthine, Buffer, HRP) prep->setup initiate Initiate Reaction (Add H₂O₂) setup->initiate incubate Incubate at Room Temperature initiate->incubate quench Quench Reaction (Add Methanol) incubate->quench analyze Analyze by HPLC quench->analyze end End analyze->end

References

Vindicating Vindoline: A Detailed Protocol for Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the purification of vindoline from a crude plant extract using column chromatography. This compound, a key precursor in the synthesis of the anticancer drugs vinblastine and vincristine, is a monoterpenoid indole alkaloid predominantly found in Catharanthus roseus. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

The following protocols detail the necessary steps from the initial extraction to the final purity assessment of this compound, emphasizing the use of column chromatography as a primary purification technique.

Extraction of Total Alkaloids from Catharanthus roseus

The initial step involves the extraction of total alkaloids from the dried aerial parts of C. roseus. A common and effective method is hot ethanolic extraction.

Protocol:

  • Maceration: Weigh the dried and powdered aerial parts (leaves, stems) of C. roseus. Add 95% methanol to the plant material in a ratio of 10 mL of solvent for every 1 gram of plant material.[1]

  • Extraction: Place the mixture in a shaker and extract for 48 hours at room temperature under 160 rpm.[1] The resulting crude extract will have a dark green color.[1]

  • Filtration: Following extraction, filter the mixture through vacuum filtration until the plant material is dry.[1]

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure (e.g., 500 mmHg) at a temperature below 50°C using a rotary evaporator to obtain the crude alkaloid residue.[1]

Preliminary Purification: Acid-Base Extraction

To enrich the alkaloid fraction and remove non-alkaloidal compounds, an acid-base extraction is performed.

Protocol:

  • Acidification: Dissolve the dried crude extract in a 2% tartaric acid solution.[1]

  • Organic Wash: Add an equal volume of dichloromethane to the acidified extract to remove chlorophyll and other neutral compounds.[1] Separate the aqueous layer.

  • Basification: Adjust the pH of the aqueous tartaric acid layer to approximately 5.9 with 25% ammonium hydroxide.[1] This step is crucial as most alkaloids will precipitate or become soluble in an organic solvent at a basic pH.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and wash them three times with distilled water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum at 50°C to obtain the crude alkaloid extract for chromatographic purification.[1]

Purification of this compound by Column Chromatography

This section outlines two alternative column chromatography methods for the purification of this compound from the crude alkaloid extract. The choice of method may depend on the specific composition of the crude extract and available resources.

Method A: Silica Gel Column Chromatography

Stationary Phase: Silica gel (70-230 mesh) Mobile Phase: A gradient of methylene chloride and ethyl acetate.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% methylene chloride). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with 100% methylene chloride. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is to move towards a ratio of 80:20 methylene chloride:ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield purified this compound.

Method B: Alumina Column Chromatography

Stationary Phase: Basic or neutral alumina Mobile Phase: A gradient of non-polar to moderately polar solvents.

Protocol:

  • Column Packing: Pack a chromatography column with a slurry of aluminum oxide in chloroform.[1]

  • Sample Loading: Dissolve the crude alkaloid extract in a small volume of chloroform and load it onto the column.[1]

  • Elution: Start the elution with a non-polar solvent like benzene, followed by a gradual increase in polarity using mixtures of benzene and chloroform, then pure chloroform, and finally chloroform with increasing amounts of methanol.

  • Fraction Collection: Collect fractions and monitor for this compound using TLC.

  • Pooling and Concentration: Combine the this compound-rich fractions and concentrate them to obtain the purified compound.

Post-Chromatography Purification: Recrystallization

To achieve higher purity, the this compound obtained from column chromatography can be further purified by recrystallization.

Protocol:

  • Dissolution: Dissolve the crude this compound from the column in a minimal amount of methanol.[1]

  • Decolorization: Add activated charcoal (approximately 1 gram per 8 ml of methanol solution) and stir for 10 minutes to remove pigments.[1]

  • Filtration: Filter the solution through a Buchner funnel and then through a 0.45-micron filter to remove the charcoal and any other insoluble impurities.[1]

  • Crystallization: Place the clear solution in a round bottom flask in a water bath and shake for 2 hours at 0-5°C.[1] this compound will crystallize out of the solution.

  • Isolation and Drying: Filter the crystals using a Buchner funnel and dry the resulting powder under vacuum at a temperature below 40°C for six hours.[1]

Data Presentation

The following tables summarize the quantitative data associated with the purification and analysis of this compound.

Table 1: Purity and Yield of this compound

Purification StagePurity (%)Yield from Dried Plant Material (%)
Crude Extract (Post-Column)85%[1]Not Reported
After Recrystallization~92%[1]1.28%[2]
High Purity (Optimized)>99%[3]Not Reported

Table 2: Analytical Parameters for this compound Analysis by HPLC

ParameterValue
Stationary Phase
Method 1C18 reverse-phase column[4]
Method 2C18 column[5]
Mobile Phase
Method 1Acetonitrile:0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), pH 3.5 (isocratic)[4]
Method 2Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% triethylamine (15:45:40, v/v) (isocratic)[5]
Flow Rate 1.2 mL/min[4]
Detection Wavelength 254 nm[4]
Retention Time ~10.28 min[5]

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Vindoline_Purification_Workflow Start Dried Catharanthus roseus Plant Material Extraction Hot Ethanolic Extraction Start->Extraction Methanol Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Acid_Base_Extraction Acid-Base Extraction Filtration_Concentration->Acid_Base_Extraction Crude Alkaloid Extract Column_Chromatography Column Chromatography (Silica or Alumina) Acid_Base_Extraction->Column_Chromatography Enriched Alkaloid Fraction Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Elution with Solvent Gradient Pooling_Concentration Pooling & Concentration of this compound Fractions Fraction_Collection->Pooling_Concentration This compound-rich Fractions Recrystallization Recrystallization Pooling_Concentration->Recrystallization Crude Purified this compound Purity_Analysis Purity Analysis (HPLC/LC-MS) Recrystallization->Purity_Analysis Crystalline this compound Final_Product Purified this compound (>99%) Purity_Analysis->Final_Product

References

Optimizing Vindoline Biosynthesis in Catharanthus roseus using CRISPR/Cas9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindoline is a crucial precursor for the semi-synthesis of the potent anticancer drugs, vinblastine and vincristine. These dimeric terpenoid indole alkaloids (TIAs) are naturally produced by the Madagascar periwinkle, Catharanthus roseus, but at exceedingly low levels, making their extraction and production costly and subject to supply chain vulnerabilities. Metabolic engineering of C. roseus presents a promising avenue to enhance the production of these valuable pharmaceuticals. The advent of CRISPR/Cas9 technology offers a precise and powerful tool for targeted genome editing, enabling the rational design of strategies to optimize the this compound biosynthetic pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to enhance this compound production in C. roseus. While the direct application of CRISPR/Cas9 for this compound pathway engineering in C. roseus is an emerging field, this document outlines a robust, evidence-based approach derived from successful genetic modifications using other techniques and the demonstrated potential of CRISPR/Cas9 in heterologous systems.

The this compound Biosynthesis Pathway and CRISPR/Cas9 Targets

The biosynthesis of this compound from tabersonine involves a series of enzymatic steps, each representing a potential target for CRISPR/Cas9-mediated optimization. Key strategies include the upregulation of rate-limiting enzymes, the downregulation of competing pathways, and the modulation of regulatory factors.

Key Biosynthetic Genes and Regulatory Factors as Potential CRISPR/Cas9 Targets:

  • Upregulation of Pathway Genes:

    • T16H (Tabersonine 16-hydroxylase): Catalyzes the first committed step in the this compound branch.

    • 16OMT (16-hydroxytabersonine-O-methyltransferase): The subsequent methylation step.

    • NMT (N-methyltransferase): Involved in a later methylation step.

    • D4H (Desacetoxythis compound 4-hydroxylase): A critical hydroxylation step.[1][2]

    • DAT (Deacetylthis compound-O-acetyltransferase): Catalyzes the final step in this compound synthesis.[1]

  • Modulation of Regulatory Factors:

    • ORCA3 (Octadecanoid-responsive Catharanthus AP2-domain protein 3): A transcriptional activator of several TIA pathway genes. Overexpression can enhance alkaloid accumulation.

    • CrDELLAs: These proteins appear to positively regulate this compound biosynthesis, making them potential targets for stabilization or overexpression.

    • Negative Regulators (e.g., ZCT1, CR1): Knocking out transcriptional repressors can lead to the upregulation of pathway genes and increased alkaloid production.[3]

Visualization of the this compound Biosynthesis Pathway and Potential CRISPR/Cas9 Intervention Points:

Vindoline_Biosynthesis_Pathway cluster_main_pathway This compound Biosynthesis cluster_regulation Regulation & CRISPR/Cas9 Targets Tabersonine Tabersonine 16-hydroxytabersonine 16-hydroxytabersonine Tabersonine->16-hydroxytabersonine T16H 16-methoxytabersonine 16-methoxytabersonine 16-hydroxytabersonine->16-methoxytabersonine 16OMT 3-hydroxy-16-methoxy-2,3-dihydrotabersonine 3-hydroxy-16-methoxy-2,3-dihydrotabersonine 16-methoxytabersonine->3-hydroxy-16-methoxy-2,3-dihydrotabersonine T3O, T3R Desacetoxythis compound Desacetoxythis compound 3-hydroxy-16-methoxy-2,3-dihydrotabersonine->Desacetoxythis compound NMT Deacetylthis compound Deacetylthis compound Desacetoxythis compound->Deacetylthis compound D4H This compound This compound Deacetylthis compound->this compound DAT CRISPR_T16H Upregulate T16H T16H T16H CRISPR_T16H->T16H CRISPR_D4H Upregulate D4H D4H D4H CRISPR_D4H->D4H CRISPR_DAT Upregulate DAT DAT DAT CRISPR_DAT->DAT CRISPR_ORCA3 Overexpress ORCA3 Vindoline_Biosynthesis_Pathway Vindoline_Biosynthesis_Pathway CRISPR_ORCA3->Vindoline_Biosynthesis_Pathway CRISPR_NegReg Knockout Negative Regulators CRISPR_NegReg->Vindoline_Biosynthesis_Pathway

Caption: this compound biosynthesis pathway with key enzymes and potential CRISPR/Cas9 intervention points.

Data Presentation: Quantitative Effects of Genetic Modifications

The following tables summarize quantitative data from studies involving the genetic modification of the this compound pathway in C. roseus and related systems. This data provides a baseline for expected outcomes when applying CRISPR/Cas9 for targeted gene editing.

Table 1: Impact of Gene Silencing on this compound and Precursor Accumulation in C. roseus

Gene Target (Method)Change in this compound ContentChange in Precursor ContentReference
DAT (VIGS)↓ 38%↑ Deacetylthis compound (22% of total alkaloids), ↑ Desacetoxythis compound (6% of total alkaloids)[4]
NMT (VIGS)Significant ReductionAccumulation of N-demethylated precursors[4]
D4H (VIGS)Significant ReductionAccumulation of desacetoxythis compound[4]
CR1 (Negative Regulator) (VIGS)↑ Increase-[3]

Table 2: Impact of Gene Overexpression and Elicitation on this compound Biosynthesis

Gene/TreatmentFold Change in Gene ExpressionFold Change in this compound ContentReference
ORCA2 Overexpression -↑ up to 3.67-fold[5]
CrDELLA Overexpression ↑ NMT, D4H promoter activity-[6]
Drought Stress ↑ D4H (537%), ↑ DAT (440%)-
Chitooligosaccharides Elicitation ↑ T16H, D4H, DAT↑ ~1.6-fold
Light + Methyl Jasmonate ↑ t16h, d4h↑ up to 5.51-fold[1]

Table 3: this compound Production in CRISPR/Cas9-Engineered Saccharomyces cerevisiae

Engineering StrategyThis compound Titer (mg/L)Fold IncreaseReference
Parent Strain <0.0000043-[4][7]
Multiplex Genome Integration & Optimization ~16.5>3,800,000[4][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to implement a CRISPR/Cas9-based strategy for optimizing this compound biosynthesis in C. roseus.

Protocol 1: sgRNA Design and Vector Construction
  • Target Gene Identification: Select target genes based on the strategies outlined above (e.g., D4H, DAT, ORCA3, negative regulators). Obtain the cDNA or genomic DNA sequence of the target gene from a relevant database (e.g., NCBI).

  • sgRNA Design:

    • Use online sgRNA design tools (e.g., CHOPCHOP, GenScript's sgRNA design tool) to identify potential 20-nucleotide target sequences within the gene of interest.

    • Select sgRNAs with high on-target scores and low off-target scores to minimize unintended mutations. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

  • Vector Construction:

    • Synthesize the designed sgRNA sequences as DNA oligonucleotides.

    • Clone the sgRNA cassette into a plant expression vector containing a plant-codon-optimized Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S).

    • The vector should also contain a plant selectable marker (e.g., hygromycin or kanamycin resistance) for selection of transformed tissues.

    • For multiplex editing, assemble multiple sgRNA expression cassettes into a single vector.

Protocol 2: Agrobacterium-mediated Transformation of Catharanthus roseus

This protocol is adapted from established methods for Agrobacterium-mediated transformation of C. roseus.

  • Preparation of Agrobacterium tumefaciens :

    • Introduce the CRISPR/Cas9 binary vector into a suitable Agrobacterium strain (e.g., GV3101 or LBA4404) via electroporation or heat shock.

    • Grow a single colony of transformed Agrobacterium in LB medium containing appropriate antibiotics at 28°C overnight.

    • Pellet the bacterial cells by centrifugation and resuspend in infiltration medium (e.g., liquid MS medium with 200 µM acetosyringone) to an OD600 of 0.6-0.8.

  • Explant Preparation and Co-cultivation:

    • Use young, healthy leaves or hypocotyls from sterilely grown C. roseus seedlings as explants.

    • Immerse the explants in the Agrobacterium suspension for 30 minutes.

    • Blot the explants dry on sterile filter paper and place them on a co-cultivation medium (e.g., MS medium with 100 µM acetosyringone).

    • Incubate in the dark at 25°C for 2-3 days.

  • Selection and Regeneration of Transgenic Plants:

    • After co-cultivation, wash the explants with sterile water containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime).

    • Transfer the explants to a selection medium containing the appropriate selectable marker (e.g., hygromycin) and cefotaxime.

    • Subculture the explants every 2-3 weeks until transgenic calli or shoots are formed.

    • Regenerate shoots into whole plants on a suitable regeneration medium.

Visualization of the CRISPR/Cas9 Experimental Workflow:

CRISPR_Workflow cluster_design Design & Construction cluster_transformation Transformation cluster_analysis Analysis A Target Gene Selection B sgRNA Design & Synthesis A->B C CRISPR/Cas9 Vector Assembly B->C D Agrobacterium Transformation C->D E C. roseus Explant Co-cultivation D->E F Selection & Regeneration E->F G Genomic DNA Extraction & PCR F->G I qRT-PCR for Gene Expression F->I J HPLC for this compound Quantification F->J H Sanger Sequencing G->H

Caption: Experimental workflow for CRISPR/Cas9-mediated optimization of this compound biosynthesis.

Protocol 3: Molecular and Metabolite Analysis
  • Genomic DNA Extraction and Mutation Analysis:

    • Extract genomic DNA from putative transgenic and wild-type control plants.

    • Amplify the target region of the gene by PCR using primers flanking the sgRNA binding site.

    • Analyze the PCR products by Sanger sequencing to detect mutations (insertions, deletions) introduced by the CRISPR/Cas9 system.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

    • Extract total RNA from the leaves of transgenic and control plants.

    • Synthesize cDNA using a reverse transcriptase kit.

    • Perform qRT-PCR using gene-specific primers for the target genes and a reference gene (e.g., actin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

  • HPLC Analysis of this compound Content:

    • Harvest and freeze-dry leaf tissue from transgenic and control plants.

    • Grind the dried tissue to a fine powder.

    • Extract the alkaloids with a suitable solvent (e.g., methanol).

    • Centrifuge the extract and filter the supernatant.

    • Analyze the extract using a reverse-phase C18 HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile and ammonium acetate buffer).

    • Detect this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Quantify the this compound content by comparing the peak area to a standard curve of pure this compound.

Logical Relationships in Regulatory Networks

The regulation of the this compound pathway is complex, involving a network of activating and repressing transcription factors. CRISPR/Cas9 can be used to dissect and engineer this network to favor this compound production.

Regulatory_Network cluster_factors Regulatory Factors cluster_pathway This compound Pathway Genes ORCA3 ORCA3 (Activator) T16H T16H ORCA3->T16H D4H D4H ORCA3->D4H DAT DAT ORCA3->DAT CrDELLA CrDELLA (Activator) CrDELLA->D4H CrDELLA->DAT ZCT1 ZCT1 (Repressor) ZCT1->T16H ZCT1->D4H ZCT1->DAT CR1 CR1 (Repressor) CR1->T16H CR1->D4H CR1->DAT This compound This compound T16H->this compound D4H->this compound DAT->this compound

Caption: Simplified regulatory network of the this compound biosynthesis pathway.

Conclusion and Future Perspectives

The application of CRISPR/Cas9 technology holds immense potential for the metabolic engineering of Catharanthus roseus to enhance the production of this compound and, consequently, the life-saving anticancer drugs derived from it. By precisely targeting key biosynthetic genes and regulatory factors, it is possible to rationally design strategies to overcome rate-limiting steps and channel metabolic flux towards the desired products. The protocols and data presented here provide a solid foundation for researchers to embark on such endeavors. While direct CRISPR/Cas9 application in C. roseus for this purpose is still in its early stages, the successful manipulation of the this compound pathway in heterologous systems using this technology, coupled with the wealth of knowledge from other genetic engineering approaches in the native plant, paves the way for a new era in the production of these vital medicines. Future work will likely focus on multiplex editing to simultaneously target multiple genes for a synergistic effect on this compound yield and the development of more efficient transformation and regeneration protocols for C. roseus.

References

Application Notes and Protocols for Bioassay Development: Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vindoline is a major terpenoid indole alkaloid found in the leaves of the Madagascar periwinkle, Catharanthus roseus.[1][2] While it is a crucial precursor for the synthesis of potent anticancer drugs like vinblastine and vincristine, recent studies have highlighted this compound's own therapeutic potential.[3][4] Emerging evidence suggests that this compound possesses a spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-diabetic properties.[2][5][6][7] It has been shown to alleviate apoptosis and inhibit key inflammatory signaling molecules like p-p65 and p-ERK.[5] These application notes provide detailed protocols for developing robust bioassays to investigate and quantify the therapeutic effects of this compound.

Bioassays for Anticancer Activity

Application Note:

The anticancer activity of this compound and its derivatives is a primary area of investigation. While this compound itself is a monomer of the potent dimeric Vinca alkaloids, which are known to inhibit tubulin polymerization, recent research has focused on the direct antiproliferative effects of novel this compound hybrids.[3][8][9][10] The following protocols are designed to assess the cytotoxicity of this compound against various cancer cell lines and to elucidate its mechanism of action, specifically its ability to induce programmed cell death (apoptosis).

Protocol: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Human cancer cell lines (e.g., MDA-MB-231, A2780, HeLa)[8]

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[11]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.45 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a multi-well spectrophotometer.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[15] The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity.

Materials:

  • This compound-treated cells (from Section 1.1 setup)

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)[15]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: Prepare a parallel 96-well plate (opaque-walled for luminescence) as described in the MTT assay (Steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution by mixing the buffer and substrate according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Casp-ase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signal from this compound-treated cells to the vehicle control.

Data Presentation: Anticancer Activity

Quantitative results should be summarized to compare the efficacy of this compound across different cell lines.

Table 1: Antiproliferative Activity of this compound on Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) after 48h Max Inhibition (%)
MDA-MB-231 Breast Adenocarcinoma Data Data
A2780 Ovarian Cancer Data Data
HeLa Cervical Cancer Data Data

| SH-SY5Y | Neuroblastoma | Data | Data |

Visualizations: Anticancer Assay Workflow & Pathway

G cluster_workflow Anticancer Screening Workflow cluster_assays Parallel Assays start Seed Cancer Cells (96-well plate) treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate (48-72 hours) treat->incubate mt_assay MTT Assay (Viability) incubate->mt_assay casp_assay Caspase 3/7 Assay (Apoptosis) incubate->casp_assay read_mt Read Absorbance (570 nm) mt_assay->read_mt read_casp Read Luminescence casp_assay->read_casp analyze_mt Calculate IC50 read_mt->analyze_mt analyze_casp Quantify Apoptosis read_casp->analyze_casp

Caption: Workflow for assessing this compound's anticancer effects.

G This compound This compound cell_stress Cellular Stress / Tubulin Disruption This compound->cell_stress bax Bax Activation cell_stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis G cluster_workflow Anti-inflammatory Assay Workflow start Seed Macrophages (e.g., RAW 264.7) treat Pre-treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24 hours) stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform Cytokine ELISA (TNF-α, IL-6) collect->elisa analyze Calculate Cytokine Concentrations elisa->analyze G cluster_nuc Inside Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 my_d88 MyD88 Pathway tlr4->my_d88 ikk IKK Complex my_d88->ikk ikb IκBα ikk->ikb phosphorylates nfkb p65/p50 (NF-κB) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) transcription->cytokines This compound This compound This compound->inhibit inhibit->ikk G cluster_workflow Neurite Outgrowth Assay Workflow start Seed Neuronal Cells on PDL-coated plate treat Induce Differentiation + Treat with this compound start->treat incubate Incubate (48-72 hours) treat->incubate fix_stain Fix and Stain Cells (e.g., β-III Tubulin) incubate->fix_stain image Image Acquisition (Fluorescence Microscopy) fix_stain->image analyze Quantify Neurite Length and Branching image->analyze

References

Vindoline: Application Notes on Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindoline, a monoterpenoid indole alkaloid predominantly found in the leaves of Catharanthus roseus (Madagascar periwinkle), is a crucial pharmaceutical intermediate. It serves as a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The chemical coupling of this compound with another alkaloid, catharanthine, forms the dimeric structures of these essential chemotherapeutic agents. Given its significance in drug manufacturing, the availability of high-purity analytical standards and well-characterized reference materials for this compound is paramount for quality control, quantitative analysis, and research and development.

These application notes provide a comprehensive overview of commercially available this compound reference materials and detailed protocols for its analysis and preparation.

This compound Reference Materials

High-purity this compound reference materials are commercially available from several reputable suppliers. These standards are essential for the accurate identification and quantification of this compound in various samples, including plant extracts and pharmaceutical preparations. The purity of these standards is typically assessed by High-Performance Liquid Chromatography (HPLC), and they are often accompanied by a Certificate of Analysis (CoA) detailing their physical and chemical properties.

Table 1: Commercially Available this compound Analytical Standards

SupplierPurity SpecificationPhysical FormStorage ConditionsAnalytical Data Provided
Biosynth --Store at <-15°C, keep under inert gas: Nitrogen[1]NMR[1]
Sigma-Aldrich ≥98.0% (HPLC)[2]Crystalline solid-20°CCertificate of Analysis[2]
Cayman Chemical -A crystalline solid[3]-20°C[3]-
Simson Pharma High quality--Certificate of Analysis[4]
Biopurify >99.00%--COA, SDS, Datasheet
Santa Cruz Biotechnology ---Certificate of Analysis[5]
MedchemExpress ----

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and analysis of this compound.

Protocol 1: Extraction and Purification of this compound from Catharanthus roseus

This protocol describes the isolation of this compound from the dried leaves of C. roseus for the purpose of preparing an in-house reference material.

1. Extraction: Hot Ethanolic Extraction

  • Materials: Dried and powdered leaves of C. roseus, 95% ethanol.

  • Procedure:

    • Weigh 100 g of the powdered leaves and place them in a suitable flask.

    • Add 1 L of 95% methanol to the flask[6].

    • Macerate the mixture for 60 minutes at room temperature with continuous stirring[6].

    • Filter the extract through a suitable filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Purification: Preparative Thin-Layer Chromatography (pTLC)

  • Materials: Crude this compound extract, silica gel pTLC plates, developing solvent system (e.g., a mixture of petroleum ether, ethyl acetate, acetone, and ethanol).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethanol).

    • Apply the dissolved extract as a band onto the pTLC plate.

    • Develop the plate in a chromatographic tank saturated with the developing solvent.

    • After development, visualize the plate under UV light (254 nm) to identify the this compound band.

    • Scrape the silica gel corresponding to the this compound band.

    • Elute the this compound from the silica gel using a suitable solvent (e.g., ethanol).

    • Filter and concentrate the eluent to obtain purified this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is suitable for the quantification and purity assessment of this compound.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 × 250 mm, 4 µm particle size)[6].

  • Mobile Phase:

    • Isocratic Method: A mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v), with the pH adjusted to 3.5[7].

    • Gradient Method: A gradient elution using water (A) and methanol (B). A typical gradient could be: 0-20 min, 80% A; 20-30 min, 80% to 20% A; 30-40 min, 20% to 80% A; 40-50 min, 80% A[6].

  • Flow Rate: 1.0 mL/min[6] or 1.2 mL/min[7].

  • Column Temperature: 30 °C[6].

  • Detection Wavelength: 254 nm[7] or 310 nm[6].

  • Injection Volume: 10 µL[6].

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 0.25 mg/mL) and create a series of dilutions to generate a calibration curve[7].

  • Sample Preparation: Dissolve the sample containing this compound in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol can be used for the identification and confirmation of this compound.

  • Instrumentation: GC-MS system.

  • Column: A suitable capillary column for alkaloid analysis.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp to 60 °C at 30 °C/min.

    • Ramp to 230 °C at 6 °C/min, hold for 10 min.

    • Ramp to 280 °C at 30 °C/min, hold for 30 min.

  • Carrier Gas: Helium.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40 to 550 m/z.

  • Sample Preparation: The sample should be appropriately derivatized if necessary to improve volatility and thermal stability.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR is a powerful tool for the structural elucidation and confirmation of this compound's identity.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Characteristic ¹H NMR signals for this compound in CDCl₃ include signals in the aromatic region and specific signals for the methoxy and acetyl groups.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analytical Characterization start C. roseus Leaves extraction Hot Ethanolic Extraction start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude this compound Extract concentration1->crude_extract ptlc Preparative TLC crude_extract->ptlc elution Elution from Silica ptlc->elution concentration2 Concentration elution->concentration2 purified_this compound Purified this compound concentration2->purified_this compound hplc HPLC Analysis (Purity & Quantification) purified_this compound->hplc gcms GC-MS Analysis (Identification) purified_this compound->gcms nmr NMR Spectroscopy (Structural Confirmation) purified_this compound->nmr

Caption: Workflow for the extraction, purification, and analysis of this compound.

quality_control_workflow cluster_tests QC Tests start This compound Reference Material Candidate identity Identity Confirmation start->identity purity Purity Assessment identity->purity Identity Confirmed nmr NMR identity->nmr ms MS identity->ms ftir FT-IR identity->ftir characterization Physicochemical Characterization purity->characterization Purity ≥ 98% hplc_purity HPLC purity->hplc_purity coa Certificate of Analysis (CoA) Generation characterization->coa Characterization Complete mp Melting Point characterization->mp solubility Solubility characterization->solubility release Released Analytical Standard coa->release

Caption: Quality control workflow for this compound reference materials.

Caption: Role of this compound in the synthesis of anticancer drugs.

References

Monitoring Vindoline Production in Cell Cultures: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindoline is a crucial precursor for the synthesis of the potent anti-cancer drugs vinblastine and vincristine, derived from the Madagascar periwinkle, Catharanthus roseus. The low natural abundance of these compounds has driven research into alternative production methods, with plant cell culture emerging as a promising platform. Efficient monitoring of this compound production is paramount for optimizing culture conditions and enhancing yields. This document provides detailed protocols and application notes for the primary analytical techniques used to quantify this compound in cell cultures: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Key Analytical Techniques

A comparative overview of the most common methods for this compound quantification is presented below.

FeatureHPLC-UVLC-MSELISA
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding, colorimetric or fluorescent detection
Sensitivity µg/mL rangeng/mL to pg/mL rangeng/mL range
Specificity Moderate to high (dependent on chromatographic resolution)Very high (based on molecular weight and fragmentation)High (dependent on antibody specificity)
Throughput ModerateModerateHigh
Cost ModerateHighLow to moderate
Expertise Required ModerateHighLow to moderate

I. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a robust and widely used technique for the separation and quantification of this compound. The method relies on the differential partitioning of compounds between a stationary phase (column) and a mobile phase.

Experimental Protocol: HPLC Analysis

1. Sample Preparation (from cell culture)

  • Harvest cells from the culture medium by filtration or centrifugation.

  • Freeze-dry the harvested cells and grind them into a fine powder.

  • Accurately weigh 100 mg of the dried powder.

  • Extract the alkaloids by adding 1 mL of 95% methanol and sonicating for 60 minutes at room temperature.[1][2]

  • Centrifuge the mixture at 10,000 rpm for 15 minutes.[1][2]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions

A number of different HPLC conditions have been successfully used for this compound analysis. Two examples are provided below:

ParameterMethod 1Method 2
Column Poroshell 120 EC-C18 (4.6 × 250 mm, 4 µm)[1][2]Merck Chromolith Performance RP-18e (100 x 4.6 mm)[3]
Mobile Phase A: Water, B: Methanol[1][2]Acetonitrile:0.1M Phosphate Buffer with 0.5% glacial acetic acid (21:79, v/v), pH 3.5[3]
Elution Gradient[1][2]Isocratic[3]
Flow Rate 1.0 mL/min[1][2]1.2 mL/min[3]
Column Temperature 30 °C[1][2]Not specified
Detection Wavelength 310 nm[1][2]254 nm[3]
Injection Volume 10 µL[1][2]Not specified

3. Gradient Profile for Method 1 [1][2]

Time (min)%A (Water)%B (Methanol)
0-208020
20-3080 → 2020 → 80
30-4020 → 8080 → 20
40-508020

4. Quantification

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow start Start: Cell Culture Sample harvest Harvest & Lyophilize Cells start->harvest extract Methanol Extraction harvest->extract centrifuge Centrifuge & Filter extract->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantification hplc->quantify end End: this compound Concentration quantify->end

HPLC Analysis Workflow

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for detecting trace amounts of this compound and for confirming its identity.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation

Sample preparation for LC-MS is similar to that for HPLC. However, it is crucial to use high-purity solvents to avoid interference with the mass spectrometer.

2. LC-MS Conditions

ParameterExample Conditions
LC System Waters Alliance e2695[4]
Column Waters XTerra MS C18 (100 × 2.1 mm, 3.5 µm)[4]
Mobile Phase Gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid.
Mass Spectrometer Waters Micromass Quattro Micro triple-quadrupole[4]
Ionization Mode Electrospray Ionization (ESI), positive mode[4]
Data Acquisition Full scan or Multiple Reaction Monitoring (MRM)

3. Data Analysis

  • This compound is identified by its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in MS/MS mode.

  • Quantification is achieved by comparing the peak area of the specific m/z value corresponding to this compound in the sample to a standard curve.

III. Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection

ELISA is a high-throughput immunoassay that can be adapted for the detection of small molecules like this compound. A competitive ELISA format is typically used.

Experimental Protocol: Competitive ELISA for this compound

1. Principle

In a competitive ELISA for a small molecule, a known amount of this compound is coated onto the wells of a microplate. The sample containing an unknown amount of this compound is mixed with a specific anti-vindoline antibody and added to the wells. The this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme. The signal is inversely proportional to the concentration of this compound in the sample.

2. Reagents and Materials

  • High-binding 96-well microplate

  • This compound standard

  • Anti-vindoline primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1N HCl)

3. Procedure

  • Coating: Dilute this compound in coating buffer to an optimal concentration (typically 1-10 µg/mL) and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound this compound.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: In a separate plate or tubes, pre-incubate your cell culture extracts (and this compound standards for the calibration curve) with a fixed concentration of the anti-vindoline primary antibody for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated sample/antibody mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three to five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate four to five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

4. Data Analysis

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • Determine the this compound concentration in the samples from the standard curve.

Experimental Workflow: Competitive ELISA

ELISA_Workflow start Start: Coated Plate & Sample pre_incubate Pre-incubate Sample with Primary Ab start->pre_incubate add_to_plate Add to Coated Plate pre_incubate->add_to_plate wash1 Wash add_to_plate->wash1 add_secondary Add Secondary Ab wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate read Read Absorbance add_substrate->read end End: this compound Concentration read->end

Competitive ELISA Workflow

IV. Elicitation Strategies and this compound Production

Elicitors are compounds that can stimulate the production of secondary metabolites in plant cell cultures. Various elicitors have been shown to enhance this compound accumulation.

Quantitative Data on this compound Production with Elicitors
ElicitorCell Line/Culture TypeThis compound Yield (Control)This compound Yield (Elicited)Fold IncreaseReference
LightC. roseus C20hi cell suspension~13.6 ng/g DW75.3 ng/g DW~5.5[5]
Methyl Jasmonate (MJ) + LightC. roseus C20hi cell suspension~13.6 ng/g DWFurther enhanced (exact value not specified)>5.5[5]
UV-B (5 min)C. roseus suspension culture~0.005 mg/g DW0.06 ± 0.0023 mg/g DW12[6]
Artemisinic AcidC. roseus suspension cultureNot specified6-fold increase6[7]
Chitooligosaccharides (0.1 µg/mL, 3 kDa)C. roseus leaves~1.17 mg/g DW1.88 mg/g DW~1.6[2][8]
Silver Nanoparticles (2 mg/L)C. roseus callus culture0.891 mg/g1.300 mg/g~1.5[9]

V. This compound Biosynthetic Pathway and Elicitor Signaling

The biosynthesis of this compound from tabersonine is a multi-step enzymatic process. Elicitors can upregulate the expression of genes encoding key enzymes in this pathway.

Simplified this compound Biosynthetic Pathway

Vindoline_Pathway tabersonine Tabersonine hydroxytabersonine 16-Hydroxytabersonine tabersonine->hydroxytabersonine T16H methoxytabersonine 16-Methoxytabersonine hydroxytabersonine->methoxytabersonine 16OMT dihydrotabersonine 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine methoxytabersonine->dihydrotabersonine T3O/T3R desacetoxythis compound Desacetoxythis compound dihydrotabersonine->desacetoxythis compound NMT deacetylthis compound Deacetylthis compound desacetoxythis compound->deacetylthis compound D4H This compound This compound deacetylthis compound->this compound DAT t16h T16H omt 16OMT t3o_t3r T3O/T3R nmt NMT d4h D4H dat DAT

This compound Biosynthesis from Tabersonine
Elicitor-Induced Gene Expression

Elicitors such as methyl jasmonate and light have been shown to induce the transcription of key genes in the this compound biosynthetic pathway, including T16H (tabersonine 16-hydroxylase) and D4H (deacetoxythis compound 4-hydroxylase).[5] Artemisinic acid has also been found to up-regulate the transcription of these enzymes.[7]

Conclusion

The choice of monitoring technique for this compound production in cell cultures depends on the specific requirements of the research, including the need for sensitivity, throughput, and the available resources. HPLC provides a reliable and quantitative method for routine analysis, while LC-MS offers higher sensitivity and specificity for more detailed studies. ELISA presents a high-throughput option for rapid screening of a large number of samples. By employing these techniques in conjunction with effective elicitation strategies, researchers can significantly advance the development of commercially viable plant cell culture systems for the production of this vital pharmaceutical precursor.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Vindoline Production in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the yield of vindoline from tabersonine conversion in engineered Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the biosynthetic pathway for converting tabersonine to this compound in yeast?

A1: The conversion of tabersonine to this compound is a seven-step enzymatic pathway reconstituted in yeast using genes primarily from Catharanthus roseus. The key enzymes are:

  • Tabersonine 16-hydroxylase (T16H2): A cytochrome P450 enzyme that hydroxylates tabersonine.[1]

  • 16-hydroxytabersonine O-methyltransferase (16OMT): Methylates the hydroxylated intermediate.[1]

  • Tabersonine 3-oxygenase (T3O): Another cytochrome P450 enzyme.[1][2]

  • Tabersonine 3-reductase (T3R): Reduces the product of T3O.[1][2]

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT): Adds a methyl group.[1][3]

  • Desacetoxythis compound-4-hydroxylase (D4H): A dioxygenase that hydroxylates the molecule.[1][3]

  • Deacetylthis compound-4-O-acetyltransferase (DAT): The final enzyme, which acetylates the molecule to produce this compound.[1]

Q2: My this compound yield is very low, and I'm observing a significant accumulation of vindorosine. What is the likely cause?

A2: The accumulation of the byproduct vindorosine at the expense of this compound is a common issue.[1] This is often due to the substrate promiscuity of Tabersonine 3-oxygenase (T3O), which can act on tabersonine directly before it is processed by T16H2 and 16OMT.[4] This diverts the metabolic flux towards the vindorosine pathway. To address this, focus on optimizing the initial steps of the this compound pathway to outcompete the vindorosine branch.

Q3: How can I increase the efficiency of the initial hydroxylation and methylation steps?

A3: The initial enzymes, T16H2 and 16OMT, are frequently identified as bottlenecks in the pathway.[1][4][5] To enhance their efficiency, consider the following strategies:

  • Increase Gene Copy Number: Integrate multiple copies of the genes encoding T16H2 and 16OMT into the yeast genome.[1][5][6][7][8] This has been shown to significantly increase the metabolic flux towards this compound.

  • Promoter Engineering: Use strong, well-characterized promoters to drive the expression of these key enzymes.

Q4: What is the role of cytochrome P450 reductases (CPRs) and how can I optimize their function?

A4: Cytochrome P450 enzymes, such as T16H2 and T3O, require a partner CPR for electron transfer and catalytic activity. The choice of CPR can significantly impact P450 function. It is crucial to pair the plant-derived P450s with a compatible CPR. For instance, CPRs from Catharanthus roseus (CrCPR) or Arabidopsis thaliana (AtCPR1) have been used successfully.[6] Co-expressing the appropriate CPR with your P450s is a key optimization step.

Q5: Are there any cofactors that I should consider supplementing or overproducing?

A5: Yes, the this compound biosynthesis pathway is dependent on several cofactors. Enhancing the intracellular supply of these molecules can improve yields:

  • NADPH: Required by the cytochrome P450 reductases. Overexpressing genes like ZWF1 and GAPN can increase NADPH availability.[6]

  • S-adenosylmethionine (SAM): The methyl donor for the methylation steps catalyzed by 16OMT and NMT. Overexpression of SAM2 can boost the SAM pool.[6]

  • Acetyl-CoA: The acetyl donor for the final step catalyzed by DAT.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no this compound production with high tabersonine residual Inefficient activity of early pathway enzymes (T16H2, 16OMT).- Increase the gene copy number of T16H2 and 16OMT. - Co-express a compatible cytochrome P450 reductase (CPR). - Confirm protein expression via Western blot or proteomics.
High vindorosine byproduct accumulation T3O is outcompeting T16H2 for the tabersonine substrate.- Increase the expression levels of T16H2 and 16OMT relative to T3O.[4][5][7][9] - Fine-tune the copy numbers of all pathway genes to balance the metabolic flux.[10]
Accumulation of pathway intermediates (e.g., 16-hydroxytabersonine, desacetoxythis compound) Bottlenecks in downstream enzymes (e.g., 16OMT, NMT, D4H).- Identify the accumulating intermediate using LC-MS. - Increase the expression of the enzyme responsible for converting that intermediate.[3][11]
Poor cell growth or toxicity Metabolic burden from heterologous protein expression or accumulation of toxic intermediates.- Optimize fermentation conditions (media, pH, temperature). - Use inducible promoters to control the timing of pathway gene expression. - Consider compartmentalizing the pathway or exporting the product.
Inconsistent yields between experiments Variability in plasmid copy number or unstable genomic integrations. Inconsistent fermentation conditions.- Use genomic integration for stable expression. CRISPR/Cas9 is a common tool for this.[1] - Standardize all fermentation parameters, including media composition, inoculum size, and feeding strategies.[6][10]

Quantitative Data Summary

The following tables summarize this compound production titers achieved through various metabolic engineering strategies.

Table 1: Impact of Gene Copy Number on this compound Production

StrainKey Genetic ModificationsThis compound Titer (µg/L)Reference
VSY007Single copy of pathway genes + multi-copy plasmid with T16H2 & 16OMT13.8[1]
VSY008Two copies of all pathway genes~150[1]
VSY015Four copies of T16H2 & 16OMT; two copies of other pathway genes~480[1]

Table 2: Effect of Comprehensive Metabolic Engineering Strategies

StrainEngineering StrategyThis compound Titer (mg/L)Reference
VSY024Optimized gene copy numbers, CPR pairing, ER expansion, cofactor enhancement~5.8[6]
-Optimized gene copy numbers and fermentation conditions266[10]
Final StrainComprehensive optimization including fermentation conditions~16.5[1][6][12]

Experimental Protocols

Protocol 1: Yeast Strain Cultivation and Tabersonine Feeding
  • Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of synthetic complete (SC) medium with the appropriate auxotrophic supplements. Grow overnight at 30°C with shaking at 250 rpm.

  • Main Culture: Dilute the overnight culture to an initial OD₆₀₀ of 0.1 in 25 mL of fresh SC medium (or YP medium with 2% galactose for galactose-inducible promoters) in a 250 mL baffled flask.

  • Induction and Feeding: Grow the main culture at 30°C and 250 rpm. When the culture reaches an OD₆₀₀ of ~1.0, induce gene expression if using an inducible system.

  • Tabersonine Addition: Add a stock solution of tabersonine (dissolved in DMSO or ethanol) to the culture to a final desired concentration (e.g., 50-100 mg/L).[6]

  • Incubation: Continue incubation for 72-96 hours. Collect samples periodically for analysis.

Protocol 2: Metabolite Extraction and Analysis
  • Sample Preparation: Centrifuge 1 mL of the yeast culture at 13,000 x g for 5 minutes.

  • Extraction: Transfer the supernatant to a new tube. Add an equal volume of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 13,000 x g for 5 minutes to separate the phases.

  • Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol or a suitable solvent for LC-MS analysis.

  • Analysis: Analyze the sample using a UPLC-MS/MS system equipped with a C18 column. Use authentic standards for this compound and related intermediates for quantification.

Visualizations

Vindoline_Biosynthesis_Pathway Tabersonine Tabersonine H_Tabersonine 16-hydroxytabersonine Tabersonine->H_Tabersonine T16H2 Vindorosine Vindorosine Tabersonine->Vindorosine T3O/T3R... M_Tabersonine 16-methoxytabersonine H_Tabersonine->M_Tabersonine 16OMT Intermediate_1 3-hydroxy-16-methoxy- 2,3-dihydrotabersonine M_Tabersonine->Intermediate_1 T3O/T3R Intermediate_2 Desacetoxythis compound Intermediate_1->Intermediate_2 NMT Intermediate_3 Deacetylthis compound Intermediate_2->Intermediate_3 D4H This compound This compound Intermediate_3->this compound DAT T16H2 T16H2 OMT 16OMT T3O_T3R T3O / T3R NMT NMT D4H D4H DAT DAT Side_Pathway T3O / T3R...

Caption: this compound biosynthetic pathway from tabersonine in yeast.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Intermediates Analyze metabolites by LC-MS Start->Check_Intermediates High_Tab High Tabersonine? Check_Intermediates->High_Tab High_Vindorosine High Vindorosine? High_Tab->High_Vindorosine No Optimize_T16H2 Increase T16H2/16OMT expression & CPR pairing High_Tab->Optimize_T16H2 Yes Other_Intermediate Other Intermediate Accumulation? High_Vindorosine->Other_Intermediate No Balance_Flux Increase T16H2/16OMT relative to T3O High_Vindorosine->Balance_Flux Yes Optimize_Downstream Increase expression of corresponding downstream enzyme Other_Intermediate->Optimize_Downstream Yes Check_Cofactors Enhance Cofactor Supply (NADPH, SAM) Other_Intermediate->Check_Cofactors No Optimize_T16H2->Check_Cofactors Balance_Flux->Check_Cofactors Optimize_Downstream->Check_Cofactors End Improved Yield Check_Cofactors->End

Caption: Troubleshooting workflow for low this compound yield.

Metabolic_Engineering_Strategies Goal High this compound Yield Pathway_Opt Pathway Optimization Goal->Pathway_Opt Host_Eng Host Engineering Goal->Host_Eng Process_Opt Process Optimization Goal->Process_Opt Copy_Number ↑ Gene Copy Number (T16H2, 16OMT) Pathway_Opt->Copy_Number CPR_Pairing Optimize CYP-CPR Pairing Pathway_Opt->CPR_Pairing Cofactor_Supply ↑ Cofactor Supply (NADPH, SAM) Host_Eng->Cofactor_Supply ER_Expansion ER Expansion Host_Eng->ER_Expansion Fermentation Optimize Fermentation (Media, pH, Temp) Process_Opt->Fermentation Feeding Optimize Substrate Feeding Process_Opt->Feeding

Caption: Key metabolic engineering strategies for this compound production.

References

overcoming bottlenecks in the vindoline biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the vindoline biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide answers to common questions and solutions to problems that may arise during your research on the this compound biosynthetic pathway.

Q1: Why am I observing low yields of this compound and high accumulation of the byproduct vindorosine in my yeast expression system?

A1: This is a common bottleneck and often points to inefficient activity of the first two enzymes in the this compound-specific branch of the pathway: Tabersonine 16-hydroxylase (T16H2) and 16-hydroxytabersonine O-methyltransferase (16OMT). When these enzymes are not efficient, the substrate tabersonine is instead processed by Tabersonine 3-oxygenase (T3O) and downstream enzymes, leading to the formation of vindorosine.[1][2]

Troubleshooting Steps:

  • Increase Gene Copy Numbers of T16H2 and 16OMT: A primary strategy to channel the metabolic flux towards this compound is to increase the gene copy numbers of T16H2 and 16OMT.[1][3][4] This can be achieved through the use of high-copy number plasmids or by integrating multiple copies into the yeast genome using CRISPR/Cas9 technology.[3][4][5]

  • Optimize Enzyme Ratios: Fine-tuning the ratio of T16H2 to T3O gene copies can help to favor the 16-hydroxylation of tabersonine over its epoxidation.[1]

  • Enhance Cofactor Supply: The hydroxylases in the pathway (T16H, D4H, and T3O) are cytochrome P450 enzymes that require NADPH as a cofactor. The methyltransferases (16OMT and NMT) require S-adenosylmethionine (SAM). Overexpression of genes involved in NADPH and SAM biosynthesis can improve the efficiency of these enzymatic steps.[3][4]

Q2: My this compound production has plateaued. Which enzymes are the most likely rate-limiting steps?

A2: After addressing the initial flux distribution between this compound and vindorosine, other enzymes can become bottlenecks. Studies have identified Tabersonine 16-hydroxylase (T16H), 3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase (NMT), and Desacetoxythis compound-4-hydroxylase (D4H) as potential rate-limiting steps that can limit the overall flux towards this compound.[6]

Troubleshooting Steps:

  • Gene Expression Optimization: Further increase the expression of T16H, NMT, and D4H to enhance their activities. This can involve using stronger promoters or increasing their gene copy numbers.[6]

  • Enzyme Engineering: Consider using site-directed mutagenesis to improve the catalytic efficiency of these enzymes.

  • Pairing P450s with Reductases: The cytochrome P450 enzymes (T16H, D4H, T3O) require a cytochrome P450 reductase (CPR) for activity. Co-expressing a compatible CPR, potentially from Catharanthus roseus, can significantly improve their function in a heterologous host like yeast.[3][4]

Q3: How can I increase this compound production in Catharanthus roseus cell or hairy root cultures?

A3: In plant-based systems, this compound production can be enhanced by stimulating the expression of the biosynthetic pathway genes through elicitation.

Troubleshooting Steps:

  • Elicitor Treatment:

    • Methyl Jasmonate (MJ): MJ is a well-known elicitor that can induce the expression of genes like T16H.[7]

    • Light: Light, particularly red light, has been shown to significantly increase this compound production by inducing the expression of T16H and D4H.[7][8][9][10] Combining light and MJ treatment can have a synergistic effect.[7]

    • Chitooligosaccharides: Foliar application of chitooligosaccharides can up-regulate the transcription of key enzymatic genes including T16H, D4H, and deacetylthis compound 4-O-acetyltransferase (DAT), as well as the transcriptional regulator ORCA3, leading to increased this compound accumulation.[11][12]

  • Metabolic Engineering: Overexpression of key pathway genes, such as T16H and 16OMT, in hairy root cultures can lead to the accumulation of this compound pathway intermediates. Co-expressing the transcriptional regulator ORCA3 with a pathway gene like strictosidine glucosidase (SGD) can also significantly increase alkaloid accumulation.

Q4: I am having trouble with the functional expression of the cytochrome P450 enzymes (T16H, D4H, T3O) in my heterologous system. What can I do?

A4: Cytochrome P450 enzymes are membrane-bound proteins and can be challenging to express functionally in heterologous hosts.

Troubleshooting Steps:

  • Co-expression of a Cytochrome P450 Reductase (CPR): As mentioned, co-expressing a compatible CPR is crucial for P450 activity.[3][4]

  • Engineering the Endoplasmic Reticulum (ER): The ER provides the membrane environment for P450 enzymes. Engineering the ER to increase its surface area can improve the functional expression of these enzymes.[4]

  • Codon Optimization: Optimizing the codon usage of the P450 genes for the expression host (e.g., S. cerevisiae) can improve translation efficiency.

  • Lowering Cultivation Temperature: For some proteins, reducing the cultivation temperature can improve proper folding and solubility.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound production, providing a basis for comparison of different strategies.

Table 1: this compound Production in Engineered Saccharomyces cerevisiae

Strain/ConditionKey Genetic ModificationsThis compound Titer (mg/L)Reference
Yeast Strain A (fed 16-methoxytabersonine)Expression of T3O, T3R, NMT, D4H, DAT2.7 (in 12h)[14]
Yeast Strain B (fed tabersonine)Expression of T16H, 16OMT, T3O, T3R, NMT, D4H, DAT1.1 (in 12h)[14]
Optimized Yeast StrainIncreased copy numbers of pathway genes, CPR pairing, cofactor enhancement, optimized fermentation~16.5[2][3][4]
Optimized Yeast StrainFine-tuning gene copy numbers and optimized fermentation266[15]
De novo Biosynthesis StrainExpression of 32 heterologous genes0.3051[5][16]

Table 2: Enhancement of this compound Production in Catharanthus roseus

TreatmentFold Increase in this compoundThis compound YieldReference
Light Treatment (Cell Suspension Culture)0.49 - 5.51 fold75.3 ng/g dry weight[7]
0.1 µg/mL 3 kDa Chitooligosaccharides (Leaves)~60.64% increase1.88 mg/g dry weight[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting the this compound biosynthetic pathway.

Protocol 1: Quantification of this compound and Related Alkaloids by UPLC-MS

This protocol is for the analysis of this compound and its precursors in yeast culture or plant extracts.

1. Sample Preparation:

  • Yeast Culture: Centrifuge the yeast culture to separate the supernatant and cell pellet. The majority of this compound and its intermediates are secreted into the medium.[14]
  • Plant Tissue: Homogenize freeze-dried plant material in a suitable solvent (e.g., methanol).

2. Extraction:

  • Perform a liquid-liquid extraction of the supernatant or plant extract with an organic solvent like ethyl acetate at a specific pH to isolate the alkaloids.

3. UPLC-MS Analysis:

  • Column: Use a C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water, both with a small percentage of formic acid, is typically used.
  • Detection:
  • UV detection can be set at wavelengths around 280 nm and 310 nm for catharanthine and this compound, respectively.[12]
  • Mass spectrometry should be performed in positive ion mode, monitoring for the specific m/z values of this compound, vindorosine, tabersonine, and other intermediates.

4. Quantification:

  • Generate a standard curve using purified standards of each alkaloid to be quantified. Calculate the concentration in the samples based on this curve.

Protocol 2: Analysis of Gene Expression by qRT-PCR

This protocol is for measuring the transcript levels of this compound biosynthetic genes.

1. RNA Extraction:

  • Extract total RNA from your experimental system (C. roseus tissue or yeast cells) using a commercial RNA extraction kit or a standard Trizol-based method.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

  • Primers: Design and validate primers specific to your target genes (T16H, 16OMT, D4H, etc.) and a reference gene (e.g., actin or GAPDH) for normalization.
  • Reaction Mix: Prepare a reaction mix containing cDNA, primers, and a SYBR Green master mix.
  • Thermocycling: Perform the PCR in a real-time PCR machine.
  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[12]

Protocol 3: Heterologous Expression of this compound Pathway Genes in S. cerevisiae

This protocol outlines the general steps for expressing the this compound pathway in yeast.

1. Gene Synthesis and Codon Optimization:

  • Synthesize the coding sequences of the C. roseus genes for the this compound pathway. Codon-optimize these sequences for expression in S. cerevisiae.

2. Vector Construction:

  • Clone the synthesized genes into yeast expression vectors. These can be episomal plasmids or vectors designed for genomic integration. Use different promoters (e.g., GAL1, TEF1) to control the expression levels of different genes.

3. Yeast Transformation:

  • Transform the expression vectors into a suitable S. cerevisiae strain using the lithium acetate method.

4. Cultivation and Induction:

  • Grow the transformed yeast in a suitable medium. If using inducible promoters (like GAL1), add the inducer (galactose) to the medium to initiate gene expression.

5. Substrate Feeding:

  • For precursor-directed synthesis, feed tabersonine to the culture medium.[15]

6. Analysis:

  • After a set incubation period, harvest the culture and analyze the production of this compound and other intermediates using UPLC-MS (Protocol 1).

Visualizations

The following diagrams illustrate key aspects of the this compound biosynthetic pathway and troubleshooting workflows.

vindoline_pathway tabersonine Tabersonine hydroxytabersonine 16-Hydroxytabersonine tabersonine->hydroxytabersonine T16H2 tabersonine_epoxide Tabersonine epoxide tabersonine->tabersonine_epoxide T3O (competing reaction) methoxytabersonine 16-Methoxytabersonine hydroxytabersonine->methoxytabersonine 16OMT epoxide 16-Methoxytabersonine epoxide methoxytabersonine->epoxide T3O dihydrohydroxytabersonine 16-Methoxy-2,3-dihydro- 3-hydroxytabersonine epoxide->dihydrohydroxytabersonine T3R desacetoxythis compound Desacetoxythis compound dihydrohydroxytabersonine->desacetoxythis compound NMT deacetylthis compound Deacetylthis compound desacetoxythis compound->deacetylthis compound D4H This compound This compound deacetylthis compound->this compound DAT vindorosine Vindorosine tabersonine_epoxide->vindorosine Downstream enzymes T16H2 T16H2 OMT16 16OMT T3O T3O T3R T3R NMT NMT D4H D4H DAT DAT downstream Downstream enzymes

Caption: The this compound biosynthetic pathway from tabersonine, highlighting the competing vindorosine pathway.

troubleshooting_workflow start Low this compound Yield check_byproduct High Vindorosine Accumulation? start->check_byproduct increase_T16H_16OMT Increase T16H2 & 16OMT Gene Copy Number check_byproduct->increase_T16H_16OMT Yes check_intermediates Accumulation of Intermediates? check_byproduct->check_intermediates No increase_T16H_16OMT->check_intermediates identify_bottleneck Identify Rate-Limiting Enzyme (e.g., T16H, NMT, D4H) check_intermediates->identify_bottleneck Yes check_p450 Low P450 Activity? check_intermediates->check_p450 No optimize_expression Optimize Expression of Rate-Limiting Enzyme identify_bottleneck->optimize_expression success Improved this compound Yield optimize_expression->success optimize_p450 Co-express CPR Enhance Cofactor Supply Engineer ER check_p450->optimize_p450 Yes check_p450->success No optimize_p450->success

Caption: A troubleshooting workflow for overcoming low this compound yields in heterologous expression systems.

metabolic_engineering_workflow start Goal: High this compound Production in Yeast gene_synthesis 1. Gene Synthesis & Codon Optimization (T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT, CPR) start->gene_synthesis vector_construction 2. Vector Construction (Genomic Integration using CRISPR/Cas9) gene_synthesis->vector_construction strain_construction 3. Yeast Transformation & Strain Construction vector_construction->strain_construction fermentation 4. Fermentation & Tabersonine Feeding strain_construction->fermentation analysis 5. Metabolite Analysis (UPLC-MS) fermentation->analysis bottleneck_id 6. Bottleneck Identification analysis->bottleneck_id optimization 7. Optimization Cycle - Tune Gene Copy Numbers - Enhance Cofactors (NADPH, SAM) - Optimize Fermentation Conditions bottleneck_id->optimization Bottleneck Found final_strain High-Yielding Strain bottleneck_id->final_strain No Bottleneck optimization->gene_synthesis Re-engineer

Caption: A typical workflow for the metabolic engineering of the this compound pathway in S. cerevisiae.

References

minimizing vindorosine by-product formation during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vindorosine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of vindorosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products observed during the synthesis of vindorosine from tabersonine?

A1: The main by-products in vindorosine synthesis originate from the promiscuity of the enzyme Tabersonine 3-oxygenase (T3O).[1] When T3O acts on tabersonine in the absence of Tabersonine 3-reductase (T3R), it forms a reactive epoxide intermediate.[2][3][4] This intermediate is unstable and spontaneously converts into a series of undesired monoterpenoid indole alkaloids (MIAs), which are no longer substrates for T3R.[2][3][5] Additionally, if the initial hydroxylation and O-methylation steps are bypassed, tabersonine can be directly converted to vindorosine precursors, leading to a different impurity profile.[5][6]

Q2: How can the formation of these by-products be minimized?

A2: Minimizing by-product formation hinges on ensuring the concerted action of T3O and T3R.[2][3] The key is to have sufficient T3R present to immediately reduce the epoxide intermediate formed by T3O.[3] In yeast-based production systems, this can be achieved by modulating the gene copy numbers of T16H2 (Tabersonine-16-hydroxylase) and 16OMT (16-O-methyltransferase) to optimize the methoxylation of tabersonine, thereby channeling the metabolic flux towards vindoline and away from vindorosine precursors.[1] Increasing the expression levels of T3R relative to T3O can also significantly reduce the accumulation of unwanted by-products.[3]

Q3: What analytical methods are recommended for identifying and quantifying vindorosine and its by-products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective method for identifying and quantifying vindorosine and its by-products.[5] For purification, preparative chromatographic columns are employed, often involving multiple steps such as purification, desalination, and sample extraction to achieve high purity.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of unknown MIA by-products Insufficient T3R activity relative to T3O activity, leading to the accumulation and rearrangement of the epoxide intermediate.[2][3]- Increase the expression level of T3R in the reaction system. - In yeast systems, co-express cytochrome P450 reductase (CPR) with T3O and T3R to ensure optimal enzyme activity.[6] - Optimize the reaction conditions (pH, temperature) to favor the concerted activity of both enzymes.
Formation of 4-desacetoxyvindorosine and other biosynthetic intermediates Incomplete downstream processing by enzymes such as desacetoxythis compound-4-hydroxylase (D4H) and deacetylthis compound 4-O-acetyl transferase (DAT).[1][8]- Ensure the presence and activity of all seven enzymes in the biosynthetic pathway from tabersonine to this compound/vindorosine in engineered yeast systems.[5][6] - Optimize the expression levels of D4H and DAT.
Low yield of vindorosine - Sub-optimal enzyme concentrations. - Inefficient substrate uptake in whole-cell systems.[1] - Degradation of intermediates or final product.- Conduct enzyme kinetics studies to determine the optimal concentrations of T3O and T3R. An apparent Km of 3.1 μM for tabersonine has been reported for the coupled reaction.[3] - In yeast, investigate substrate permeability and consider engineering transport mechanisms.[1] - Perform stability studies of intermediates and the final product under reaction and purification conditions.
Difficulties in purifying vindorosine Co-elution of structurally similar by-products.- Employ multi-step purification protocols. A common approach involves initial separation on a silica gel column followed by a reverse-phase column.[7] - Utilize gradient elution with a mobile phase consisting of an organic solvent and a dihydrogen phosphate aqueous solution for better separation on preparative chromatographic columns.[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 3-hydroxy-2,3-dihydrotabersonine

This protocol is based on the coupled reaction of T3O and T3R.

Materials:

  • Recombinant T3O (CYP71D1V2) and T3R (ADHL1) enzymes

  • Tabersonine

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Sodium borohydride (for reduction of by-products for analysis)

Procedure:

  • Prepare a reaction mixture containing tabersonine, NADPH, and recombinant T3O and T3R in the reaction buffer.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

  • To analyze the by-products formed in the absence of T3R, run a parallel reaction with only T3O. The resulting by-products can be reduced with sodium borohydride to yield the corresponding diol for characterization.[3][6]

Protocol 2: Purification of Vindorosine using Preparative Chromatography

This protocol is a general guideline for purifying vindorosine from a crude reaction mixture.

Materials:

  • Crude vindorosine mixture

  • Silica gel and reverse-phase chromatography columns

  • Organic solvents (e.g., methanol, acetonitrile)

  • Aqueous buffer (e.g., dihydrogen phosphate solution)

  • Purified water

Procedure:

  • Sample Preparation: Dissolve the crude product in purified water, filter through a membrane, and dilute for loading onto the column.[7]

  • Initial Purification (Silica Gel):

    • Load the sample onto a silica gel column.

    • Elute with a gradient of organic solvents to separate major impurities.

    • Collect fractions and analyze by TLC or HPLC to identify those containing vindorosine.

  • Reverse-Phase Purification:

    • Pool the vindorosine-containing fractions and concentrate.

    • Load the concentrated sample onto a reverse-phase preparative column.

    • Use a mobile phase gradient of an organic solvent (Mobile Phase A) and a dihydrogen phosphate aqueous solution/organic solvent mixture (Mobile Phase B).[7]

  • Desalting:

    • Collect the target peak from the reverse-phase purification.

    • Perform a desalting step using a mobile phase gradient of an organic solvent and purified water.[7]

  • Sample Extraction:

    • Add the desalted solution to a mixed solvent of an organic solvent and water.

    • Adjust the pH to 8-12.

    • Separate the organic layer, wash, dry, and concentrate under reduced pressure to obtain pure vindorosine.[7]

Visualizations

Vindorosine_Synthesis_Pathway Tabersonine Tabersonine Epoxide Reactive Epoxide Intermediate Tabersonine->Epoxide T3O Vindorosine_Precursor 3-hydroxy-2,3- dihydrotabersonine Epoxide->Vindorosine_Precursor T3R Byproducts Undesired MIA By-products Epoxide->Byproducts Spontaneous (in absence of T3R) Vindorosine Vindorosine Vindorosine_Precursor->Vindorosine Downstream Enzymes

Caption: Biosynthetic pathway of vindorosine from tabersonine.

Troubleshooting_Vindorosine_Synthesis Start High By-product Formation Check_T3R Is T3R activity sufficient? Start->Check_T3R Increase_T3R Increase T3R expression/activity Check_T3R->Increase_T3R No Check_Downstream Are downstream enzymes (D4H, DAT) active? Check_T3R->Check_Downstream Yes Increase_T3R->Check_Downstream Optimize_Downstream Optimize expression of downstream enzymes Check_Downstream->Optimize_Downstream No Check_Purification Is purification method optimal? Check_Downstream->Check_Purification Yes Optimize_Downstream->Check_Purification Optimize_Purification Implement multi-step purification protocol Check_Purification->Optimize_Purification No Success Minimized By-products Check_Purification->Success Yes Optimize_Purification->Success

Caption: Troubleshooting workflow for vindorosine synthesis.

References

challenges and solutions in the total synthesis of vindoline

Author: BenchChem Technical Support Team. Date: November 2025

Vindoline Total Synthesis: Technical Support Center

Welcome to the technical support center for the total synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex indole alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential solutions and alternative approaches based on published literature.

Question: My intramolecular [4+2]/[3+2] cycloaddition cascade reaction is resulting in low yields. What are the common causes and how can I improve the conversion?

Answer: Low yields in the tandem cycloaddition cascade, a key step in several modern this compound syntheses (e.g., the Boger synthesis), are a frequent challenge.[1][2][3] This reaction constructs the entire pentacyclic core in a single step and is sensitive to several factors.[3][4]

  • Problem: Competing Bimolecular Reactions. At higher concentrations, substrates may react with each other rather than intramolecularly, leading to undesired side products and lower yields of the desired cycloadduct.

  • Solution: High Dilution. The most critical parameter to optimize is the reaction concentration. Performing the cycloaddition under high dilution significantly favors the intramolecular pathway. Studies have shown that reducing the concentration from 0.1 M to 0.005 M can dramatically increase the yield.[1][2]

  • Problem: Substrate Geometry. The geometry of the dienophile tether ((Z)- vs. (E)-isomer) can impact the reaction's efficiency and stereochemical outcome. The (E)-isomer often proceeds in higher conversions.[1][2]

  • Solution: Isomer Optimization. While the (Z)-isomer may lead more directly to the desired stereochemistry for this compound, the (E)-isomer can be a more efficient precursor.[1][2] If you are experiencing low yields with the (Z)-isomer, consider proceeding with the more efficient (E)-isomer and performing stereochemical corrections at a later stage.

  • Problem: Thermal Stability. The high temperatures required for the cycloaddition (180-230 °C) can lead to decomposition of the starting material or the product cycloadduct.[1]

  • Solution: Solvent and Temperature Tuning. The choice of a high-boiling, inert solvent is crucial. Triisopropylbenzene (TIPB) or o-dichlorobenzene are commonly used.[1][2] A systematic evaluation of the reaction temperature and time is recommended to find the optimal balance between conversion and decomposition.

Below is a logical workflow for troubleshooting this key reaction.

G start Low Yield in Cycloaddition Cascade check_conc Is Reaction at High Dilution (e.g., <0.01 M)? start->check_conc increase_dilution Action: Decrease Concentration (Increase Solvent Volume) check_conc->increase_dilution No check_isomer Are you using the (Z)-isomer substrate? check_conc->check_isomer Yes increase_dilution->check_isomer switch_isomer Consider switching to the more robust (E)-isomer and plan for later-stage inversion. check_isomer->switch_isomer Yes check_temp Is there evidence of decomposition (charring)? check_isomer->check_temp No switch_isomer->check_temp optimize_temp Action: Systematically lower temperature and/or reduce reaction time. check_temp->optimize_temp Yes end_node Yield Improved check_temp->end_node No optimize_temp->end_node G cluster_0 Linear Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Elaboration start Simple Starting Materials (e.g., D-asparagine, tryptamine) precursor Synthesis of Complex Linear Precursor start->precursor Multiple Steps cascade Key Strategic Reaction (e.g., Cycloaddition Cascade) precursor->cascade core Pentacyclic Core (All Stereocenters Set) cascade->core Single Step functionalization Late-Stage Functionalization core->functionalization Multiple Steps This compound (-)-Vindoline functionalization->this compound G oxadiazole 1,3,4-Oxadiazole Precursor da [4+2] Cycloaddition (Inverse Electron Demand) oxadiazole->da Heat n2_loss Loss of N₂ da->n2_loss ylide Carbonyl Ylide Intermediate n2_loss->ylide dipolar [3+2] Dipolar Cycloaddition ylide->dipolar Intramolecular product Pentacyclic Core of this compound dipolar->product

References

Vindoline Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with vindoline, ensuring its stability in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues and degradation of this compound in solution.

FAQs and Troubleshooting

This section addresses common questions and problems encountered during the handling and analysis of this compound solutions.

1. My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, such as turning yellow or brown, is often an indication of degradation. This can be caused by several factors, including:

  • Oxidation: The indole ring and tertiary amine groups in the this compound structure are susceptible to oxidation, which can lead to the formation of colored degradation products. Exposure to air (oxygen) can accelerate this process.

  • Photodegradation: Exposure to light, especially UV light, can cause this compound to degrade.[1] It is crucial to protect this compound solutions from light.

  • Extreme pH: Highly acidic or basic conditions can promote the degradation of this compound.

Troubleshooting Steps:

  • Prepare fresh solutions and compare the color to the newly prepared solution.

  • Review your storage conditions. Ensure the solution is protected from light and stored at the recommended temperature.

  • Consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

2. I am seeing unexpected peaks in my HPLC chromatogram. Could these be this compound degradation products?

Yes, the appearance of new peaks in your HPLC chromatogram that are not present in a freshly prepared standard solution of this compound strongly suggests degradation.

Troubleshooting Steps:

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, check the peak purity of the main this compound peak. A non-homogenous peak can indicate co-elution with a degradation product.

  • Forced Degradation Comparison: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study on a known this compound standard (see Experimental Protocols section). By comparing the chromatograms of the stressed samples with your experimental sample, you can see if the retention times of the new peaks match any of the induced degradation products.

  • Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in the identification of potential degradation products by comparing the masses to those of predicted degradation products (e.g., hydrolyzed, oxidized this compound).

3. My quantitative analysis shows a lower than expected concentration of this compound over time. What could be the cause?

A decrease in this compound concentration over time is a clear sign of instability. The primary causes are chemical degradation and improper storage.

Troubleshooting Steps:

  • Evaluate Storage Conditions: this compound solutions, especially in organic solvents, should be stored at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[2]

  • Assess Solvent Stability: While DMSO is a common solvent, prolonged storage in wet DMSO can lead to hydrolysis of sensitive compounds.[3] Ensure you are using anhydrous solvents if hydrolysis is a concern.

  • Check for Adsorption: Although less common, highly lipophilic compounds can sometimes adsorb to certain types of plastic storage vials. Using glass vials is generally recommended.

4. What are the most critical factors affecting this compound stability in solution?

The key factors that can compromise the stability of this compound in solution are:

  • pH: this compound is an alkaloid and its stability can be pH-dependent. Both strongly acidic and strongly alkaline conditions should be avoided. The stability of other alkaloids has been shown to be highly pH-dependent.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[1][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the indole moiety and other susceptible functional groups.

Data on this compound Stability

While specific quantitative data on the degradation kinetics of this compound under various stress conditions is limited in publicly available literature, the following table summarizes the expected stability based on the chemical properties of this compound and general knowledge of indole alkaloid stability.

Stress ConditionExpected Stability of this compound in SolutionPotential Degradation Pathway(s)Potential Degradation Product(s)
Acidic (e.g., 0.1 M HCl) LowHydrolysis of the ester group, potential rearrangement of the indole ring.Deacetylthis compound, other acid-catalyzed degradation products.
Alkaline (e.g., 0.1 M NaOH) Low to ModerateHydrolysis of the ester group.Deacetylthis compound.
Oxidative (e.g., 3% H₂O₂) LowOxidation of the indole ring and tertiary amines.N-oxides, hydroxylated derivatives, iminium species.
Thermal (e.g., 60-80°C) ModerateGeneral acceleration of all degradation pathways.A mixture of hydrolytic and oxidative products.
Photolytic (UV/Vis light) LowPhoto-oxidation and other light-induced reactions.Iminium derivatives and other complex photoproducts.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol is based on general ICH guidelines for forced degradation studies and should be adapted as needed.[7][8]

Objective: To generate potential degradation products of this compound and to assess its stability under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified time. Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in a thermostatic oven at 80°C for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

  • Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Calculate the percentage degradation and note the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from published literature for the analysis of this compound and related alkaloids.[9][10][11]

  • HPLC System: A standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and a phosphate or acetate buffer. For example, a mobile phase of acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid (pH 3.5) in a 21:79 (v/v) ratio can be used.[9]

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection Wavelength: 254 nm or 310 nm.[9][10]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Forced degradation experimental workflow.

troubleshooting_flowchart cluster_investigation Initial Investigation cluster_analysis Analytical Troubleshooting cluster_action Corrective Actions start This compound Stability Issue Observed (e.g., color change, new peaks, loss of concentration) check_storage Review Storage Conditions (Temp, Light, Inert Atmosphere) start->check_storage check_solvent Assess Solvent Quality (Anhydrous, Purity) start->check_solvent check_prep Verify Solution Preparation (Concentration, Handling) start->check_prep hplc_analysis Re-analyze with Fresh Standard and Control Sample check_storage->hplc_analysis check_solvent->hplc_analysis check_prep->hplc_analysis peak_purity Perform Peak Purity Analysis (PDA) hplc_analysis->peak_purity If new peaks are present optimize_storage Optimize Storage Conditions (Lower Temp, Amber Vials, Inert Gas) hplc_analysis->optimize_storage If degradation is confirmed ms_analysis Conduct HPLC-MS for Degradation Product Identification peak_purity->ms_analysis modify_protocol Modify Experimental Protocol to Minimize Degradation ms_analysis->modify_protocol fresh_solution Prepare Fresh Solutions for Experiments optimize_storage->fresh_solution

Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Optimization of Fermentation Conditions for Vindoline Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the optimization of fermentation conditions for vindoline production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Issue 1: Low or No this compound Production

Q: My engineered yeast strain is not producing the expected amount of this compound, or is producing none at all. What are the potential causes and solutions?

A: Low this compound production is a common issue that can stem from several factors, from gene expression to cofactor availability.

  • Inefficient Enzyme Expression and Function: The biosynthetic pathway from tabersonine to this compound involves seven enzymatic steps.[1] The functional expression of these enzymes, particularly the cytochrome P450 enzymes (T16H2, T3O, D4H), is critical.

    • Troubleshooting:

      • Enzyme-Reductase Pairing: Cytochrome P450 enzymes (CYPs) require cytochrome P450 reductases (CPRs) as electron transfer partners.[2][3] Ensure you are co-expressing an appropriate CPR. Pairing CYPs with different CPRs can significantly impact activity.[4]

      • Gene Copy Number: The initial reconstitution of the pathway with single chromosomal copies of each gene may result in marginal production.[2][4] Identify and amplify the copy numbers of rate-limiting enzyme genes. For instance, increasing the copies of T16H2 and 16OMT can be beneficial.[5][6]

      • ER Microenvironment: CYPs are often localized to the endoplasmic reticulum (ER). Engineering the ER microenvironment by overexpressing genes like INO2 or deleting repressors like OPI1 can enhance the functional expression of these enzymes.[2][7]

  • Cofactor Limitation: The enzymatic reactions in the this compound pathway are dependent on specific cofactors.

    • Troubleshooting:

      • NADPH: The CYP-catalyzed reactions require NADPH. Overexpressing genes like ZWF1 and GAPN can enhance the NADPH supply.[2][7]

      • S-Adenosyl-Methionine (SAM): The two methylation steps are catalyzed by methyltransferases (16OMT and NMT) that use SAM as a methyl group donor. Overexpression of SAM synthetase (SAM2) can increase SAM availability and improve methyltransferase activity.[2][7]

Issue 2: Accumulation of Pathway Intermediates

Q: I am observing a high accumulation of intermediates like 16-OH-tabersonine or 3-OH-16-MOH-2,3-2H-tabersonine instead of this compound. Why is this happening?

A: The accumulation of specific intermediates points to a bottleneck at the subsequent enzymatic step.

  • Cause: High levels of 16-OH-tabersonine and 3-OH-16-MOH-2,3-2H-tabersonine indicate that the methyltransferase enzymes, 16OMT and NMT respectively, are limiting factors in the pathway.[2]

  • Solutions:

    • Increase Gene Expression: Increase the copy numbers of the limiting methyltransferase genes (16OMT and NMT).

    • Enhance Cofactor Supply: Boost the intracellular pool of the methyl donor SAM by overexpressing SAM2.[2][7]

    • Optimize pH: The activity of methyltransferases can be sensitive to the pH of the culture medium.[2] Experiment with different pH levels to find the optimum for your specific strain and conditions. A pH of 6.0 has been identified as optimal in some yeast systems.[1]

Issue 3: Formation of Undesired By-products

Q: My culture is producing a significant amount of vindorosine. How can I minimize this by-product?

A: Vindorosine is a common by-product that arises from the substrate promiscuity of a key enzyme in the pathway.

  • Cause: The enzyme tabersonine 3-oxygenase (T3O) can act directly on the precursor tabersonine, shunting it towards the vindorosine biosynthesis pathway instead of the desired this compound pathway which requires 16-methoxytabersonine as the substrate.[2][5] This issue is often exacerbated at higher concentrations of the tabersonine precursor.[2]

  • Solutions:

    • Control Precursor Feeding: Instead of a single high-concentration pulse of tabersonine, implement an intermittent or continuous feeding strategy with lower concentrations. Feeding a low concentration (e.g., ~15 mg/L) of tabersonine every 24 hours has been shown to improve both the final titer and the conversion yield of this compound.[2]

    • Tune Gene Expression: Increase the expression levels of the enzymes upstream of T3O in the this compound pathway (T16H2 and 16OMT).[2][5] This helps to more efficiently convert tabersonine to 16-methoxytabersonine, reducing the amount of tabersonine available for the competing T3O reaction that leads to vindorosine.[5]

Issue 4: Suboptimal Fermentation Conditions

Q: How do I optimize the basic fermentation parameters like medium, pH, and feeding strategy for maximum this compound yield?

A: The choice of medium and physical parameters of the fermentation are critical for both cell growth and product formation.

  • Medium Composition:

    • Rich media (e.g., YP medium) can lead to a pronounced increase in this compound titers compared to synthetic media (e.g., SC medium), potentially due to improved enzyme expression and better cell growth.[2] However, at high substrate concentrations, the conversion yield in rich media might decrease.[2]

  • pH Control:

    • The pH of the culture medium can significantly impact enzyme activity and overall production. An optimal pH of 6.0 has been reported for this compound production in yeast.[1] As yeast metabolism can cause the medium to acidify over time, maintaining a constant optimal pH in a bioreactor is crucial.[1]

  • Precursor and Nutrient Feeding:

    • Substrate Inhibition/Toxicity: High concentrations of the precursor tabersonine can negatively impact the conversion yield.[2]

    • Nutrient Depletion: In batch cultures, the depletion of essential nutrients can cause the bioconversion process to plateau.[1]

    • Optimized Strategy: A fed-batch strategy in a bioreactor often yields the best results. This can involve the continuous feeding of growth substrates (like glucose) to prevent starvation and a pulsed or continuous feeding of tabersonine at low concentrations to maximize conversion and avoid by-product formation.[1][8]

Data Presentation: Summary of Optimization Parameters

The following tables summarize key quantitative data from various optimization experiments.

Table 1: Effect of Medium and Tabersonine Concentration on this compound Production in Yeast

Medium TypeTabersonine Conc. (mg/L)Resulting this compound TiterKey ObservationReference
Synthetic (SC)50~1.66 mg/LBaseline production in synthetic medium.[2][7]
Rich (YP)Low (e.g., 10-25)Up to ~5.8 mg/LRich medium significantly boosts titer, especially at lower substrate levels.[2]
Rich (YP)High (e.g., >75)Decreased Conversion YieldHigh substrate concentration in rich medium can lower the conversion efficiency.[2]

Table 2: Impact of Fermentation Parameters and Feeding Strategies

Parameter OptimizedConditionOutcomeReference
pH pH 6.0Determined to be optimal for this compound production.[1]
Tabersonine Feeding Intermittent feeding (~15 mg/L every 24h)Improved titer (up to 16.5 mg/L) and conversion yield compared to single pulse.[2]
Nutrient Feeding (Bioreactor) Continuous glucose feedingAvoided glucose depletion, leading to faster conversion and higher productivity.[1]
Overall Process Optimized fed-batch in bioreactorAchieved a final this compound titer of 266 mg/L with an 88% conversion yield.[1][9]

Table 3: Effect of Elicitors on Terpenoid Indole Alkaloid (TIA) Accumulation in C. roseus

ElicitorPlant SystemTarget AlkaloidFold Increase / % IncreaseReference
Artemisinic AcidC. roseus suspension cellsThis compound~6-fold increase[10]
Chitooligosaccharides (3 kDa, 0.1 µg/mL)C. roseus leavesThis compound60.68% increase[11]
Chitooligosaccharides (3 kDa, 0.1 µg/mL)C. roseus leavesCatharanthine141.54% increase[11]
Red Light & Plasma Activated Water (PAW)C. roseus plantsThis compound & CatharanthineSignificantly increased concentrations compared to controls.[12]

Experimental Protocols

Protocol 1: General Fermentation for this compound Production in Engineered Yeast

This protocol is a generalized procedure based on shake flask experiments for bioconversion of tabersonine to this compound.

  • Inoculum Preparation:

    • Pick a single colony of the engineered yeast strain from a YPD or SCD agar plate.

    • Subculture in 10 mL of YPD or SCD liquid medium in a 50 mL flask.

    • Incubate at 30°C with shaking at 250 rpm for 24 hours.[2]

  • Main Culture Growth:

    • Inoculate 10 mL of fresh YPD or SCD medium in a 250 mL flask with 100 µL of the seed culture.

    • Incubate at 30°C for 24 hours to allow cells to grow.[2]

  • Induction and Bioconversion:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in 10 mL of induction medium (e.g., YPG or SCG, containing 2% galactose to induce gene expression under promoters like GAL).

    • Add the tabersonine precursor. For an intermittent feeding strategy, add an initial low concentration (e.g., 15 mg/L).[2]

    • Incubate the culture in a 250 mL shake flask at 30°C for up to 168 hours (7 days).[2]

    • If using an intermittent feeding strategy, supplement the culture with additional tabersonine (e.g., 15 mg/L) every 24 hours.[2]

  • Sampling and Analysis:

    • Collect samples at regular intervals to monitor cell growth, precursor consumption, and this compound production.

Protocol 2: Sample Preparation and Quantification by LC-MS

This protocol outlines the extraction of this compound from the fermentation broth for analysis.

  • Sample Collection:

    • Take a known volume (e.g., 1-20 mL depending on expected titer) of the culture broth.[2]

    • Centrifuge at 11,000 x g for 10 minutes to separate the supernatant from the cells.[2]

  • Extraction (for low-titer samples):

    • Freeze-dry the supernatant (e.g., 20 mL).

    • Reconstitute the dried sample in 1 mL of water.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and collecting the organic phase. Repeat this step twice.[2]

    • Dry the pooled ethyl acetate fractions using a rotary evaporator.[2]

  • Final Preparation and Analysis:

    • Resuspend the dried extract in a known volume of methanol (e.g., 150 µL).[2]

    • Filter the sample through a 0.22 µm membrane filter.[2]

    • Analyze the sample using LC-MS or HPLC to quantify this compound and related metabolites.[2][13][14]

Visualizations: Pathways and Workflows

Diagram 1: this compound Biosynthetic Pathway from Tabersonine

Vindoline_Pathway Tab Tabersonine T16H2 T16H2 (CYP) Tab->T16H2 T3O T3O (CYP) Tab->T3O Substrate Promiscuity OH_Tab 16-OH-Tabersonine OMT 16OMT OH_Tab->OMT MeO_Tab 16-MeO-Tabersonine MeO_Tab->T3O MeO_Tab_Epox 16-MeO-Tabersonine Epoxide T3R T3R MeO_Tab_Epox->T3R OH_MeO_DH_Tab 3-OH-16-MeO- 2,3-DH-Tabersonine NMT NMT OH_MeO_DH_Tab->NMT Deacetoxy Desacetoxythis compound D4H D4H (CYP) Deacetoxy->D4H Deacetyl Deacetylthis compound DAT DAT Deacetyl->DAT This compound This compound Vindorosine Vindorosine (By-product) T16H2->OH_Tab OMT->MeO_Tab T3O->MeO_Tab_Epox T3O->Vindorosine Downstream Enzymes T3R->OH_MeO_DH_Tab NMT->Deacetoxy D4H->Deacetyl DAT->this compound Fermentation_Workflow start Start: Engineered Strain media_opt 1. Medium Optimization (e.g., Rich vs. Synthetic) start->media_opt precursor_opt 2. Precursor Feeding Strategy (Concentration & Timing) media_opt->precursor_opt param_opt 3. Physical Parameter Tuning (pH, Temperature) precursor_opt->param_opt analysis Analysis (LC-MS / HPLC) param_opt->analysis scale_up 4. Bioreactor Scale-Up (Fed-batch Process) param_opt->scale_up analysis->media_opt Iterate end Optimized Process scale_up->end Troubleshooting_this compound start Problem: Low this compound Yield q_growth Is cell growth poor? start->q_growth q_intermediates Are intermediates accumulating? q_growth->q_intermediates No sol_growth Solution: Optimize medium (e.g., YP) & physical conditions (pH). q_growth->sol_growth Yes q_byproduct Is vindorosine by-product high? q_intermediates->q_byproduct No sol_intermediates Solution: Increase copy number of subsequent enzyme (e.g., 16OMT, NMT). Enhance SAM cofactor supply. q_intermediates->sol_intermediates Yes q_cofactors Is cofactor supply limiting? q_byproduct->q_cofactors No sol_byproduct Solution: Use intermittent/low-conc. tabersonine feeding. Increase T16H2/16OMT expression. q_byproduct->sol_byproduct Yes sol_cofactors Solution: Overexpress genes for NADPH (ZWF1) & SAM (SAM2) anabolism. q_cofactors->sol_cofactors Yes

References

troubleshooting low recovery in vindoline extraction protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vindoline extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their extraction and purification of this compound from plant sources, primarily Catharanthus roseus.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low recovery of this compound during extraction and purification.

Question 1: Why is my this compound yield significantly lower than expected?

Answer: Low this compound yield can stem from several factors throughout the extraction and purification process. Here are the most common causes and their solutions:

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the age of the plant, growing conditions, and post-harvest handling. Using fresh or properly dried leaves is crucial for achieving high yields.[1]

  • Inefficient Initial Extraction: The choice of solvent and extraction method are critical. A hot ethanolic extraction has been shown to be more effective than some other methods.[2][3] Ensure the plant material is finely ground to maximize the surface area for solvent penetration.[1]

  • This compound Degradation: this compound is susceptible to degradation under certain conditions. High temperatures during solvent evaporation can lead to significant loss. It is recommended to keep the temperature below 50°C during this step.[4]

  • Incorrect pH during Liquid-Liquid Extraction: this compound is an alkaloid and its solubility is pH-dependent. During the initial extraction, an acidic solution (e.g., with tartaric acid or HCl) is used to protonate the alkaloids and dissolve them in the aqueous phase.[4][5][6] Subsequently, the pH must be raised (made alkaline) to deprotonate the this compound, making it soluble in organic solvents for extraction. Failure to optimize the pH at each stage can result in significant loss of product.

  • Losses during Purification: this compound can be lost during purification steps like column chromatography or crystallization. This can be due to irreversible adsorption onto the stationary phase, co-elution with other alkaloids, or incomplete crystallization.

Question 2: How can I minimize this compound degradation during the procedure?

Answer: To minimize this compound degradation, consider the following precautions:

  • Temperature Control: As mentioned, avoid high temperatures, especially during solvent evaporation steps. Use a rotary evaporator with a water bath set to a temperature below 50°C.[4]

  • pH Stability: this compound is generally more stable in acidic conditions. Process the initial acidic extract promptly.

  • Light Exposure: While the direct impact of light on purified this compound stability is not extensively detailed in the provided results, light can influence the biosynthesis of this compound in the plant.[7][8][9][10] As a general precaution for complex organic molecules, it is advisable to protect extracts and purified samples from direct light.

  • Use of Anhydrous Conditions: After partitioning into an organic solvent, use a drying agent like anhydrous sodium sulfate to remove residual water, as the presence of water can promote degradation or unwanted side reactions.[4]

Question 3: What is the optimal pH for extracting this compound?

Answer: The optimal pH for this compound extraction is a multi-step process:

  • Initial Acidic Extraction: The initial extraction from the plant material is typically carried out in an acidic solution (e.g., 2% tartaric acid or 0.1 M HCl) to ensure the alkaloids are protonated and solubilized in the aqueous phase.[4][5][6]

  • Alkalinization for Organic Extraction: To transfer the this compound from the aqueous phase to an organic solvent (like dichloromethane or ethyl acetate), the pH of the aqueous solution must be raised. A pH of around 5.9 has been used to separate a this compound-rich fraction, while a higher pH of 10 has been used to precipitate other alkaloids.[2][11] Careful adjustment of the pH allows for selective extraction of different alkaloid fractions.

Question 4: I am having trouble with the column chromatography purification step. What could be going wrong?

Answer: Column chromatography can be a source of significant product loss if not optimized. Here are some common issues and their solutions:

  • Compound Decomposition on Silica Gel: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. If you suspect this is happening, you can test the stability of your compound on a TLC plate. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel, alumina, or florisil.

  • Poor Separation: If you are not achieving good separation between this compound and other compounds, your solvent system (eluent) is likely not optimal. Use TLC to test different solvent systems to find one that gives a good separation with an Rf value for this compound of around 0.2-0.3.

  • Compound Crystallizing on the Column: If your compound is highly concentrated, it may crystallize on the column, blocking the flow. To avoid this, ensure your sample is fully dissolved before loading and consider using a wider column for larger sample loads.

  • Compound Not Eluting: If this compound is not coming off the column, it may have decomposed, or the solvent system is not polar enough. You can try gradually increasing the polarity of your eluent. For very polar compounds that do not move from the baseline, a reverse-phase column might be a better option.

Data on this compound Extraction Yields

The following tables summarize quantitative data on this compound yields from various extraction methods and conditions.

Table 1: Comparison of this compound Yield from Different Extraction Methods

Extraction MethodSolventYield (mg/g Dry Weight)Reference
Negative-Pressure Cavitation Extraction (NPCE)80% Ethanol0.5783[12]
Ultrasonic Extraction (USE)80% Ethanol~0.57[12]
Heat Reflux Extraction (HRE)80% Ethanol< 0.4[12]
Maceration Extraction (ME)80% Ethanol< 0.3[12]
Hot Ethanolic ExtractionEthanol12.8 (purified)[3]
Supercritical Fluid Extraction (SFE) with CO2CO267.2% recovery[13]

Table 2: Effect of Ethanol Concentration on this compound Yield (NPCE Method)

Ethanol ConcentrationYield (mg/g Dry Weight)
65%~0.45
70%~0.50
75%~0.55
80%~0.58
85%~0.58
ngcontent-ng-c4139270029="" class="ng-star-inserted">

Data is estimated from a graph in the source material.

Table 3: Effect of Extraction Time on this compound Yield (NPCE Method)

Extraction Time (minutes)Yield (mg/g Dry Weight)
25~0.52
30~0.58
35~0.58
40~0.58
45~0.58
ngcontent-ng-c4139270029="" class="ng-star-inserted">

Data is estimated from a graph in the source material.

Experimental Protocols

Protocol 1: Hot Ethanolic Extraction and Purification by Preparative TLC

This protocol is adapted from a study that reported a high yield of purified this compound.[2][3]

  • Plant Material Preparation:

    • Collect fresh aerial parts (leaves, stems, and flowers) of Catharanthus roseus.

    • Wash the plant material thoroughly and dry in a hot air oven at 35°C.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol overnight at 55°C. Continue this process until the plant material becomes colorless.

    • Filter the ethanolic extract and concentrate it using a rotary evaporator at a temperature below 50°C to obtain a crude alkaloid extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 0.1 M HCl to bring the pH to ~1.

    • Wash the acidic solution with hexane three times to remove chlorophyll and other non-polar impurities. Discard the hexane layers.

    • Cool the aqueous layer to 10°C and adjust the pH to 10 with a 25% aqueous ammonia solution.

    • Extract the alkaloids from the alkaline aqueous solution with dichloromethane three times.

    • Combine the dichloromethane extracts and wash with brine.

    • Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator to obtain a semi-solid alkaloid mixture.

  • Purification by Preparative Thin-Layer Chromatography (pTLC):

    • Dissolve a small amount of the semi-solid extract in ethanol for TLC analysis to determine the Rf value of this compound using a suitable mobile phase (e.g., petroleum ether:ethyl acetate:acetone:ethanol in a 70:20:10:1 v/v ratio).

    • Apply a thin line of the concentrated crude extract onto a preparative TLC plate.

    • Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • After development, visualize the bands (e.g., under UV light or using Dragendorff's reagent on a small section).

    • Scrape the silica gel band corresponding to the Rf value of this compound.

    • Elute the this compound from the silica gel with ethanol and filter.

    • Evaporate the ethanol to obtain purified this compound.

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Low_Vindoline_Recovery start Low this compound Recovery issue_category Identify Problem Area start->issue_category Check Stage cause Light Exposure issue_category->cause Initial Extraction issue_category->cause Purification issue_category->cause Degradation solution Protect from direct light cause->solution Poor Plant Quality cause->solution Incorrect Solvent cause->solution Degradation on Column cause->solution Loss during Crystallization cause->solution High Temperature cause->solution Light Exposure solution->cause Inefficient Method solution->cause Poor Separation solution->cause Incorrect pH

Caption: A flowchart for troubleshooting low this compound recovery.

Diagram 2: General Experimental Workflow for this compound Extraction

Vindoline_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification process_step process_step input_output input_output quality_check HPLC/TLC Analysis final_product Pure this compound quality_check->final_product >95% Purity chromatography Chromatography (e.g., pTLC, Column) quality_check->chromatography <95% Purity (Re-purify) plant_material Dried Plant Material extraction Solvent Extraction (e.g., Hot Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purified_extract Purified Alkaloid Mixture acid_base->purified_extract purified_extract->chromatography chromatography->quality_check Purity Analysis

Caption: A generalized workflow for this compound extraction and purification.

References

Technical Support Center: Enhancing Vindoline Accumulation in Catharanthus roseus with Elicitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing vindoline accumulation in Catharanthus roseus through elicitation.

Frequently Asked Questions (FAQs)

Q1: What are elicitors and how do they enhance this compound accumulation in C. roseus?

A1: Elicitors are compounds that stimulate defense responses in plants, leading to the increased production of secondary metabolites like terpenoid indole alkaloids (TIAs), including this compound.[1][2][3] They can be of biotic origin (e.g., derived from fungi or yeast) or abiotic (e.g., signaling molecules like jasmonates, or physical stresses like UV radiation).[3] Elicitors trigger a signaling cascade that upregulates the expression of key genes in the this compound biosynthetic pathway, thereby boosting its accumulation.[4][5]

Q2: Which elicitors are most effective for enhancing this compound production?

A2: The effectiveness of an elicitor can vary depending on the experimental system (in vivo plants, cell suspension cultures, etc.), concentration, and treatment duration. Methyl jasmonate (MeJA), yeast extract, and chitooligosaccharides have been shown to be potent elicitors.[4][6][7][8] Combining elicitors, such as MeJA with light, can also lead to a synergistic enhancement of this compound biosynthesis.[6][9]

Q3: How long does it take to see an increase in this compound accumulation after elicitation?

A3: The response time can vary. Some studies report significant increases in the expression of biosynthetic genes within hours of elicitor application.[10] Generally, measurable changes in this compound accumulation are observed within a few days of treatment. For example, in suspension cultures, peak accumulation might be observed 4 to 6 days after elicitation.

Q4: Can elicitation also increase the production of other alkaloids like catharanthine?

A4: Yes, some elicitors can simultaneously enhance the accumulation of catharanthine, the other precursor for vinblastine synthesis. For instance, chitooligosaccharides have been shown to increase both this compound and catharanthine content.[4][5] However, the effect can be differential. For example, light and methyl jasmonate were found to promote this compound but not catharanthine accumulation in a specific cell line.[6][9]

Q5: What is the general mechanism of action for elicitors at the molecular level?

A5: Elicitors are recognized by plant cell receptors, which triggers a signal transduction cascade. This often involves signaling molecules like jasmonic acid (JA) and salicylic acid (SA).[11][12] These signaling pathways lead to the activation of transcription factors, such as ORCA3, which in turn upregulate the expression of key enzymatic genes in the this compound biosynthesis pathway, including TDC, STR, T16H, D4H, and DAT.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no increase in this compound after elicitation. - Inappropriate elicitor concentration (too high can be toxic, too low ineffective).- Incorrect timing of elicitor application (e.g., applying to a culture not in the exponential growth phase).- Poor health of the plant material (e.g., stressed or contaminated cell cultures).- Insufficient duration of elicitation.- Perform a dose-response experiment to determine the optimal elicitor concentration.- Apply the elicitor during the mid-to-late exponential growth phase of cell cultures.- Ensure the plant material is healthy and free from contamination before starting the experiment.- Conduct a time-course experiment to identify the optimal elicitation period.
High variability in this compound yield between replicates. - Inconsistent application of the elicitor.- Heterogeneity in the plant material (e.g., different developmental stages of leaves).- Variations in culture conditions (light, temperature, aeration).- Ensure uniform and thorough mixing of the elicitor in the culture medium.- Use plant material of a consistent age and developmental stage.- Maintain strict control over all environmental parameters during the experiment.
Cell browning or death after adding the elicitor. - Elicitor concentration is too high, leading to cytotoxicity.- The chosen elicitor is not suitable for the specific cell line or plant variety.- Reduce the elicitor concentration.- Test a different class of elicitors (e.g., switch from a biotic to an abiotic elicitor).- Assess cell viability using methods like Evans blue staining.
Difficulty in extracting or quantifying this compound. - Inefficient extraction method.- Degradation of this compound during extraction.- Co-elution of interfering compounds during HPLC analysis.- Optimize the extraction solvent and procedure. A common method involves extraction with methanol or ethanol.[5][13]- Perform extraction steps quickly and at low temperatures to minimize degradation.- Adjust the HPLC mobile phase gradient and detection wavelength to improve the resolution and specificity for this compound.[14]

Data on Elicitor-Enhanced this compound Accumulation

The following tables summarize quantitative data from various studies on the enhancement of this compound accumulation in C. roseus using different elicitors.

Table 1: Effect of Methyl Jasmonate (MeJA) on this compound Accumulation

Plant MaterialMeJA ConcentrationTreatment DurationFold Increase in this compoundReference
Cell Suspension (C20hi line)Not specified (combined with light)Not specifiedFurther enhanced over light alone[6][9]
Cambial Meristematic Cells150 µM (with 10 mM β-CD)Not specified799% higher than control[15]

Table 2: Effect of Chitooligosaccharides on this compound Accumulation

Plant MaterialElicitor Concentration & TypeTreatment DurationIncrease in this compound ContentReference
Leaves0.1 µg/mL 3 kDa Chitooligosaccharides20 days (sprayed every 5 days)60.68%[4][5]

Table 3: Effect of Other Elicitors on this compound and Related Alkaloid Accumulation

Plant MaterialElicitorConcentrationResultReference
Cell SuspensionArtemisinic AcidNot specified6-fold increase in this compound[16]
Callus CultureSilver Nanoparticles (Ag-NPs)2 mg L-1Highest this compound content (1.300 mg g-1)[17]
Protoplast-derived tissuesYeast Extract1.5 g/l22.74% enrichment in vinblastine[7][8]
Suspension CulturesUV-B light5 minutes12-fold increase in this compound[18]

Experimental Protocols

Protocol 1: Elicitation of this compound in C. roseus Leaf Explants with Chitooligosaccharides

This protocol is adapted from studies on the foliar application of chitooligosaccharides.[4][5]

  • Plant Material Preparation:

    • Grow C. roseus seedlings in a greenhouse at 25°C with a 16h light/8h dark cycle.

    • Use healthy plants that have developed several pairs of new leaves for the experiment.

  • Elicitor Preparation:

    • Prepare stock solutions of 1 kDa, 2 kDa, and 3 kDa chitooligosaccharides.

    • From the stock solutions, prepare working solutions at concentrations of 0.01 µg/mL, 0.1 µg/mL, 1 µg/mL, and 10 µg/mL in sterile distilled water.

  • Elicitation:

    • Spray 1 mL of the respective chitooligosaccharide solutions onto the leaves of the seedlings.

    • For the control group, spray the leaves with sterile distilled water.

    • Repeat the spray treatment every five days for a total of twenty days.

  • Harvesting and Sample Preparation:

    • After 20 days of treatment, harvest the newly developed leaves.

    • Freeze-dry the leaves and grind them into a fine powder.

  • This compound Extraction and Quantification:

    • Extract 100 mg of the leaf powder with 1 mL of 95% methanol for 60 minutes at room temperature.

    • Centrifuge the extract at 10,000 rpm for 15 minutes.

    • Collect the supernatant and analyze the this compound content using High-Performance Liquid Chromatography (HPLC) with a C18 column.[5]

    • Use a gradient elution with a mobile phase of water and methanol, and detect this compound at a wavelength of 310 nm.[5]

Protocol 2: Elicitation of this compound in C. roseus Cell Suspension Cultures with Yeast Extract

This protocol provides a general framework for using yeast extract as an elicitor in cell suspension cultures.

  • Cell Culture Maintenance:

    • Maintain C. roseus cell suspension cultures in a suitable growth medium (e.g., MS medium with appropriate plant growth regulators) on a rotary shaker at a constant temperature and light cycle.

    • Subculture the cells regularly to maintain them in the exponential growth phase.

  • Elicitor Preparation:

    • Prepare a stock solution of yeast extract (e.g., 10% w/v) in distilled water and sterilize by autoclaving.

  • Elicitation:

    • To a cell culture in the mid-to-late exponential growth phase, add the sterile yeast extract solution to achieve the desired final concentration (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L, 2.0 g/L).[7][8]

    • Continue to incubate the cultures under the same conditions.

  • Harvesting and Sample Preparation:

    • Harvest the cells at different time points after elicitation (e.g., 24, 48, 72, 96 hours) by vacuum filtration.

    • Wash the cells with distilled water and then freeze-dry them.

  • This compound Extraction and Quantification:

    • Perform a methanolic extraction of the dried cells.

    • Quantify the this compound content in the extract using HPLC as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Elicitor-Induced this compound Biosynthesis Signaling Pathway

Elicitor_Signaling cluster_genes This compound Biosynthetic Genes Elicitor Elicitor (e.g., MeJA, Yeast Extract, Chitooligosaccharides) Receptor Cell Surface Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) Receptor->Signal_Transduction JA_Pathway Jasmonic Acid (JA) Signaling Pathway Signal_Transduction->JA_Pathway ORCA3 ORCA3 (Transcription Factor) JA_Pathway->ORCA3 Activates TDC TDC ORCA3->TDC Upregulates STR STR ORCA3->STR T16H T16H ORCA3->T16H D4H D4H ORCA3->D4H DAT DAT ORCA3->DAT Biosynthesis_Genes Upregulation of Biosynthesis Genes This compound This compound Accumulation TDC->this compound Enzymatic Steps STR->this compound Enzymatic Steps T16H->this compound Enzymatic Steps D4H->this compound Enzymatic Steps DAT->this compound Enzymatic Steps

Caption: Simplified signaling pathway of elicitor-induced this compound biosynthesis in C. roseus.

General Experimental Workflow for Elicitation Studies

Experimental_Workflow Start Start: Select C. roseus (Cell Culture or Plant) Culture Culture Preparation and Growth Start->Culture Elicitation Elicitation (Apply Elicitor to Culture/Plant) Culture->Elicitation Elicitor_Prep Elicitor Preparation (e.g., MeJA, Yeast Extract) Elicitor_Prep->Elicitation Incubation Incubation / Growth (Time-course) Elicitation->Incubation Harvest Harvesting of Plant Material Incubation->Harvest Extraction Extraction of Alkaloids Harvest->Extraction Analysis Analysis (e.g., HPLC for this compound Quantification) Extraction->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: A generalized workflow for experiments on elicitor-enhanced this compound accumulation.

References

resolving peak tailing and asymmetry in vindoline HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common chromatographic issues, specifically peak tailing and asymmetry, encountered during the HPLC analysis of vindoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are peak tailing and asymmetry in HPLC?

In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing occurs when the back half of the peak is broader than the front half, resulting in an asymmetry factor (As) or tailing factor (Tf) greater than 1.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[2][3]

Q2: Why is my this compound peak specifically showing tailing?

This compound is a basic alkaloid with a pKa of approximately 5.5.[4] Basic compounds are particularly prone to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The primary cause is the interaction between the basic amine groups on the this compound molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][5][6] These interactions create an additional, stronger retention mechanism that delays the elution of a portion of the analyte molecules, causing the characteristic "tail".[5]

Q3: How does mobile phase pH affect this compound peak shape?

Mobile phase pH is a critical factor.[1][3] Operating near this compound's pKa (~5.5) can lead to inconsistent protonation and poor peak shape.[1]

  • At mid-range pH (e.g., 5-7): Silanol groups on the silica surface are ionized (Si-O⁻), leading to strong ionic interactions with the protonated this compound, causing significant tailing.[1]

  • At low pH (e.g., 2.5-3.5): The low pH suppresses the ionization of the silanol groups, protonating them to a neutral state.[1][2][7] This minimizes the strong secondary interactions with the this compound molecule, resulting in a much more symmetrical peak. Therefore, a low pH mobile phase is highly recommended for analyzing basic compounds like this compound.[2][8][9]

Q4: My mobile phase pH is low, but I still see tailing. What else could be wrong?

If the pH is optimized, consider these other common causes:

  • Insufficient Buffer Concentration: The buffer maintains a constant pH and helps mask residual silanol activity.[1][10] A concentration that is too low may not be effective.

  • Column Issues: The column itself may be the problem. This can include degradation of the stationary phase, contamination from sample matrix, a void at the column inlet, or the use of a column with high residual silanol activity (e.g., an older, Type-A silica or poorly end-capped column).[2][7]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the active sites on the column, leading to peak distortion.[2][11]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile), it can cause band broadening and peak distortion.[2]

  • System Dead Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.[2][7]

Q5: When should I consider using a mobile phase additive like triethylamine (TEA)?

Triethylamine (TEA) is a competing base that can be added to the mobile phase (typically at low concentrations like 0.1%) to improve the peak shape of basic analytes.[12][13] TEA actively blocks the residual silanol sites on the stationary phase, preventing them from interacting with this compound.[12] Consider using TEA if you are unable to achieve good peak symmetry by optimizing pH alone or if you are constrained to using a column with known high silanol activity.

Troubleshooting Guides

The table below summarizes common problems, their probable causes, and recommended solutions for this compound peak tailing.

Problem Symptom Probable Cause(s) Recommended Solution(s)
This compound peak tails, other peaks are symmetrical. 1. Secondary Silanol Interactions: this compound's basic nature causes strong interaction with acidic silanol groups.[1][5][7]a. Lower Mobile Phase pH: Adjust pH to 2.5-3.5 to suppress silanol ionization.[1][2][7] b. Increase Buffer Strength: Use a buffer (e.g., phosphate, acetate) at a concentration of 25-50 mM.[2][10] c. Add a Competing Base: Add an additive like 0.1% Triethylamine (TEA) to the mobile phase to block active sites.[12][13] d. Change Column Type: Switch to a modern, high-purity, fully end-capped column or a column with a polar-embedded phase designed for basic compounds.[2][7]
2. Metal Chelation: Trace metals in the silica packing can chelate with this compound.[7][14]a. Use High-Purity Column: Employ columns known for low metal content.[7] b. Add a Chelating Agent: Add a small amount of EDTA to the mobile phase as a sacrificial chelator.[7]
All peaks in the chromatogram are tailing or broad. 1. Column Failure: A void has formed at the column inlet, or the packing bed has settled.[7]a. Reverse and Flush Column: Disconnect from the detector and flush the column in the reverse direction. b. Replace Column: If flushing doesn't work, the column is likely irreversibly damaged and should be replaced.[2]
2. Extra-Column Volume: Excessive dead volume in the system tubing or fittings.[2][7]a. Minimize Tubing Length: Use shorter, narrower internal diameter (e.g., 0.12 mm) tubing between the injector, column, and detector.[2] b. Check Fittings: Ensure all fittings are properly seated and are zero-dead-volume.
Peak shape degrades over a sequence of injections. 1. Column Contamination: Buildup of strongly retained matrix components on the column.[2]a. Implement Column Wash: Develop a robust column flushing and regeneration protocol to run between sequences.[15] b. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or filtration to remove interfering substances from the sample matrix.[1][2] c. Use a Guard Column: Install a guard column to protect the analytical column from contaminants.[14]
2. Mobile Phase Degradation: Change in pH or bacterial growth in an un-refreshed aqueous mobile phase.a. Prepare Fresh Mobile Phase: Prepare mobile phase daily and filter before use.[14]
Peak is broad or shows fronting/tailing. 1. Sample Overload: The mass of this compound injected is too high for the column's capacity.[2][11]a. Dilute Sample: Reduce the concentration of the sample.[2] b. Reduce Injection Volume: Inject a smaller volume onto the column.[2]
2. Sample Solvent Mismatch: The sample is dissolved in a solvent stronger than the mobile phase.[2][16]a. Match Solvents: Dissolve the sample in the initial mobile phase composition whenever possible. If not possible, use a solvent that is weaker than the mobile phase.

Experimental Protocols

Protocol 1: Optimized Mobile Phase Preparation (Low pH)

This protocol is based on a successful method for the analysis of this compound and related alkaloids, ensuring good peak symmetry.[8][9]

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Glacial Acetic Acid

  • Deionized Water (18.2 MΩ·cm)

Procedure:

  • Prepare 0.1M Phosphate Buffer: Dissolve 13.6 g of KH₂PO₄ in 1 L of deionized water.

  • Prepare Aqueous Component: To 790 mL of the 0.1M phosphate buffer, add 5 mL of glacial acetic acid (0.5% v/v).

  • pH Adjustment: Check the pH of the aqueous component. If necessary, adjust to pH 3.5 using a suitable acid or base (e.g., phosphoric acid).

  • Final Mobile Phase: Mix 210 mL of acetonitrile with the 790 mL of prepared aqueous component (a 21:79 v/v ratio).

  • Degas: Degas the final mobile phase for 15-20 minutes using sonication or vacuum filtration before use.

Protocol 2: Sample Preparation from Catharanthus roseus Leaves

This is a general protocol for extracting alkaloids for HPLC analysis.

Procedure:

  • Drying and Grinding: Freeze-dry fresh leaves and grind them into a fine powder.[17]

  • Extraction: Extract 100 mg of the leaf powder with 1 mL of methanol by sonicating or vortexing for 60 minutes at room temperature.[17]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.[17]

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Solvent Exchange (Crucial Step): Evaporate the methanol from the filtered extract under a stream of nitrogen. Reconstitute the dried residue in the HPLC mobile phase (from Protocol 1). This step is critical to prevent solvent mismatch effects that can distort peak shape.

  • Injection: The sample is now ready for injection into the HPLC system.

Protocol 3: Column Flushing and Regeneration

Regular column maintenance prevents contamination buildup and extends column lifetime.

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Buffer Wash: Flush the column with 20-30 column volumes of your mobile phase without the buffer salts (e.g., Acetonitrile/Water mixture). This removes precipitated salts.

  • Strong Solvent Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol to remove strongly retained organic compounds.[15]

  • Intermediate Wash (if necessary): If very non-polar compounds are suspected, an intermediate solvent like isopropanol may be used.[15]

  • Re-equilibration: Flush the column with the initial mobile phase composition for at least 30 column volumes, or until the backpressure and baseline are stable, before running the next analysis.

Visualizations

The following diagrams illustrate key concepts in troubleshooting this compound peak tailing.

Caption: A troubleshooting workflow for diagnosing this compound peak tailing.

G cluster_0 Scenario 1: Strong Silanol Interaction (Mid-Range pH) cluster_1 Scenario 2: Mitigated Interaction (Low pH) vindoline_p This compound (Protonated Base) silanol_i Silica Surface (Ionized Silanol Si-O⁻) vindoline_p->silanol_i Strong Ionic Interaction tailing_peak Peak Tailing silanol_i->tailing_peak Causes vindoline_p2 This compound (Protonated Base) silanol_n Silica Surface (Neutral Silanol Si-OH) vindoline_p2->silanol_n Weak Interaction good_peak Symmetrical Peak silanol_n->good_peak Results in

References

Technical Support Center: Cofactor Supply Engineering for Vindoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to cofactor supply engineering for improved vindoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its synthesis a major research focus? A1: this compound is a critical monoterpenoid indole alkaloid (MIA) naturally produced by the Madagascar periwinkle, Catharanthus roseus.[1] It is a vital precursor for the chemical synthesis of potent anticancer drugs, vinblastine and vincristine.[2][3] Due to the extremely low abundance of these compounds in the plant, there is significant interest in developing alternative production methods, such as microbial biosynthesis in engineered yeast (Saccharomyces cerevisiae).[1][4]

Q2: Why is cofactor engineering essential for improving this compound yield in heterologous hosts like yeast? A2: The biosynthetic pathway from the precursor tabersonine to this compound involves seven enzymatic steps, many of which are dependent on specific cofactors.[5] Key enzymes, particularly the cytochrome P450s (CYPs), require the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) as an electron donor.[4][6] Other steps, like O-methylation and N-methylation, depend on S-adenosyl-L-methionine (SAM) as a methyl group donor.[4] Insufficient intracellular pools of these cofactors can create significant metabolic bottlenecks, limiting the overall flux through the pathway and reducing the final this compound titer.[7]

Q3: What are the primary cofactors that need to be considered in this compound synthesis engineering? A3: The primary cofactors to consider are NADPH, S-adenosyl-L-methionine (SAM), and acetyl-coenzyme A (acetyl-CoA).[4]

  • NADPH: Crucial for the activity of cytochrome P450 enzymes (T16H2, T3O, and D4H).

  • SAM: Required as a methyl donor by methyltransferases (16OMT and NMT).

  • Acetyl-CoA: Needed for the final acetylation step catalyzed by deacetylthis compound 4-O-acetyltransferase (DAT).

Troubleshooting Guide

Problem: My engineered yeast strain expresses all seven this compound pathway enzymes, but the final this compound titer is very low.

Possible Cause 1: Rate-limiting enzyme expression.

  • Solution: Not all enzymes in the pathway have the same catalytic efficiency. Some steps may be slower, causing a bottleneck. It is crucial to identify and increase the expression of these rate-limiting enzymes. This can be achieved by integrating additional copies of the corresponding genes into the yeast genome using CRISPR/Cas9-mediated technology.[1][8]

Possible Cause 2: Poor cytochrome P450 (CYP) activity.

  • Solution: CYPs (T16H2, T3O, D4H) are membrane-bound proteins that require a compatible cytochrome P450 reductase (CPR) to transfer electrons from NADPH. The native yeast CPR may not be an optimal partner for the plant-derived CYPs.[8] Co-expressing different CPRs from various organisms can help find a more compatible partner.[1][6] Additionally, engineering the endoplasmic reticulum (ER) microenvironment by deleting the transcriptional repressor OPI1 and overexpressing the activator INO2 has been shown to improve CYP functional expression.[9]

Possible Cause 3: Cofactor limitation.

  • Solution: Even with optimal enzyme expression, a shortage of necessary cofactors will throttle production.

    • For NADPH limitation: Overexpress genes that enhance the pentose phosphate pathway, the primary source of NADPH in yeast. Key targets for overexpression are ZWF1 (glucose-6-phosphate dehydrogenase) and GAPN (NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase).[6][9]

    • For SAM limitation: Increase the intracellular pool of this essential methyl donor by overexpressing SAM2, which encodes an S-adenosylmethionine synthetase.[6][9]

Problem: I am observing a significant accumulation of the byproduct vindorosine.

Possible Cause: Substrate promiscuity of Tabersonine 3-Oxygenase (T3O).

  • Explanation: The this compound pathway begins with the conversion of tabersonine to 16-methoxytabersonine via the enzymes T16H2 and 16OMT.[7] However, the third enzyme, T3O, can act directly on tabersonine, shunting it into the competing vindorosine biosynthesis pathway.[7] This side reaction becomes prominent if the initial two steps are inefficient.

  • Solution: To minimize vindorosine production, you must improve the metabolic flux from tabersonine towards 16-methoxytabersonine, thereby outcompeting T3O's promiscuous activity. This is achieved by increasing the gene copy numbers of the first two enzymes, T16H2 and 16OMT, to ensure that tabersonine is efficiently converted before T3O can hijack it.[7]

Problem: I am having difficulty accurately quantifying this compound and its precursors in my culture.

Possible Cause: Inadequate analytical methodology.

  • Solution: Accurate quantification requires a robust and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and phosphate buffer can effectively separate this compound, catharanthine, and other related alkaloids.[10][11] Detection is typically performed using a UV detector at 254 nm.[11] For even higher sensitivity and specificity, especially at low concentrations, Capillary Electrophoresis-Mass Spectrometry (CE-MS) can be employed.[12]

Quantitative Data Summary

The following table summarizes this compound production in S. cerevisiae under various cofactor engineering strategies, demonstrating the impact of enhancing NADPH and SAM supply.

Strain IDKey Genetic ModificationsPrecursor FedThis compound Titer (μg/L)Reference
VSY017Parent strain with baseline this compound pathway50 mg/L Tabersonine~600[9]
VSY022VSY017 + ZWF1 & GAPN overexpression (NADPH↑)50 mg/L Tabersonine~1100[9]
VSY023VSY017 + SAM2 overexpression (SAM↑)50 mg/L Tabersonine~850[9]
VSY024VSY017 + ZWF1, GAPN, INO2 overexpression & OPI1 deletion50 mg/L Tabersonine1662.7[9]
Strain BFull 7-gene pathway integrated225 µM Tabersonine~1100 (1.1 mg/L)[13]

Experimental Protocols

Protocol 1: General Yeast Fermentation for this compound Production

  • Strain Preparation: Prepare a starter culture of the engineered S. cerevisiae strain in synthetic complete (SC) medium with 2% glucose.

  • Main Culture: Inoculate the main fermentation culture, consisting of SC medium with 2% galactose (to induce gene expression under GAL promoters), with the starter culture to an initial OD600 of ~0.1.

  • Precursor Feeding: When the culture reaches the mid-log phase (OD600 ≈ 1.0-2.0), add the precursor tabersonine to a final concentration of 50 mg/L.[9]

  • Incubation: Incubate the culture at 30°C with shaking (200-250 rpm) for 24-72 hours.

  • Sampling: Collect samples periodically for OD600 measurement and alkaloid extraction.

Protocol 2: this compound Extraction and Quantification by HPLC

  • Sample Preparation: Centrifuge 1 mL of the yeast culture to separate the supernatant and the cell pellet.

  • Extraction: To the supernatant, add an equal volume of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. Collect the organic (upper) phase. Repeat the extraction for the aqueous phase to maximize recovery. For intracellular metabolites, resuspend the cell pellet in methanol and lyse the cells by sonication before extraction.[14]

  • Drying and Reconstitution: Combine the organic extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the dried residue in a known volume of methanol (e.g., 100 µL) for analysis.[13]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm).[10]

    • Mobile Phase: Isocratic elution with acetonitrile and 0.1M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid (e.g., 21:79 v/v).[10][11]

    • Flow Rate: 1.2 mL/min.[10][11]

    • Detection: UV at 254 nm.[11]

    • Quantification: Compare the peak area of the sample to a standard curve generated with pure this compound standard.

Visualizations

This compound Biosynthesis Pathway Tab Tabersonine H_Tab 16-Hydroxytabersonine Tab->H_Tab T16H2 (CYP) Vindorosine Vindorosine & Intermediates Tab->Vindorosine M_Tab 16-Methoxytabersonine H_Tab->M_Tab 16OMT Epox 16-Methoxy- tabersonine epoxide M_Tab->Epox T3O (CYP) Hyd 16-Methoxy-2,3-dihydro- 3-hydroxytabersonine Epox->Hyd T3R Desacetoxy Desacetoxythis compound Hyd->Desacetoxy NMT Deacetyl Deacetylthis compound Desacetoxy->Deacetyl D4H (CYP) This compound This compound Deacetyl->this compound DAT NADPH_in1 NADPH NADPH_in1->Tab SAM_in1 SAM SAM_in1->H_Tab NADPH_in2 NADPH NADPH_in2->M_Tab NADPH_in3 NADPH NADPH_in3->Epox SAM_in2 SAM SAM_in2->Hyd NADPH_in4 NADPH NADPH_in4->Desacetoxy AcCoA_in Acetyl-CoA AcCoA_in->Deacetyl Cofactor_Engineering_Workflow Start Parent Strain (Low this compound Titer) Enhance_NADPH Enhance NADPH Supply (Overexpress ZWF1, GAPN) Start->Enhance_NADPH Enhance_SAM Enhance SAM Supply (Overexpress SAM2) Start->Enhance_SAM Combine Combine Strategies Enhance_NADPH->Combine Enhance_SAM->Combine Result Optimized Strain (Improved this compound Titer) Combine->Result Troubleshooting_Logic Start Low this compound Titer Check_Byproduct High Vindorosine Byproduct? Start->Check_Byproduct Fix_Byproduct Increase Gene Copies of T16H2 and 16OMT Check_Byproduct->Fix_Byproduct Yes Check_Intermediates Pathway Intermediates Accumulating? Check_Byproduct->Check_Intermediates No Success Improved Titer Fix_Byproduct->Success Fix_Bottleneck Increase Expression of Downstream Enzyme Check_Intermediates->Fix_Bottleneck Yes Check_Cofactors Suspect Cofactor Limitation Check_Intermediates->Check_Cofactors No Fix_Bottleneck->Success Fix_NADPH Enhance NADPH Supply (e.g., Overexpress ZWF1) Check_Cofactors->Fix_NADPH Fix_SAM Enhance SAM Supply (e.g., Overexpress SAM2) Check_Cofactors->Fix_SAM Fix_NADPH->Success Fix_SAM->Success

References

improving the efficiency of vindoline and catharanthine coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the coupling of vindoline and catharanthine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this critical step in the synthesis of vinblastine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound and catharanthine?

A1: The three most prevalent methods for the coupling of this compound and catharanthine are:

  • The Polonovski-Potier Reaction: This classical method involves the activation of catharanthine N-oxide with trifluoroacetic anhydride.

  • Biomimetic Iron(III)-Promoted Coupling: This approach mimics the proposed biosynthetic pathway using iron salts like FeCl₃ to initiate the coupling.[1][2][3][4][5]

  • Triarylaminium Radical Cation Promoted Coupling: A newer method that utilizes a stable organic radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), as a single-electron oxidant.[6]

Q2: Why is the yield of my coupling reaction consistently low?

A2: Low yields can stem from several factors:

  • Substrate Purity: Ensure the purity of both this compound and catharanthine, as impurities can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, solvent, or pH can significantly impact the reaction efficiency. For instance, the Polonovski-Potier reaction often requires low temperatures (-78 °C) to improve diastereoselectivity.[3][4]

  • Oxygen Sensitivity: Some methods are sensitive to atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

  • Incorrect Stoichiometry: The molar ratio of coupling reagents to substrates is crucial. Refer to the specific protocol for the correct stoichiometry.

Q3: I am observing the formation of multiple side products. How can I improve the selectivity?

A3: The formation of side products, such as leurosidine (a C20' isomer of vinblastine), is a common challenge.[1][2] To enhance selectivity:

  • Temperature Control: Lowering the reaction temperature can improve the diastereoselectivity of the C16' coupling.[3][4]

  • Choice of Oxidant: The choice and amount of the oxidizing agent can influence the product distribution.

  • Addition of a Base: In some Fe(III)-promoted couplings, the addition of an organic base like lutidine or 2,2'-bipyridine has been shown to slightly improve yield and diastereoselectivity.[1]

Q4: What is the role of trifluoroethanol (TFE) as a co-solvent in the iron-promoted coupling?

A4: 2,2,2-Trifluoroethanol (TFE) is used as a co-solvent with aqueous acid (e.g., 0.1 N HCl) to improve the solubility of the reactants, this compound and catharanthine.[1][6] This enhanced solubility leads to a higher effective concentration of the reactants and can significantly improve the conversion to the coupled product, anhydrovinblastine.[1]

Q5: How can I monitor the progress of the coupling reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable solvent system for TLC would be a mixture of dichloromethane and methanol. By comparing the reaction mixture to the starting material spots, the consumption of reactants and the formation of the product can be tracked.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no formation of anhydrovinblastine 1. Inactive coupling reagent (e.g., old FeCl₃).2. Poor solubility of reactants.3. Incorrect pH of the reaction medium.1. Use a fresh batch of the coupling reagent.2. Ensure the use of a co-solvent like trifluoroethanol (TFE) to solubilize the reactants.[1]3. Verify the pH of the aqueous acid solution.
Low diastereoselectivity at C16' High reaction temperature.For methods like the Polonovski-Potier reaction, conduct the coupling at low temperatures (e.g., -78 °C).[3][4]
Formation of leurosidine and other isomers during oxidation Non-selective oxidation of the anhydrovinblastine intermediate.Optimization of the oxidation conditions (e.g., temperature, oxidant concentration) may be necessary. The use of specific iron salts like Fe₂(ox)₃ has been found to be effective.[4]
Difficulty in purifying the final product Presence of unreacted starting materials and closely related side products.Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system. Recrystallization can also be an effective purification method.[7]
Inconsistent yields between batches Variations in reagent quality, reaction setup, or work-up procedure.Standardize all experimental parameters, including reagent sources, concentrations, reaction times, and purification methods.

Experimental Protocols

Protocol 1: Biomimetic Fe(III)-Promoted Coupling to Vinblastine

This protocol describes a one-pot, two-step synthesis of vinblastine from this compound and catharanthine.[1][4]

Step 1: Coupling Reaction

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and catharanthine (1.0 equiv) in a 10:1 mixture of aqueous 0.1 N HCl and 2,2,2-trifluoroethanol (TFE).

  • Add a solution of FeCl₃ (5.0 equiv) to the mixture at 23 °C.

  • Stir the reaction mixture for the appropriate time, monitoring the consumption of starting materials by TLC or HPLC. This step forms the intermediate iminium ion.

Step 2: Oxidation and Reduction

  • In a separate flask, prepare a solution of Fe₂(ox)₃ (10.0 equiv) in a suitable solvent and cool it to 0 °C.

  • Saturate the Fe₂(ox)₃ solution with air.

  • Add the reaction mixture from Step 1 to the cooled Fe₂(ox)₃ solution.

  • Slowly add NaBH₄ (20.0 equiv) to the mixture. This initiates both the reduction of the iminium ion and the oxidation of the C15'-C20' double bond.

  • After the reaction is complete, proceed with an appropriate aqueous work-up and purification by column chromatography.

Quantitative Data Summary for Fe(III)-Promoted Coupling

ProductYieldDiastereomeric Ratio (Vinblastine:Leurosidine)Reference
Vinblastine40-43%~2:1[4]
Leurosidine20-23%~2:1[4]
Anhydrovinblastine10%N/A[4]
Total Coupled Products >80% [4]
Protocol 2: BAHA-Promoted Coupling to Anhydrovinblastine

This protocol outlines the synthesis of anhydrovinblastine using tris(4-bromophenyl)aminium hexachloroantimonate (BAHA).[6]

  • Dissolve this compound (1.0 equiv) and catharanthine (1.0 equiv) in a 10:1 mixture of aqueous 0.05 N HCl and trifluoroethanol (TFE).

  • Add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) (1.1 equiv) to the solution at room temperature (25 °C).

  • Stir the reaction until completion, as monitored by TLC or HPLC.

  • Upon completion, perform a standard work-up procedure followed by purification to yield anhydrovinblastine.

Quantitative Data Summary for BAHA-Promoted Coupling

ProductYieldDiastereoselectivity (C16')Reference
Anhydrovinblastine85%Complete[6]

Visualizations

Coupling_Workflow cluster_reactants Reactants cluster_coupling Coupling Step cluster_intermediate Intermediate cluster_final_steps Final Steps V This compound Coupling Coupling Reaction (e.g., Fe(III) or BAHA) V->Coupling C Catharanthine C->Coupling Iminium Iminium Ion Coupling->Iminium Reduction Reduction (e.g., NaBH4) Iminium->Reduction Anhydro Anhydrovinblastine Reduction->Anhydro Oxidation Oxidation (e.g., Fe(III)/Air) Anhydro->Oxidation Vinblastine Vinblastine Oxidation->Vinblastine

Caption: General workflow for the coupling of this compound and catharanthine to synthesize vinblastine.

Troubleshooting_Logic Start Low Yield in Coupling Reaction Purity Check Substrate Purity Start->Purity Conditions Verify Reaction Conditions (Temp, Solvent, pH) Purity->Conditions [Purity OK] Sol_Purity Purify Starting Materials Purity->Sol_Purity [Impure] Reagent Check Reagent Activity Conditions->Reagent [Conditions OK] Sol_Conditions Optimize Temp, Solvent, pH Conditions->Sol_Conditions [Suboptimal] Sol_Reagent Use Fresh Reagents Reagent->Sol_Reagent [Inactive]

References

Technical Support Center: Purification of Vindoline from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of vindoline from complex mixtures, primarily from Catharanthus roseus.

Troubleshooting Guide

Issue: Low Yield of this compound

Q1: My this compound yield after extraction is consistently low. What are the potential causes and how can I improve it?

A1: Low this compound yield is a common challenge. Several factors throughout the extraction and purification process can contribute to this issue. Here are some potential causes and troubleshooting steps:

  • Incomplete Extraction: The initial extraction from the plant material may be inefficient.

    • Solution:

      • Ensure the plant material is finely ground to maximize surface area for solvent penetration.

      • Consider using extraction methods known for higher efficiency. Hot ethanolic extraction, particularly with overnight maceration at 55°C, has been shown to increase yield compared to ultrasonication methods.[1] Negative-pressure cavitation extraction has also demonstrated higher yields compared to maceration, heat reflux, and ultrasonic extraction.

      • Use an adequate solvent-to-solid ratio. A ratio of 1:10 (g:mL) has been suggested for efficient extraction.[2]

      • Perform multiple extraction cycles. Three extraction cycles have been shown to be effective.[3]

  • Losses During Liquid-Liquid Partitioning: this compound can be lost if the pH is not optimal during acid-base extraction steps.

    • Solution:

      • Carefully control the pH. When acidifying the extract with tartaric acid (e.g., 2%), ensure thorough mixing to protonate all alkaloids.[4]

      • During basification with ammonium hydroxide to liberate the alkaloids, adjust the pH to around 5.9 for selective extraction.[4]

      • Perform multiple extractions (at least 3x) with the organic solvent (e.g., dichloromethane) to ensure complete transfer of this compound from the aqueous phase.

  • Adsorption onto Glassware or Equipment: this compound may adsorb to surfaces, especially if using rough or improperly cleaned glassware.

    • Solution:

      • Use silanized glassware to minimize adsorption.

      • Thoroughly rinse all equipment with the appropriate solvent to recover any adsorbed product.

  • Degradation: this compound can degrade under harsh conditions.

    • Solution:

      • Avoid high temperatures. During solvent evaporation, maintain the temperature below 50°C.[4]

      • Protect the sample from light, as some alkaloids are light-sensitive.

Issue: Low Purity of the Final this compound Product

Q2: My purified this compound sample shows significant impurities in HPLC analysis. How can I improve its purity?

A2: Achieving high purity is critical. Impurities are often other co-extracted alkaloids from Catharanthus roseus.

  • Co-eluting Impurities in Chromatography: Structurally similar alkaloids can co-elute with this compound.

    • Solution:

      • Optimize Chromatographic Conditions:

        • Mobile Phase: For preparative thin-layer chromatography (pTLC), a mobile phase of petroleum ether, ethyl acetate, acetone, and ethanol (70:20:10:1 v/v) has been used successfully.[1] Replacing ethyl ether with the more polar ethyl acetate can improve separation from other compounds.[1]

        • Stationary Phase: The choice of stationary phase is crucial. While silica gel is common, other stationary phases with different selectivities could be explored if co-elution is a persistent issue.[5]

      • Recrystallization: This is a powerful technique for final purification. Recrystallization from methanol has been shown to significantly increase purity from 85% to approximately 92%.[4]

  • Presence of Non-Alkaloidal Contaminants: Pigments like chlorophyll and other lipophilic compounds are common contaminants.

    • Solution:

      • Initial Defatting: Before alkaloid extraction, wash the acidic aqueous extract with a non-polar solvent like petroleum ether or hexane to remove chlorophyll and other lipophilic compounds.[6]

      • Charcoal Treatment: After initial extraction and before final purification, treating the methanolic solution of the extract with activated charcoal can help remove pigments and some other impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is a general experimental workflow for the purification of this compound?

A1: A typical workflow involves extraction, acid-base partitioning, and chromatographic purification. The following diagram illustrates a common sequence of steps.

This compound Purification Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification cluster_final Final Steps Start Dried C. roseus Leaves Extraction Hot Ethanolic Extraction (55°C) Start->Extraction Concentration1 Concentrate Extract (Rotary Evaporator < 50°C) Extraction->Concentration1 Acidification Acidify with 2% Tartaric Acid Concentration1->Acidification Defatting Wash with Hexane (remove chlorophyll) Acidification->Defatting Basification Basify to pH ~5.9 with NH4OH Defatting->Basification Organic_Extraction Extract with Dichloromethane Basification->Organic_Extraction Concentration2 Concentrate Organic Phase Organic_Extraction->Concentration2 pTLC Preparative TLC (Petroleum ether:Ethyl acetate:Acetone:Ethanol) Concentration2->pTLC Scraping Scrape this compound Band (Rf ~0.4) pTLC->Scraping Elution Elute with Ethanol Scraping->Elution Concentration3 Concentrate Eluate Elution->Concentration3 Recrystallization Recrystallization (Methanol) Concentration3->Recrystallization Analysis Purity Analysis (HPLC, LC-MS) Recrystallization->Analysis

General workflow for this compound purification.

Q2: Which extraction method provides the highest yield of this compound?

A2: Based on comparative studies, negative-pressure cavitation extraction (NPCE) has been shown to provide the highest yields of this compound compared to maceration (ME), heat reflux extraction (HRE), and ultrasonic extraction (UAE). The optimized conditions for NPCE were found to be 80% ethanol as the solvent, a negative pressure of -0.075 MPa, and an extraction time of 30 minutes for three cycles.[3] Hot ethanolic extraction with overnight maceration also provides a better yield than ultrasonication.[1]

Q3: How can I effectively remove chlorophyll during the purification process?

A3: Chlorophyll can be effectively removed during the acid-base partitioning step. After dissolving the initial crude extract in an acidic solution (e.g., 2% tartaric acid or 0.1 M HCl), a wash with a non-polar solvent like hexane or petroleum ether will partition the lipophilic chlorophyll into the organic phase, leaving the protonated, water-soluble alkaloids in the aqueous phase.[4][6]

Q4: What is a reliable method to confirm the identity and purity of my final this compound sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the isolated this compound by comparing its retention time with a standard and quantifying any impurities.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the compound by providing its mass-to-charge ratio (m/z for this compound is 457.29).[1]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to confirm the presence of key functional groups in the this compound structure, such as C=O and C-N stretching.[1]

Data Presentation

Table 1: Comparison of this compound Yield from Different Extraction Methods

Extraction MethodYield of Crude Alkaloids (%)Purity of this compound in Extract (%)Reference
Hot Ethanolic Extraction6.0Not Specified[1]
Negative-Pressure Cavitation Extraction (NPCE)Not Specified (yields of 4 main alkaloids were highest)Not Specified[3]
Supercritical Fluid Extraction (SC-CO₂) (35°C, 300 bar)Not Applicable58 (wt %)[7]

Table 2: Effect of Temperature and Pressure on this compound Concentration in Supercritical Fluid Extraction (SC-CO₂)[7]

Temperature (°C)Pressure (bar)This compound Concentration (wt %)
35100~15
35200~40
3530058
50100~10
50200~25
50300~35
70100~5
70200~15
70300~20

Experimental Protocols

Protocol 1: Hot Ethanolic Extraction and Preparative TLC[1]

  • Extraction:

    • Macerate 1 gram of dried, powdered C. roseus leaves in 100 mL of ethanol.

    • Keep the mixture at 55°C overnight, or until the plant material becomes colorless.

    • Filter the extract and concentrate it using a rotary evaporator at a temperature below 50°C.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% tartaric acid.

    • Wash the acidic solution three times with an equal volume of hexane to remove pigments. Discard the hexane layer.

    • Cool the aqueous layer to 10°C and adjust the pH to 10 with a 25% aqueous ammonia solution.

    • Extract the alkaloids three times with an equal volume of dichloromethane.

    • Combine the dichloromethane extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the dichloromethane under vacuum.

  • Preparative TLC:

    • Dissolve the dried extract in a minimal amount of ethanol.

    • Apply the dissolved sample as a thin line onto a preparative silica gel TLC plate.

    • Develop the plate in a chamber saturated with a mobile phase of petroleum ether:ethyl acetate:acetone:ethanol (70:20:10:1 v/v).

    • Once the solvent front has reached three-quarters of the plate, remove the plate and let it air dry.

    • Identify the this compound band (approximate Rf value of 0.40-0.44) under UV light or by comparison with a standard.

    • Scrape the identified silica band from the plate.

    • Elute the this compound from the silica gel with ethanol and filter the solution.

    • Concentrate the filtrate to obtain the purified this compound.

Protocol 2: Purification by Recrystallization[4]

  • Dissolve the partially purified this compound extract in a minimum amount of hot methanol.

  • If the solution is colored, add a small amount of activated charcoal and stir for 10 minutes.

  • Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-5°C) for at least 2 hours to induce crystallization.

  • Collect the this compound crystals by filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the crystals under vacuum at a temperature below 40°C.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Incomplete Extraction Problem->Cause1 Cause2 Losses during Partitioning Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Sol1 Optimize Extraction: - Finer Grinding - Use NPCE or Hot Ethanolic Method - Multiple Extraction Cycles Cause1->Sol1 Sol2 Optimize Partitioning: - Precise pH Control (~5.9) - Multiple Organic Extractions Cause2->Sol2 Sol3 Minimize Degradation: - Keep Temp < 50°C - Protect from Light Cause3->Sol3

Troubleshooting logic for low this compound yield.

Troubleshooting_Low_Purity cluster_causes_purity Potential Causes cluster_solutions_purity Solutions Problem Low this compound Purity Cause_P1 Co-eluting Alkaloids Problem->Cause_P1 Cause_P2 Pigments & Lipids (e.g., Chlorophyll) Problem->Cause_P2 Sol_P1 Improve Separation: - Optimize TLC/HPLC Mobile Phase - Try Different Stationary Phases - Perform Recrystallization (Methanol) Cause_P1->Sol_P1 Sol_P2 Remove Contaminants: - Hexane/Petroleum Ether Wash (Defatting) - Activated Charcoal Treatment Cause_P2->Sol_P2

Troubleshooting logic for low this compound purity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Vindoline and Vindesine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two vinca alkaloids, vindoline and vindesine. While structurally related, these compounds exhibit markedly different pharmacological profiles. This document summarizes their cytotoxic and anti-inflammatory effects, mechanisms of action, and associated experimental data to inform research and drug development efforts.

Core Comparison: Cytotoxicity and Mechanism of Action

Vindesine is a semi-synthetic derivative of vinblastine and a potent antineoplastic agent used in chemotherapy.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin, which leads to mitotic arrest in the M phase of the cell cycle and subsequent cell death.[3][4] In contrast, this compound, a natural precursor to the dimeric vinca alkaloids like vinblastine and vincristine, displays negligible intrinsic anticancer activity.[5][6]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Vindesine in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHeLaCervical Cancer>30[7]
SiHaCervical Cancer>30[7]
A2780Ovarian Cancer>30[5]
MCF-7Breast Cancer>30[7]
MDA-MB-231Breast Cancer>30[7]
VindesineL1210LeukemiaPotent[8]

Anti-inflammatory Activity of this compound

Recent studies have highlighted a potential role for this compound as an anti-inflammatory agent. It has been shown to suppress the NF-κB and ERK signaling pathways, which are crucial in mediating inflammatory responses.[9] This activity is distinct from the cytotoxic profile of vindesine.

Table 2: Anti-inflammatory Activity of this compound
AssayModel SystemKey FindingsReference
Egg Albumin DenaturationIn vitroThis compound exhibited significant, dose-dependent inhibition of protein denaturation, suggesting anti-inflammatory properties.[9]
NF-κB and ERK PathwayChondrocytesThis compound suppressed IL-1β-induced activation of NF-κB and ERK pathways.[9]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, SiHa, A2780) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or vindesine for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following treatment, the media is removed, and a fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, the MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on the in vitro assembly of microtubules.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin protein, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: this compound or vindesine at various concentrations is added to the reaction mixture. A positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) and a negative control (vehicle) are included.

  • Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls to determine their inhibitory or enhancing effects.[3]

Anti-inflammatory Mechanism: Western Blot for NF-κB and ERK Signaling

This protocol is used to assess the effect of this compound on key proteins in the NF-κB and ERK signaling pathways.

Protocol:

  • Cell Culture and Treatment: Chondrocytes or other relevant cell types are cultured and pre-treated with this compound for a specified time before being stimulated with an inflammatory agent like Interleukin-1 beta (IL-1β).

  • Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, IκBα).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on the activation of these signaling pathways.

Visualizing the Pathways and Workflows

Vindesine_Mechanism_of_Action cluster_cell Cancer Cell Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly Metaphase_Arrest Metaphase Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Vindesine Vindesine Vindesine->Tubulin_dimers Binds to Vindesine->Microtubules Inhibits Polymerization caption Vindesine inhibits microtubule polymerization.

Caption: Vindesine's mechanism of action.

Vindoline_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Inflammatory_Stimuli->IKK ERK_Pathway MEK/ERK Pathway Inflammatory_Stimuli->ERK_Pathway IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ERK_Pathway->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits This compound->ERK_Pathway Inhibits caption This compound's anti-inflammatory action.

Caption: this compound's anti-inflammatory pathway.

Experimental_Workflow_MTT_Assay Start Start Cell_Seeding Seed Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Drug_Treatment Add this compound or Vindesine (various concentrations) Incubation1->Drug_Treatment Incubation2 Incubate 48-72h Drug_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Add Solubilizer (e.g., DMSO) Incubation3->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End caption MTT assay workflow for cytotoxicity.

Caption: MTT assay workflow.

Conclusion

This compound and vindesine, despite their structural similarities as vinca alkaloids, possess distinct biological activities. Vindesine is a potent cytotoxic agent that functions by disrupting microtubule dynamics, making it an effective component of cancer chemotherapy. In contrast, this compound exhibits negligible cytotoxicity but shows promise as an anti-inflammatory agent through its modulation of the NF-κB and ERK signaling pathways. This comparative guide highlights the importance of detailed structure-activity relationship studies in drug discovery and provides a foundation for further investigation into the therapeutic potential of these compounds in their respective pharmacological domains.

References

Vindicating Vindoline: A Comparative Analysis of the Cytotoxic Activity of Vindoline Derivatives and Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), have long been a cornerstone of treatment regimens. Vinblastine, a dimeric indole alkaloid from this family, exerts its potent anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][4] While effective, vinblastine is associated with significant side effects, including neurotoxicity and myelosuppression, and can be limited by multidrug resistance.[5] This has spurred research into synthesizing novel derivatives of vindoline, a monomeric precursor to vinblastine that is naturally more abundant but biologically inactive on its own, with the aim of enhancing anticancer activity and improving the therapeutic index.[5][6][7][8] This guide provides a comparative overview of the cytotoxic activity of various this compound derivatives against vinblastine, supported by experimental data and protocols.

Comparative Cytotoxic Activity

Recent studies have explored the synthesis and in vitro anticancer efficacy of several novel this compound derivatives. These modifications, often involving the addition of pharmacophores such as phosphonium salts, piperazine conjugates, and amino acids, have yielded compounds with promising cytotoxic profiles.[6][7][9][10] The antiproliferative effects of these derivatives have been evaluated against a panel of human cancer cell lines, with their potency often compared to that of vinblastine.

The data presented below summarizes the 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for selected this compound derivatives and vinblastine across various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Source
Vinblastine Sulfate SiHa (Cervical Cancer)MTT14.42[5]
HeLa (Cervical Cancer)MTT< 0.1[5]
C33A (Cervical Cancer)MTT< 0.1[5]
MCF-7 (Breast Cancer)MTT< 0.1[5]
HCT116 (Colon Cancer)Not Specified0.0068[11]
This compound-Piperazine Conjugate (23) MDA-MB-468 (Breast Cancer)NCI601.00[6]
This compound-Piperazine Conjugate (25) HOP-92 (Non-Small Cell Lung Cancer)NCI601.35[6]
This compound-Amino Acid Conjugate (11) SiHa (Cervical Cancer)MTT6.01[5]
This compound-Amino Acid Conjugate (12) SiHa (Cervical Cancer)MTT12.29[5]
This compound-Piperazine Conjugate (24) SiHa (Cervical Cancer)MTT~2.88 (5x more effective than Vinblastine)[5]
Phosphonium this compound Derivative (9e) RPMI-8226 (Leukemia)NCI600.020[9]
Br-vindoline-(L)-Trp-Arg8 HL-60 (Leukemia)Not SpecifiedNot Specified (most effective in vitro)[12]
This compound Dimer (4) SiHa (Cervical Cancer)Not Specified2.85[6]

Note: The inherent variability in experimental conditions, including cell lines and assay types, should be considered when directly comparing absolute IC50/GI50 values across different studies.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives and vinblastine typically involves in vitro cell-based assays. A generalized protocol for determining the antiproliferative effects of these compounds is outlined below.

Cell Culture and Treatment: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the cells are treated with a serial dilution of the test compounds (this compound derivatives and vinblastine) and a vehicle control.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®): After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® reagent is added to the wells, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.

Data Analysis: The absorbance or luminescence data is normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 or GI50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select and maintain cancer cell lines) seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->seeding adherence 3. Adherence (Allow cells to attach overnight) seeding->adherence compound_prep 4. Compound Preparation (Serial dilutions of this compound derivatives and vinblastine) treatment 5. Cell Treatment (Add compounds to cells) compound_prep->treatment incubation 6. Incubation (Incubate for 48-72 hours) treatment->incubation assay_reagent 7. Add Assay Reagent (e.g., MTT, CellTiter-Glo) assay_incubation 8. Incubation (Allow for colorimetric/luminescent reaction) assay_reagent->assay_incubation measurement 9. Data Acquisition (Read absorbance/luminescence) assay_incubation->measurement normalization 10. Normalization (Calculate % viability relative to control) dose_response 11. Dose-Response Curve (Plot % viability vs. log[concentration]) normalization->dose_response ic50 12. IC50/GI50 Calculation (Determine 50% inhibitory concentration) dose_response->ic50

Caption: Experimental workflow for determining the cytotoxic activity of this compound derivatives.

Mechanism of Action: Targeting Microtubules

The primary mechanism of action for vinblastine and other Vinca alkaloids is the disruption of microtubule function.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.

Vinblastine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1][2] This disruption of microtubule assembly leads to the depolymerization of existing microtubules and the formation of paracrystalline aggregates of tubulin. The inability to form a functional mitotic spindle arrests the cell cycle in the M phase (mitosis), ultimately triggering apoptosis (programmed cell death).[1] While the novel this compound derivatives are being investigated for this and potentially other mechanisms, their structural relationship to vinblastine suggests a similar mode of action targeting tubulin.

G cluster_cell Cancer Cell Vinblastine Vinblastine / this compound Derivative Tubulin Tubulin Dimers Vinblastine->Tubulin Binds to Microtubules Microtubules Vinblastine->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Disruption of Mitotic Spindle Microtubules->Mitotic_Spindle Required for M_Phase M Phase (Mitosis) Mitotic_Spindle->M_Phase Essential for progression Apoptosis Apoptosis (Cell Death) M_Phase->Apoptosis Arrest leads to

References

A Comparative Guide to the Bioassay Validation of Vindoline's Anti-Diabetic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-diabetic effects of vindoline, a natural alkaloid, with other established alternatives. The information presented is supported by experimental data from various in vitro and in vivo studies, offering a comprehensive overview for researchers in the field of diabetes and drug discovery.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-diabetic effects of this compound and its comparators.

Table 1: Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cells

CompoundCell LineEC50 ValuePrimary Mechanism of ActionReference
This compound MIN650 µMInhibition of Kv2.1 K+ channels[1]
Glibenclamide --Inhibition of ATP-sensitive K+ (KATP) channels[2][3]
Metformin --Primarily reduces hepatic glucose production and improves insulin sensitivity; does not directly stimulate insulin secretion.[4]

Table 2: Inhibition of Carbohydrate-Digesting Enzymes

CompoundEnzymeIC50 ValuePercent InhibitionReference
This compound α-AmylaseNot ReportedWeak[5]
This compound α-GlucosidaseNot ReportedWeak[5]
Acarbose α-Amylase4.81 - 90.35 µg/mL-[6][7][8]
Acarbose α-Glucosidase25.50 - 617.23 µg/mL-[9][10]
Metformin α-Amylase-Moderate[11]
Glibenclamide α-Glucosidase-No direct inhibitory effect[12]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-diabetic effects through distinct molecular pathways.

Stimulation of Insulin Secretion via Kv2.1 Channel Inhibition

This compound enhances glucose-stimulated insulin secretion from pancreatic β-cells by inhibiting the Kv2.1 potassium channel.[6] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.

This compound This compound kv21 Kv2.1 Channel This compound->kv21 Inhibits depolarization Membrane Depolarization ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Mediates insulin_secretion Insulin Secretion ca_influx->insulin_secretion Triggers

Caption: this compound's mechanism of stimulating insulin secretion.

Enhancement of Glucose Uptake via the IRS-1/PI3K/Akt/GLUT4 Pathway

In insulin-sensitive tissues like skeletal muscle, this compound has been shown to enhance glucose uptake by activating key components of the insulin signaling pathway. This involves the phosphorylation of Insulin Receptor Substrate 1 (IRS-1), activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), leading to the translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane.

This compound This compound irs1 IRS-1 This compound->irs1 Activates pi3k PI3K irs1->pi3k Activates akt Akt pi3k->akt Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Phosphorylates AS160 glut4_translocation GLUT4 Translocation glut4_vesicle->glut4_translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake

Caption: this compound's role in the insulin signaling pathway.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is adapted from established methods for assessing insulin secretion in pancreatic β-cell lines.[13][14][15][16]

Materials:

  • MIN6 cells

  • Culture medium (DMEM with 25 mM glucose, supplemented with FBS, penicillin-streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 1 mM glucose (low glucose)

  • KRBH with 20 mM glucose (high glucose)

  • This compound stock solution

  • 96-well plates

  • Mouse Insulin ELISA Kit

Procedure:

  • Seed MIN6 cells in 96-well plates and culture until approximately 80% confluent.

  • Wash the cells twice with glucose-free KRBH buffer.

  • Pre-incubate the cells for 1 hour at 37°C in KRBH supplemented with 1 mM glucose.

  • Remove the pre-incubation medium and wash the cells once with glucose-free KRBH.

  • Incubate the cells for 1 hour in KRBH containing:

    • 1 mM glucose (basal secretion)

    • 20 mM glucose (stimulated secretion)

    • 20 mM glucose with varying concentrations of this compound

  • Collect the supernatant from each well and centrifuge to remove any cellular debris.

  • Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit according to the manufacturer's instructions.

  • Normalize insulin secretion to the total protein content of the adherent cells in each well.

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Analysis seed Seed MIN6 cells culture Culture to 80% confluency seed->culture wash1 Wash with glucose-free KRBH culture->wash1 preincubate Pre-incubate (1h, 1mM glucose) wash1->preincubate wash2 Wash with glucose-free KRBH preincubate->wash2 incubate Incubate (1h, test conditions) wash2->incubate collect Collect supernatant incubate->collect elisa Measure insulin (ELISA) collect->elisa normalize Normalize to protein content elisa->normalize cluster_0 Cell Culture & Differentiation cluster_1 Assay Steps cluster_2 Measurement culture_l6 Culture L6 myoblasts differentiate Differentiate into myotubes culture_l6->differentiate starve Serum starve overnight differentiate->starve wash_krp Wash and incubate in KRP starve->wash_krp treat Treat with insulin/vindoline wash_krp->treat add_2dg Add [³H]2-DG treat->add_2dg terminate Terminate uptake add_2dg->terminate lyse Lyse cells terminate->lyse measure_radioactivity Measure radioactivity lyse->measure_radioactivity normalize_protein Normalize to protein measure_radioactivity->normalize_protein cluster_0 α-Amylase Assay cluster_1 α-Glucosidase Assay preincubate_amylase Pre-incubate enzyme + inhibitor add_starch Add starch preincubate_amylase->add_starch stop_dnsa Stop with DNSA add_starch->stop_dnsa measure_540 Measure at 540 nm stop_dnsa->measure_540 preincubate_glucosidase Pre-incubate enzyme + inhibitor add_pnpg Add pNPG preincubate_glucosidase->add_pnpg measure_405 Measure at 405 nm add_pnpg->measure_405

References

Unlocking the Anticancer Potential of Vindoline: A Comparative Guide to Structure-Activity Relationships of its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships (SAR) of vindoline analogs reveals that strategic modifications to the parent scaffold can transform this relatively inactive monomer into potent anticancer agents. This guide provides a comparative analysis of various this compound analogs, summarizing their cytotoxic effects, outlining the experimental protocols used for their evaluation, and visualizing the key mechanisms of action.

This compound, a major alkaloid from the Madagascar periwinkle (Catharanthus roseus), is a key structural component of the potent anticancer drugs vinblastine and vincristine. However, in its monomeric form, this compound exhibits negligible cytotoxic activity. Recent research has focused on synthesizing and evaluating a range of this compound analogs to unlock its therapeutic potential. These studies have demonstrated that conjugation of this compound with various pharmacophores, such as piperazine and phosphonium moieties, can significantly enhance its antiproliferative effects. This guide serves as a resource for researchers, scientists, and drug development professionals by comparing the performance of these analogs and providing the supporting experimental data and methodologies.

Comparative Cytotoxicity of this compound Analogs

The antiproliferative activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The data, presented in terms of GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, highlight the significant enhancement of cytotoxicity achieved through chemical modification.

This compound-Piperazine Conjugates

A series of novel this compound-piperazine conjugates were synthesized by coupling N-substituted piperazine pharmacophores at positions 10 and 17 of the this compound core through different linkers.[1] The in vitro antiproliferative activity of these conjugates was investigated on 60 human tumor cell lines (NCI60).[1]

CompoundLinker PositionPiperazine SubstituentMost Effective AgainstGI50 (µM)
23 17[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast Cancer)1.00[1]
25 171-bis(4-fluorophenyl)methyl piperazineHOP-92 (Non-Small Cell Lung Cancer)1.35[1]

Table 1: Cytotoxic activity of lead this compound-piperazine conjugates.

This compound-Phosphonium Conjugates

The coupling of this compound at position 17 with several trisubstituted phosphine derivatives has yielded highly potent anticancer agents. This phosphonium-type ionic side chain is thought to facilitate the passage of the molecule through the cell membrane, allowing it to exert its activity in the mitochondria.[2]

CompoundPhosphine SubstituentMost Effective AgainstGI50 (nM)
9e tris(4-methoxy-3,5-dimethylphenyl)phosphineRPMI-8226 (Leukemia)20.0[2]

Table 2: Cytotoxic activity of a lead this compound-phosphonium conjugate.

This compound-Amino Acid Conjugates

Conjugation of this compound with amino acids, such as L- and D-tryptophan methyl ester, has also been shown to impart significant antiproliferative effects, even though the parent this compound monomer is inactive.[3]

CompoundConjugated Amino AcidCell LineIC50 (µM)
11 (L)-tryptophan methyl esterSiHa (Cervical Cancer)6.01[3]
12 (D)-tryptophan methyl esterSiHa (Cervical Cancer)12.29[3]
Vinblastine -SiHa (Cervical Cancer)14.42[3]

Table 3: Cytotoxic activity of this compound-amino acid conjugates compared to vinblastine.

Key Structure-Activity Relationship (SAR) Insights

The following SARs can be deduced from the comparative data:

  • Phosphonium Substituents: The presence of electron-donating groups (methoxy and methyl) on the phenyl rings of the triphenylphosphine moiety, as seen in compound 9e , leads to outstanding nanomolar anticancer activity.[1]

  • Amino Acid Conjugation: The stereochemistry of the conjugated amino acid can influence activity, with the L-tryptophan conjugate (11 ) showing greater potency than the D-tryptophan conjugate (12 ) against SiHa cells.[3]

Experimental Protocols

NCI60 Human Tumor Cell Line Screen

The in vitro antiproliferative activities of the synthesized compounds were examined against 60 human tumor cell lines, representing leukemia, non-small cell lung, colon, CNS, ovarian, renal, prostate, and breast cancers, as well as melanoma, at the National Cancer Institute (NCI, USA) according to their standard protocols.[1]

CellTiter-Glo® Luminescent Cell Viability Assay

The selectivity of the conjugates was determined by their effects on non-tumor Chinese hamster ovary (CHO) cells using the CellTiter-Glo® Luminescent Cell Viability Assay.[2] This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the mechanism of action of this compound analogs, as Vinca alkaloids are known to inhibit tubulin polymerization.

  • Preparation: Thaw purified tubulin, GTP, and a polymerization buffer on ice. Assemble all reactions on ice.

  • Reaction Mixture: The polymerization reactions are typically carried out in a final volume of 70 µL, containing tubulin (e.g., 60 µM) in the polymerization buffer with GTP, and the test compound.

  • Measurement: Transfer the reaction plate to a pre-warmed spectrophotometer. Follow the tubulin assembly by measuring the change in turbidity (light scattering) at 350 nm every 30 seconds for 90 minutes.[5]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound analogs, much like other Vinca alkaloids, exert their anticancer effects by disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6][7]

G2M_Apoptosis_Pathway VindolineAnalog This compound Analog Tubulin β-Tubulin VindolineAnalog->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest CyclinB_up Cyclin B1 ↑ G2M_Arrest->CyclinB_up CyclinD_down Cyclin D ↓ G2M_Arrest->CyclinD_down Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Triggers Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound analog-induced G2/M arrest and apoptosis.

The workflow for the synthesis and evaluation of these analogs typically follows a structured path from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies This compound This compound Coupling Chemical Coupling This compound->Coupling Pharmacophore Pharmacophore (e.g., Piperazine) Pharmacophore->Coupling Analog This compound Analog Coupling->Analog CellLines Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., NCI60) Analog->Cytotoxicity CellLines->Cytotoxicity SAR SAR Analysis Cytotoxicity->SAR TubulinAssay Tubulin Polymerization Assay SAR->TubulinAssay CellCycle Cell Cycle Analysis SAR->CellCycle ApoptosisAssay Apoptosis Assay SAR->ApoptosisAssay Pathway Signaling Pathway Elucidation CellCycle->Pathway ApoptosisAssay->Pathway

Caption: General experimental workflow for SAR studies of this compound analogs.

References

validation of HPLC methods for simultaneous analysis of Vinca alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous analysis of Vinca alkaloids, offering a comparative overview of performance and detailed experimental data for researchers, scientists, and drug development professionals.

Introduction

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a critical class of anti-cancer agents used in chemotherapy.[1] Key among these are vincristine and vinblastine, which, along with their precursors like vindoline and catharanthine, are often present in complex mixtures within plant extracts or pharmaceutical formulations.[1][2] Accurate and reliable simultaneous quantification of these compounds is essential for quality control, pharmacokinetic studies, and the development of new therapeutic agents.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high resolution and sensitivity.[1] This guide compares several validated reversed-phase (RP)-HPLC methods for the simultaneous analysis of various Vinca alkaloids.

Experimental Protocols

Detailed methodologies for three distinct, validated HPLC methods are presented below, each tailored for the simultaneous analysis of a specific set of Vinca alkaloids.

Method 1: Analysis of this compound, Vincristine, Catharanthine, and Vinblastine

This isocratic RP-HPLC method is designed for the simultaneous quantification of four major Vinca alkaloids in plant extracts.[1][3]

  • Chromatographic System : Agilent Technologies Series 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.[3]

  • Stationary Phase : Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase : A mixture of methanol, acetonitrile, and 25 mM ammonium acetate buffer containing 0.1% triethylamine, in a ratio of 15:45:40 (v/v/v).[1][3]

  • Flow Rate : 1.0 mL/min (assumed standard, though not explicitly stated in the provided text).

  • Detection : UV detection at a wavelength of 297 nm.[1][3]

  • Injection Volume : Not specified.

  • Quantification : External standard method based on peak areas.[1]

Method 2: Analysis of Vincristine, Vinblastine, Catharanthine, and this compound

This method utilizes a Chromolith Performance column, which allows for better resolution compared to traditional particulate C18 columns.[2][5]

  • Chromatographic System : HPLC system with a UV or photodiode-array (PDA) detector.[2]

  • Stationary Phase : Merck Chromolith Performance RP-18e column (100 mm x 4.6 mm).[2]

  • Mobile Phase : An isocratic mixture of acetonitrile and 0.1 M phosphate buffer (containing 0.5% glacial acetic acid, pH 3.5) in a 21:79 (v/v) ratio.[2][5][6]

  • Flow Rate : 1.2 mL/min.[2][5]

  • Detection : UV detection at 254 nm.[2][5]

  • Injection Volume : Not specified.

  • Quantification : Based on peak area and comparison with standards.[2]

Method 3: Analysis of Vincamine and Vincaminic Acid

This stability-indicating assay is designed for the simultaneous determination of the Vinca alkaloid vincamine and its primary degradant/metabolite, vincaminic acid.[4]

  • Chromatographic System : HPLC with a UV detector.[4]

  • Stationary Phase : Spheri-5 RP-C8 column (220 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase : A mixture of acetonitrile and 0.05 M sodium acetate buffer (pH 4.0) in a 30:70 (v/v) ratio.[4]

  • Flow Rate : 1.0 mL/min.[4]

  • Detection : UV detection at 270 nm.[4]

  • Injection Volume : 50 µL.[4]

  • Quantification : Based on peak areas.[4]

Performance Data Comparison

The following table summarizes the quantitative performance and validation data for the described HPLC methods, allowing for a direct comparison of their key analytical parameters.

ParameterMethod 1Method 2Method 3
Analytes This compound, Vincristine, Catharanthine, VinblastineVincristine, Vinblastine, Catharanthine, this compoundVincamine, Vincaminic Acid
Retention Time (min) This compound: 10.28Vincristine: 12.46Catharanthine: 13.96Vinblastine: 19.59[1]Not specifiedNot specified
Linearity Range 0.5-200 µg/mL (this compound, Catharanthine)0.5-100 µg/mL (Vincristine, Vinblastine)[7]0.25-25 µg/mL for all analytes[2][5]0.1-50 µg/mL (Vincamine)0.4-50 µg/mL (Vincaminic Acid)[4]
Limit of Detection (LOD) <0.20 µg (this compound, Vinblastine)0.25 µg (Vincristine, Catharanthine)[3][7]8 µg/mL (Vincristine)14 µg/mL (Vinblastine)18 µg/mL (Catharanthine)10 µg/mL (this compound)[2][5]0.03 µg/mL (Vincamine)0.08 µg/mL (Vincaminic Acid)[4]
Limit of Quantitation (LOQ) Not specified25 µg/mL (Vincristine)46 µg/mL (Vinblastine)56 µg/mL (Catharanthine)32 µg/mL (this compound)[2][5]Not specified
Recovery (%) 98.09% - 108%[1][3]96% (Vincristine)97% (Vinblastine)98% (Catharanthine, this compound)[2][5]>97%[4]
Precision (% RSD) <2.68%[1][3]2.50% (Vincristine)1.82% (Vinblastine)1.33% (Catharanthine)1.13% (this compound)[2][5]1.4% - 2.3%[4]

Experimental and Validation Workflow

The logical flow of developing and validating an HPLC method for the simultaneous analysis of Vinca alkaloids follows a structured sequence of steps to ensure the method is reliable, reproducible, and fit for its intended purpose.

HPLC_Validation_Workflow start_end start_end process process decision decision data data Start Start: Method Development Optimization Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) Start->Optimization SystemSuitability System Suitability Test (SST) Optimization->SystemSuitability SST_Check SST Criteria Met? (Resolution, Tailing Factor) SystemSuitability->SST_Check SST_Check->Optimization No Validation Method Validation SST_Check->Validation Yes Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery Studies) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity/ Selectivity Validation->Specificity LOD_LOQ LOD & LOQ (Signal-to-Noise) Validation->LOD_LOQ Robustness Robustness Validation->Robustness Documentation Final Method Documentation & SOP Linearity->Documentation Accuracy->Documentation Precision->Documentation Specificity->Documentation LOD_LOQ->Documentation Robustness->Documentation End Method Ready for Routine Use Documentation->End

Caption: Workflow for HPLC Method Validation.

Alternative Detection Method

While UV detection is common, other techniques can offer enhanced sensitivity and selectivity. An alternative method employs HPLC with a coulometric array detector (electrochemical detection - ECD). This approach has demonstrated limits of detection below 50 pg for vinblastine, vincristine, and vincamine, showcasing superior sensitivity compared to many UV-based methods.[8] The use of an array of electrodes allows for identification based on both retention time and voltammetric behavior, which can minimize the risk of misidentification from co-eluting compounds.[8]

References

A Comparative Guide to Assessing the Purity of Synthesized Vindoline Against a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vindoline, a key precursor in the synthesis of potent anti-cancer drugs such as vinblastine and vincristine, demands rigorous purity assessment to ensure the safety and efficacy of the final pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized this compound against a certified reference standard. The following sections detail the experimental protocols, present comparative data in a tabular format, and illustrate the analytical workflows.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. By comparing the chromatogram of a synthesized this compound sample to that of a reference standard, one can identify and quantify impurities.

Comparative HPLC Data

ParameterThis compound Reference StandardSynthesized this compound (Example)Interpretation of Discrepancies
Retention Time (t_R_) A single major peak at a specific retention time (e.g., 13.17 min)[1]Major peak at a similar t_R_ with potential minor peaks at different t_R_ values.Minor peaks indicate the presence of impurities or related substances. A shift in the major peak's t_R_ could suggest a different compound or interaction with the column.
Peak Purity Symmetrical peak shape, indicating homogeneity.The main peak may exhibit fronting or tailing, or co-elution with impurities.Asymmetrical peaks can suggest the presence of closely eluting impurities. Photodiode array (PDA) detectors can be used to assess peak purity across the UV spectrum.[2][3]
Purity (%) by Area Typically ≥98%[4]Purity will be calculated based on the area of the main peak relative to the total area of all peaks.A lower percentage indicates a higher level of impurities. The identity of these impurities would require further investigation, often using LC-MS.

Experimental Protocol: HPLC Purity Assay

This protocol is a representative method for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][5]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer, such as 0.1M phosphate buffer with 0.5% glacial acetic acid (e.g., 21:79 v/v, pH 3.5).[2][3] Gradient elution may also be employed.[1][6]

  • Flow Rate: A typical flow rate is 1.2 mL/min.[2][3]

  • Detection: UV detection at 254 nm.[2][3]

  • Sample Preparation:

    • Reference Standard: Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol at a known concentration (e.g., 0.25 mg/mL).[2]

    • Synthesized Sample: Prepare the synthesized this compound sample at the same concentration as the reference standard.

  • Analysis: Inject equal volumes of the reference standard and the synthesized sample into the HPLC system.

  • Data Analysis: Compare the retention time and peak area of the synthesized this compound with the reference standard. Calculate the purity of the synthesized sample by the area normalization method.

Workflow for HPLC Purity Assessment

HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Comparison and Analysis prep_ref Prepare this compound Reference Standard Solution hplc Inject Samples into HPLC System prep_ref->hplc prep_synth Prepare Synthesized This compound Solution prep_synth->hplc chrom Generate Chromatograms hplc->chrom compare Compare Retention Times and Peak Profiles chrom->compare purity Calculate Purity (%) by Area Normalization compare->purity report Generate Purity Report purity->report

Caption: Workflow for assessing this compound purity using HPLC.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Profiling

Mass spectrometry is a powerful tool for confirming the molecular weight of synthesized this compound and identifying potential impurities. It is often coupled with liquid chromatography (LC-MS).

Comparative Mass Spectrometry Data

ParameterThis compound Reference StandardSynthesized this compound (Example)Interpretation of Discrepancies
Molecular Ion Peak [M+H]⁺ A prominent peak at m/z 457, corresponding to the protonated molecule of this compound (C₂₅H₃₂N₂O₆).[7][8]A major peak at m/z 457. Other peaks may be present.The presence of the correct molecular ion peak confirms the identity of this compound. Additional peaks suggest the presence of impurities with different molecular weights.
MS/MS Fragmentation Pattern Characteristic fragment ions at m/z 438, 397, 188, and 162.[7]The fragmentation pattern of the major peak should match the reference standard. Impurity peaks will have different fragmentation patterns.A matching fragmentation pattern provides structural confirmation. The fragmentation of impurity peaks can help in their identification.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).[9]

  • Chromatographic Conditions: Similar to the HPLC method described above to achieve separation of components before they enter the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound analysis.[7][9]

  • Mass Analysis:

    • Full Scan MS: Acquire data over a mass range that includes the expected molecular weight of this compound and potential impurities.

    • Tandem MS (MS/MS): Select the precursor ion corresponding to this compound (m/z 457) and fragment it to obtain a characteristic fragmentation pattern.

  • Sample Preparation: Samples are prepared as for HPLC analysis, often at a lower concentration.

  • Data Analysis: Compare the mass spectra of the synthesized this compound with the reference standard. Analyze the mass spectra of any impurity peaks to propose their structures.

Workflow for LC-MS Analysis

LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Prepare Dilute Solutions of Reference and Synthesized this compound lc LC Separation prep->lc ms Mass Spectrometry (Full Scan and MS/MS) lc->ms compare_mw Confirm Molecular Weight of this compound ms->compare_mw compare_frag Compare Fragmentation Patterns ms->compare_frag id_imp Identify Impurities ms->id_imp

Caption: Workflow for this compound analysis by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of synthesized this compound and potentially identifying impurities with different structures.

Comparative NMR Data

ParameterThis compound Reference StandardSynthesized this compound (Example)Interpretation of Discrepancies
¹H NMR Chemical Shifts (δ) Characteristic signals, for example: H-9 at δ 6.89 (d), H-10 at δ 6.29 (dd), H-12 at δ 6.07 (d), and OCH₃ groups around δ 3.78-3.79 (s).[10]The spectrum should show the same characteristic signals. Additional, unassigned signals may be present.The presence of all characteristic signals confirms the this compound structure. Unidentified signals indicate impurities.
¹³C NMR Chemical Shifts (δ) A specific set of signals corresponding to the 25 carbon atoms of this compound.The spectrum should match the reference standard's ¹³C NMR spectrum.Any deviation in the number or chemical shifts of the signals suggests the presence of impurities or a different isomeric structure.
2D NMR (COSY, HSQC, HMBC) Correlation peaks that confirm the connectivity of atoms within the this compound molecule.The 2D NMR spectra should show the same correlations as the reference standard.These experiments are crucial for unambiguous structural confirmation and can help in elucidating the structures of unknown impurities.[11][12][13]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which this compound is soluble, such as deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the reference standard and the synthesized this compound in the deuterated solvent in separate NMR tubes.

  • Experiments:

    • Acquire ¹H NMR spectra for both samples.

    • Acquire ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment and impurity identification.

  • Data Analysis: Compare the spectra of the synthesized sample with the reference standard. Assign all signals and identify any signals that do not correspond to this compound.

Workflow for NMR Structural Verification

NMR Structural Verification Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis prep_nmr Dissolve Reference and Synthesized This compound in Deuterated Solvent acq_1d Acquire 1D NMR Spectra (¹H and ¹³C) prep_nmr->acq_1d acq_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) if needed acq_1d->acq_2d compare_spectra Compare Chemical Shifts and Coupling Constants acq_1d->compare_spectra assign_signals Assign Signals to this compound Structure acq_2d->assign_signals compare_spectra->assign_signals id_imp_nmr Identify Impurity Signals assign_signals->id_imp_nmr

Caption: Workflow for this compound structural verification by NMR.

By employing these analytical techniques in a comparative manner, researchers can confidently assess the purity and confirm the identity of synthesized this compound, ensuring it meets the high standards required for further research and development in the pharmaceutical industry.

References

Navigating Vinca Alkaloid Resistance: A Comparative Analysis of Vindoline and Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to widely used chemotherapeutics like vincristine is paramount. This guide provides a comparative analysis of vincristine and its structural precursor, vindoline, in the context of cross-resistance, backed by experimental data and detailed protocols.

Vincristine, a cornerstone of many chemotherapy regimens, often faces the challenge of acquired drug resistance, significantly limiting its clinical efficacy. A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes the drug from cancer cells.[1] This guide delves into the intriguing potential of this compound, a monomeric precursor to dimeric vinca alkaloids like vincristine and vinblastine, to circumvent this common resistance mechanism.

Unraveling Cross-Resistance: A Quantitative Look

While vincristine's efficacy is hampered by P-gp-mediated efflux, evidence suggests that this compound may not be a significant substrate for this transporter. In fact, studies have shown that this compound can enhance the cytotoxicity of other vinca alkaloids in multidrug-resistant (MDR) cancer cells, indicating a lack of complete cross-resistance and pointing towards its potential as a resistance modulator.

CompoundCell LineResistance StatusIC50 (µM)Reference
Vincristine MCF7 (Breast Cancer)Wild-Type0.007371[2]
VCR/MCF7 (Breast Cancer)Vincristine-Resistant10.574[2]
SGC7901 (Gastric Cancer)Wild-Type-[3]
SGC7901/VCR (Gastric Cancer)Vincristine-Resistant> 1.6 (to Doxorubicin)[3]
Human Cancer Cell Lines (Various)-Geometric Mean: 0.199[4]
This compound SiHa (Cervical Cancer)-> 30[5]
MIN6 (Mouse Insulinoma)-EC50: 50.2[6]
This compound Derivatives RPMI-8226 (Leukemia)-GI50: 0.020[7]
A2780 (Ovarian Cancer)-IC50: 1.36[7]
SiHa (Cervical Cancer)-IC50: 12.29 (for derivative 12)[5]

Note: IC50, EC50, and GI50 are all measures of drug potency. The specific cell lines and experimental conditions should be considered when comparing these values.

The data indicates that while this compound itself possesses weak cytotoxic activity, its derivatives can exhibit potent anti-cancer effects, sometimes even in the nanomolar range. This suggests that the this compound scaffold is a promising starting point for the development of novel anti-cancer agents that may be effective against resistant tumors.

The Mechanism of Action and Resistance: A Tale of Two Molecules

Vincristine exerts its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, and leading to mitotic arrest and apoptosis.[8] Resistance to vincristine is frequently associated with the overexpression of P-glycoprotein, which pumps the drug out of the cell, preventing it from reaching its intracellular target.[9]

This compound, on the other hand, has been shown to inhibit the photoaffinity labeling of P-glycoprotein, suggesting a direct interaction with the transporter that may interfere with its efflux function. This interaction could explain why this compound can enhance the cytotoxicity of other P-gp substrates like vinblastine in resistant cells.

Signaling Pathways in Vinca Alkaloid-Induced Apoptosis

The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade involved in the apoptotic response to various cellular stresses, including treatment with vinca alkaloids. Studies have demonstrated that vincristine activates JNK in chronic lymphocytic leukaemia (CLL) cells both in vitro and in vivo.[10][11] This activation is a critical step in the induction of apoptosis. While direct studies on this compound's effect on the JNK pathway are limited, its structural similarity to other vinca alkaloids that activate this pathway suggests a potential area for future investigation.

digraph "VincaAlkaloid_JNK_Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Vinca Alkaloid-Induced JNK Signaling", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
  edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];

Vinca_Alkaloid [label="Vinca Alkaloid\n(e.g., Vincristine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubule_Disruption [label="Microtubule Disruption", fillcolor="#FBBC05", fontcolor="#202124"]; Stress_Signals [label="Cellular Stress Signals", fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK\n(c-Jun N-terminal Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Vinca_Alkaloid -> Microtubule_Disruption; Microtubule_Disruption -> Stress_Signals; Stress_Signals -> MKK4_7; MKK4_7 -> JNK; JNK -> cJun; cJun -> Apoptosis; }

Caption: Workflow for generating a resistant cell line.

Protocol:

  • Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 value of vincristine using a cell viability assay such as the MTT assay.[2]

  • Initial Exposure: Culture the cells in a medium containing a low concentration of vincristine (e.g., IC10 or IC20).

  • Monitor and Subculture: Monitor the cells for growth. When the cells resume a normal growth rate, subculture them.

  • Stepwise Dose Escalation: Gradually increase the concentration of vincristine in the culture medium with each passage. The increments should be small enough to allow for adaptation.

  • Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of vincristine (e.g., 10- to 100-fold the initial IC50).

  • Characterization: Characterize the resistant cell line by determining the new IC50 of vincristine and assessing the expression and function of P-glycoprotein.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or vincristine and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

P-glycoprotein Expression (Western Blot)

Western blotting is a widely used technique to detect and quantify specific proteins, such as P-glycoprotein, in a cell lysate.[12][13][14]

Protocol:

  • Protein Extraction: Lyse the parental and vincristine-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., C219 or JSB-1).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

P-glycoprotein Function (Rhodamine 123 Efflux Assay)

The Rhodamine 123 efflux assay is a functional assay to measure the activity of P-glycoprotein. Rhodamine 123 is a fluorescent substrate of P-gp.[15][16][17]

Rhodamine_123_Efflux_Assay Rhodamine 123 Efflux Assay Workflow start Start with Parental and Resistant Cell Suspensions incubate_rh123 Incubate cells with Rhodamine 123 start->incubate_rh123 wash Wash cells to remove extracellular Rhodamine 123 incubate_rh123->wash inhibitor Optional: Include P-gp inhibitor (e.g., Verapamil) as a control incubate_rh123->inhibitor resuspend Resuspend cells in Rhodamine 123-free medium wash->resuspend incubate_efflux Incubate to allow for drug efflux resuspend->incubate_efflux analyze Analyze intracellular fluorescence by Flow Cytometry incubate_efflux->analyze end Compare fluorescence between parental and resistant cells analyze->end

Caption: Rhodamine 123 efflux assay workflow.

Protocol:

  • Cell Preparation: Prepare single-cell suspensions of both parental and vincristine-resistant cells.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux of the dye.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells at different time points using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. Resistant cells with high P-gp activity will show lower intracellular fluorescence due to increased efflux of Rhodamine 123. The inclusion of a known P-gp inhibitor, such as verapamil, can be used as a control to confirm P-gp-mediated efflux.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives represent a promising avenue for overcoming vincristine resistance in cancer. The lack of significant cross-resistance, coupled with the potential to modulate P-glycoprotein function, positions this compound as a valuable scaffold for the development of novel chemotherapeutic agents. Further research, including direct comparative studies of this compound and vincristine in well-characterized resistant cell lines and investigation into its effects on key signaling pathways like JNK, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such crucial investigations.

References

A Comparative Analysis of Natural vs. Synthetic Vindoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between naturally sourced and synthetically produced starting materials is a critical decision impacting scalability, purity, and cost-effectiveness. This guide provides a detailed comparison of the efficacy of natural versus synthetic vindoline in the synthesis of vital anticancer agents like vinblastine and vincristine.

This compound, a complex monoterpenoid indole alkaloid, is a crucial precursor for the semi-synthesis of the aforementioned dimeric Vinca alkaloids. Historically, its primary source has been extraction from the leaves of the Madagascar periwinkle, Catharanthus roseus. However, recent advancements in organic synthesis have enabled the total synthesis of this compound, offering a potential alternative to agricultural sourcing. This guide explores the key aspects of utilizing both natural and synthetic this compound in drug synthesis, supported by experimental data and protocols.

Data Presentation: A Quantitative Comparison

While direct comparative studies under identical conditions are limited, the efficacy of synthetic this compound in the crucial coupling step with catharanthine to form vinblastine has been well-documented. The following table summarizes the yields achieved using a highly efficient iron(III)-promoted coupling protocol with synthetic this compound. It is chemically axiomatic that natural this compound would exhibit identical reactivity.

ProductYield (%)Notes
Vinblastine40-43%The primary desired product.
Leurosidine20-23%A naturally occurring stereoisomer of vinblastine.
Total Coupled Products >80% Demonstrates high efficiency of the coupling reaction.

This data is derived from studies on the total synthesis of vinblastine utilizing synthetic this compound.

Experimental Protocols: Key Methodologies

The following is a detailed protocol for the iron(III)-promoted coupling of catharanthine and this compound, a key step in the synthesis of vinblastine. This procedure is applicable to both natural and synthetic this compound.

Fe(III)-Promoted Coupling of Catharanthine and this compound to Synthesize Vinblastine

Materials:

  • Catharanthine

  • This compound (natural or synthetic)

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Trifluoroethanol (CF₃CH₂OH)

  • Aqueous buffer solution

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Coupling Reaction:

    • A solution of catharanthine and this compound is prepared in a mixture of aqueous HCl and trifluoroethanol. The use of trifluoroethanol as a cosolvent is crucial for solubilizing the reactants.[1]

    • To this solution, iron(III) chloride (FeCl₃) is added to initiate the coupling reaction. The reaction proceeds via the generation of a presumed catharanthine amine radical cation, which then undergoes oxidative fragmentation and diastereoselective coupling with this compound.[1][2] This step exclusively produces the natural C16' stereochemistry.[1][2]

    • The reaction mixture is stirred at room temperature.

  • In Situ Oxidation and Reduction:

    • Following the coupling reaction, the resulting mixture is added to a solution containing iron(III) chloride and sodium borohydride (NaBH₄) under an air atmosphere.[1][2]

    • This step facilitates the oxidation of the C15'-C20' double bond of the intermediate anhydrovinblastine and the reduction of the intermediate iminium ion.[1][2]

  • Product Isolation and Purification:

    • The reaction yields a mixture of vinblastine and its stereoisomer, leurosidine.[1][2]

    • The products are isolated and purified using standard chromatographic techniques to yield pure vinblastine.

Mandatory Visualizations

Experimental Workflow: Vinblastine Synthesis

G cluster_coupling Fe(III)-Promoted Coupling cluster_oxidation_reduction In Situ Oxidation & Reduction Catharanthine Catharanthine Coupling FeCl₃ Aqueous HCl/CF₃CH₂OH Catharanthine->Coupling This compound This compound (Natural or Synthetic) This compound->Coupling Anhydrovinblastine_iminium Anhydrovinblastine Iminium Ion Intermediate Coupling->Anhydrovinblastine_iminium Oxidation_Reduction FeCl₃, NaBH₄, Air Anhydrovinblastine_iminium->Oxidation_Reduction Vinblastine_Leurosidine Vinblastine & Leurosidine Mixture Oxidation_Reduction->Vinblastine_Leurosidine Purification Chromatographic Purification Vinblastine_Leurosidine->Purification Final_Product Pure Vinblastine Purification->Final_Product

Caption: Workflow for the semi-synthesis of vinblastine.

Signaling Pathway: Mechanism of Action of Vinblastine

G cluster_cell Cancer Cell Vinblastine Vinblastine Tubulin α/β-Tubulin Dimers Vinblastine->Tubulin Binds to β-tubulin Microtubule_Assembly Microtubule Polymerization Vinblastine->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Leads to Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis Triggers

Caption: Vinblastine's mechanism of action via tubulin binding.

Discussion and Conclusion

The advent of a robust total synthesis for this compound marks a significant milestone in medicinal chemistry. While natural this compound has historically been the sole source for the production of vinblastine and its derivatives, synthetic this compound now presents a viable alternative.

Efficacy in Synthesis: The experimental data from the total synthesis of vinblastine demonstrates that synthetic this compound is highly effective in the crucial coupling reaction with catharanthine. The yields of over 80% for the coupled products are a testament to the efficiency of modern synthetic methods.[1][2] As natural and synthetic this compound are identical molecules, their reactivity is expected to be the same. The choice between them, therefore, hinges on factors other than chemical efficacy in a specific reaction step.

Advantages of Synthetic this compound:

  • Scalability and Supply Chain Security: Total synthesis offers a route to a consistent and scalable supply of this compound, independent of agricultural variables such as crop yield and geopolitical factors.

  • Purity: Synthetic routes can be designed to minimize the formation of closely related alkaloid impurities that may be present in natural extracts, potentially simplifying purification processes.

  • Analogue Synthesis: The true power of synthetic this compound lies in the ability to create novel analogues with modified core structures.[3] Research has shown that some vinblastine analogues derived from synthetic this compound precursors exhibit potent anticancer activity, in some cases even surpassing the natural product.[4][5] This opens up new avenues for the development of next-generation Vinca alkaloid therapeutics with improved efficacy and potentially reduced side effects.

Considerations for Natural this compound:

  • Cost-Effectiveness at Scale: For large-scale production, extraction from C. roseus may still be a more cost-effective method, depending on the complexity and overall yield of the total synthesis route.

  • Established Infrastructure: The infrastructure for the extraction and purification of natural this compound is well-established.

References

Validating qRT-PCR Methods for Accurate Gene Expression Analysis of the Vindoline Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers focusing on the expression of vindoline pathway genes, providing validated methodologies and experimental data to ensure accuracy and reproducibility in quantitative real-time PCR (qRT-PCR) analyses.

The quantification of gene expression is pivotal for understanding the regulation of the this compound biosynthesis pathway in Catharanthus roseus, the sole source of the anticancer alkaloids vinblastine and vincristine. Accurate and reliable qRT-PCR data is contingent on robust experimental design and thorough validation of methods. This guide compares critical components of qRT-PCR validation, presents detailed experimental protocols, and provides supporting data from published research to aid researchers in obtaining high-quality gene expression results.

I. Comparison of Reference Genes for Normalization

The selection of stable reference genes is the most critical step for accurate normalization of qRT-PCR data. Historically, 40S Ribosomal protein S9 (RPS9) was commonly used for C. roseus[1]. However, recent studies have identified superior reference genes with higher expression stability across different tissues and experimental conditions.

A comparative analysis of candidate reference genes in C. roseus was performed using algorithms such as geNorm, NormFinder, and BestKeeper. The results indicate that SAND family protein (SAND), N2227-like family protein (N2227), and Expressed protein (EXP) are more stably expressed than the traditionally used RPS9[1][2]. The use of these validated reference genes is highly recommended to avoid misleading interpretations of this compound pathway gene expression.

Table 1: Comparison of Validated Reference Genes for qRT-PCR in Catharanthus roseus

Reference GeneGene ID/OrthologAdvantagesDisadvantagesCitations
SAND At2g28390High expression stability across various tissues and experimental conditions. Superior to RPS9.Less commonly used historically.[1][2]
N2227 At2g32170High expression stability. Performs well in geNorm, NormFinder, and BestKeeper analyses.Less commonly used historically.[1][2]
EXP At4g26410High expression stability. Identified as a superior reference gene.Less commonly used historically.[1]
RPS9 40S ribosomal protein S9Historically widely used.Lower expression stability compared to SAND, N2227, and EXP. May lead to inaccurate normalization.[1][2][3][4]
Cyclophilin -Used in some studies for normalization.Stability not as rigorously validated across multiple conditions compared to SAND and N2227.[5][6]

II. Experimental Protocols

This section provides a consolidated and detailed methodology for the analysis of this compound pathway gene expression using qRT-PCR, based on established protocols.

A. RNA Extraction and cDNA Synthesis

  • Tissue Collection and Storage : Harvest C. roseus leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. Store samples at -80°C until use.

  • RNA Extraction : Extract total RNA using a reagent like RNAiso Plus or a commercial kit following the manufacturer's instructions.[4][7]

  • RNA Quality and Quantity Assessment : Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Verify RNA integrity by running an aliquot on a 1% agarose gel to visualize intact ribosomal RNA bands.

  • Genomic DNA Removal and cDNA Synthesis : Treat the RNA samples with gDNA Eraser or DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit, such as the PrimeScript™ RT reagent Kit or SuperScript II First-Strand Synthesis System, according to the manufacturer's protocol.[4][7]

B. qRT-PCR Analysis

  • Primer Design and Validation : Design primers for target and reference genes using software like Primer3. Whenever possible, use experimentally validated primer sequences from literature.[3][4] Primer sequences for key this compound pathway genes and validated reference genes are provided in Table 2. Validate primer efficiency by generating a standard curve using a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

  • qRT-PCR Reaction Mixture : Prepare the reaction mixture as follows. An example using SYBR Green chemistry is provided below[4]:

    • 2 µL cDNA (e.g., 35 ng/µL)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 12.5 µL 2x SYBR Green Master Mix (e.g., TB Green Premix Ex Taq II)

    • 8.5 µL Nuclease-free water

    • Total Volume: 25 µL

  • qRT-PCR Cycling Conditions : The following is a commonly used three-step cycling protocol[2][4]:

    • Initial Denaturation : 95°C for 30 seconds to 10 minutes.

    • Amplification (40-45 cycles) :

      • 95°C for 10-15 seconds

      • 60°C for 15-20 seconds

      • 72°C for 15 seconds

    • Melt Curve Analysis : Increase temperature from 65°C to 95°C to verify the specificity of the amplified product.

  • Data Analysis : Determine the quantification cycle (Cq) values for each reaction. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the geometric mean of at least two validated reference genes (e.g., SAND and N2227).[3][4]

Table 2: Validated Primer Sequences for this compound Pathway and Reference Genes

GenePrimer NameSequence (5' → 3')Citation
This compound Pathway
Strictosidine synthaseSTR-FAAAATTCCCGATACTCCG[4]
STR-RACCAATGGGCACTTCCTT[4]
Strictosidine β-D-glucosidaseSGD-FTCACAAAGCTGCTGTGGAAG[4]
SGD-RCACCCGTTGTTAATGGCTCT[4]
Tabersonine 16-hydroxylaseT16H-FAGGACCTTGTTGATGTGCTAC[4]
T16H-RCATTGCCCAATCGACTGTTG[4]
Desacetoxythis compound-4-hydroxylaseD4H-FTACCCTGCATGCCCTCAACC[4]
D4H-RTTGAAGGCCGCCAATTGAT[4]
Deacetylthis compound-4-O-acetyltransferaseDAT-FAAACCCTCTTCTCCAACCCCTC[4]
DAT-RCTTCCACGAACTCAATTCCATC[4]
Peroxidase 1PRX1-FCTGCTGCTTCTTCTCATTTCC[4]
PRX1-RCAACATCGTTTTGGAAGACCT[4]
Reference Genes
40S ribosomal protein S9RSP9-FGAGGGCCAAAACAAACTTGA[4]
RSP9-RCCCTTATGTGCCTTTGCCTA[4]

III. Visualizing Pathways and Workflows

A. This compound Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the later stages of terpenoid indole alkaloid (TIA) biosynthesis, leading to the formation of this compound from tabersonine.

Vindoline_Pathway Tabersonine Tabersonine Inter1 16-Hydroxytabersonine Tabersonine->Inter1 T16H Inter2 16-Methoxytabersonine Inter1->Inter2 16OMT Inter3 16-Methoxy-2,3-dihydro-3-hydroxytabersonine Inter2->Inter3 T3O Inter4 Desacetoxythis compound Inter3->Inter4 T3R Inter5 Deacetylthis compound Inter4->Inter5 D4H This compound This compound Inter5->this compound DAT

Caption: Key enzymatic steps in the biosynthesis of this compound from tabersonine.

B. General qRT-PCR Experimental Workflow

The diagram below outlines the logical flow of a typical qRT-PCR experiment for gene expression analysis.

qRT_PCR_Workflow start Experimental Design (e.g., tissue, treatment) rna_extraction Total RNA Extraction start->rna_extraction quality_control1 RNA Quality & Quantity Check (A260/280, Gel) rna_extraction->quality_control1 cdna_synthesis cDNA Synthesis (Reverse Transcription) quality_control1->cdna_synthesis qrpcr qRT-PCR Amplification cdna_synthesis->qrpcr primer_design Primer Design & Validation (Target & Reference Genes) primer_design->qrpcr data_collection Data Collection (Cq Values) qrpcr->data_collection data_analysis Relative Quantification (e.g., 2-ΔΔCt Method) data_collection->data_analysis results Gene Expression Results data_analysis->results

Caption: A standard workflow for gene expression analysis using qRT-PCR.

References

Comparative Metabolomics of High vs. Low Vindoline-Producing Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Catharanthus roseus, the Madagascar periwinkle, is the sole natural source of the potent anti-cancer alkaloids vinblastine and vincristine. These compounds are formed by the coupling of two monomeric precursors: catharanthine and vindoline. The biosynthesis of this compound is a complex, multi-step process localized in the leaves of the plant, and its production level is a key determinant of the overall yield of the dimeric alkaloids. Understanding the metabolic differences between high and low this compound-producing cultivars is crucial for developing strategies to enhance the production of these vital pharmaceuticals. This guide provides a comparative analysis of the metabolomics of high and low this compound-producing C. roseus strains, supported by experimental data and detailed methodologies.

Metabolite Profile Comparison

The accumulation of this compound and its precursors varies significantly among different C. roseus cultivars. High-producing strains are characterized by elevated levels of this compound and often show altered concentrations of related alkaloids in the biosynthetic pathway.

MetaboliteHigh this compound Cultivar ('Pacifica Peach') µg/g DW[1]High this compound Genotype ('CIMAP866') % DW[2]Low this compound Cultivar ('Nirmal') % DW[2]Low this compound Cultivar ('Vinca Mediterranean DP Orchid')
This compound2082 ± 113~0.20~0.04Low
Catharanthine2903 ± 384Not ReportedNot ReportedNot Reported
SerpentineNot ReportedNot ReportedNot ReportedNot Reported
MetaboliteHigh this compound Parent (RR) %[3]Low this compound Parent (rr) %[3]F1 Hybrid (Rr) %[3]
This compound82.3352.9586.46
Vindorosine4.462.06Not Reported (increases in F1)

Key Observations:

  • The 'Pacifica Peach' cultivar exhibits high concentrations of both this compound and catharanthine[1].

  • The 'CIMAP866' genotype shows a significantly higher this compound content compared to the 'Nirmal' variety[2].

  • Genetic crosses between high and low this compound-producing parental lines can result in F1 hybrids with even higher this compound content, suggesting complex genetic regulation[3].

  • The low this compound-producing cultivar 'Vinca Mediterranean DP Orchid' was found to have a 10-fold lower activity of tabersonine-16-hydroxylase, a key enzyme in the this compound biosynthesis pathway, when compared to the 'Little Delicata' cultivar[4].

Experimental Protocols

A standardized approach to metabolite extraction and analysis is essential for reproducible and comparable results in metabolomics studies.

Metabolite Extraction

This protocol is a generalized procedure based on common practices for alkaloid extraction from C. roseus leaves.

  • Sample Preparation: Harvest fresh, young leaves from high and low this compound-producing C. roseus plants. Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen leaves into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Prepare an extraction solvent of methanol or a methanol/water mixture (e.g., 80% methanol).

  • Extraction: Add the extraction solvent to the powdered leaf tissue (e.g., 10 mL of solvent per 1 g of tissue). Vortex the mixture vigorously for 1 minute.

  • Sonication/Shaking: Sonicate the mixture in an ultrasonic bath for 30 minutes or shake on an orbital shaker for 1-2 hours at room temperature to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cell debris.

  • Collection and Filtration: Carefully collect the supernatant. For LC-MS analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: Store the filtered extract at -20°C until analysis.

LC-MS/MS for Quantitative Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and selective method for the quantification of this compound and other alkaloids.

  • Chromatographic System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used for the separation of these alkaloids[5].

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed[5].

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a triple quadrupole or ion trap mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity[5]. The precursor and product ions for this compound are typically m/z 457 → 397[6][7].

  • Quantification: A standard curve is generated using a certified reference standard of this compound to accurately quantify its concentration in the plant extracts.

Visualizing the Differences: Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound from tabersonine involves a series of enzymatic steps. The efficiency of these steps is a key differentiator between high and low-producing strains.

Vindoline_Biosynthesis Tabersonine Tabersonine T16H Tabersonine 16-hydroxylase (T16H) (Lower activity in low-producing strains) Tabersonine->T16H Hydroxy_Tabersonine 16-Hydroxytabersonine T3O 16-Hydroxytabersonine-O-methyltransferase (T3O) Hydroxy_Tabersonine->T3O Hydroxy_dihydro_Tabersonine 16-Hydroxy-2,3-dihydro-3-hydroxytabersonine NMT N-methyltransferase (NMT) Hydroxy_dihydro_Tabersonine->NMT Deacetoxythis compound Deacetoxythis compound D4H Deacetoxythis compound 4-hydroxylase (D4H) Deacetoxythis compound->D4H Deacetylthis compound Deacetylthis compound DAT Deacetylthis compound 4-O-acetyltransferase (DAT) (Higher expression in high-producing strains) Deacetylthis compound->DAT This compound This compound T16H->Hydroxy_Tabersonine T3O->Hydroxy_dihydro_Tabersonine NMT->Deacetoxythis compound D4H->Deacetylthis compound DAT->this compound

Caption: Key enzymatic steps in the this compound biosynthesis pathway.

Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of high versus low this compound-producing C. roseus is outlined below.

Experimental_Workflow Plant_Material Plant Material (High vs. Low this compound Cultivars) Metabolite_Extraction Metabolite Extraction (e.g., Methanol Extraction) Plant_Material->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantitative Profiling) Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (Differentially Accumulated Metabolites) Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis (Metabolic Pathway Mapping) Biomarker_Identification->Pathway_Analysis

Caption: A generalized workflow for comparative metabolomics analysis.

References

Evaluating the Anticancer Selectivity of Novel Vindoline Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer selectivity of novel vindoline conjugates, focusing on recently developed phosphonium and piperazine derivatives. This compound, a key component of the potent chemotherapeutic agent vinblastine, is largely inactive on its own. However, recent research has demonstrated that conjugation of this compound with various pharmacophores can unlock significant and selective anticancer activity. This guide summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Comparative Anticancer Activity

The following tables summarize the in vitro growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values of novel this compound conjugates against a panel of human cancer cell lines and non-tumor cell lines. Lower values indicate higher potency.

Phosphonium this compound Derivatives

Novel phosphonium this compound derivatives have been synthesized and evaluated for their anticancer effects. The inclusion of a phosphonium group is intended to facilitate passage through the cell membrane and target the mitochondria.

CompoundCancer Cell LineGI₅₀ (µM)Non-Tumor Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
9e RPMI-8226 (Leukemia)0.020CHO (Chinese Hamster Ovary)1.3668[1]
9g A2780 (Ovarian)Not ReportedNIH/3T3 (Fibroblast)14.37>2.2 (based on cancer IC₅₀)[1]
HeLa (Cervical)6.48[1]
MDA-MB-231 (Breast)1.50[1]
MCF-7 (Breast)4.86[1]
Cisplatin A2780 (Ovarian)Not ReportedNIH/3T3 (Fibroblast)Not Reported[1]
HeLa (Cervical)9.87[1]
MDA-MB-231 (Breast)11.24[1]
MCF-7 (Breast)4.93[1]

Selectivity Index (SI) = IC₅₀ (Non-Tumor Cells) / GI₅₀ or IC₅₀ (Cancer Cells)

Piperazine this compound Conjugates

A series of novel this compound-piperazine conjugates have been synthesized, with substitutions at positions 10 and 17 of the this compound core. These modifications have been shown to significantly enhance anticancer activity.

CompoundCancer Cell LineGI₅₀ (µM)Non-Tumor Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
23 MDA-MB-468 (Breast)1.00CHO (Chinese Hamster Ovary)10.810.8[2][3]
25 HOP-92 (Lung)1.35CHO (Chinese Hamster Ovary)6.644.9[2][3]
20 Not SpecifiedNot ReportedCHO (Chinese Hamster Ovary)2.54Not Applicable[2][3]
This compound Various>30Not ReportedNot ReportedNot Applicable[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these novel this compound conjugates are provided below.

In Vitro Antiproliferative Assay (NCI60 Screen)

This assay determines the growth inhibitory effects of the compounds on a panel of 60 human tumor cell lines.

  • Cell Plating: Cancer cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.

  • Compound Addition: The this compound conjugates are added to the wells at various concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Measurement: Sulforhodamine B (SRB) assay is performed to determine cell viability. The SRB protein stain binds to the protein components of the cells, and the amount of bound dye is proportional to the number of living cells.

  • Data Analysis: The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay is used to determine the cytotoxicity of the compounds against non-tumor cell lines to assess selectivity.

  • Cell Plating: Non-tumor cells (e.g., CHO, NIH/3T3) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with the this compound conjugates at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curves.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

  • Cell Treatment: Cancer cells are treated with the this compound conjugate at the desired concentration for a specific duration (e.g., 24 and 48 hours).

  • Cell Harvesting: The cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the this compound conjugate.

  • Cell Harvesting and Washing: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating the anticancer selectivity of novel this compound conjugates and the putative signaling pathways involved in their mechanism of action.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Assays synthesis Synthesis of Novel This compound Conjugates characterization Structural Characterization (NMR, MS) synthesis->characterization screening Antiproliferative Screening (e.g., NCI60) characterization->screening selectivity Selectivity Testing (Non-Tumor Cell Lines) screening->selectivity mechanistic Mechanistic Studies selectivity->mechanistic cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis

Caption: Experimental workflow for the evaluation of novel this compound conjugates.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Mitochondria This compound Novel this compound Conjugate tubulin Tubulin Dimers This compound->tubulin Inhibition of Polymerization microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis g1_arrest G0/G1 Arrest (Observed for some conjugates) g1_arrest->apoptosis

Caption: Putative mechanism of action for novel this compound conjugates.

G cluster_apoptosis Apoptosis Signaling Cascade drug This compound Conjugate stress Cellular Stress (e.g., Mitotic Arrest) drug->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound conjugates.

References

Safety Operating Guide

Navigating the Safe Disposal of Vindoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Vindoline

This compound, a key alkaloid in the synthesis of vital anticancer drugs, requires meticulous handling and disposal procedures due to its inherent cytotoxic and hazardous properties. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step information to ensure the safe management of this compound waste, fostering a secure laboratory environment and ensuring regulatory compliance.

This compound Hazard Profile: A Quantitative Overview

Understanding the hazard profile of this compound is the first step toward safe handling. The compound is classified with several key hazards that necessitate stringent safety measures.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2][3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Immediate Actions & Personal Protective Equipment (PPE)

Before handling this compound, ensure all necessary safety precautions are in place. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Mandatory PPE:

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves (e.g., nitrile).

  • Body Protection: Don impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust or aerosols.[1]

Emergency First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth.[1]

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.

  • Eye Contact: Flush eyes immediately with large amounts of water, holding eyelids apart. Seek prompt medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately.

Step-by-Step this compound Disposal Protocol

The proper disposal of this compound waste is critical to prevent harm to personnel and the environment. The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal facility. Chemical inactivation in a standard laboratory setting is not recommended due to the lack of validated protocols and the potential for creating other hazardous byproducts.

Phase 1: Segregation and Collection of this compound Waste

Proper segregation at the point of generation is the cornerstone of safe waste management.

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container exclusively for this compound waste. This container should be made of a material compatible with this compound and any solvents used.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "this compound" and "Cytotoxic." Include the appropriate hazard pictograms (Health Hazard, Exclamation Mark, Environment).

  • Types of Waste:

    • Solid Waste: This includes contaminated PPE (gloves, masks, coats), absorbent pads, weighing papers, and any other solid materials that have come into contact with this compound.

    • Liquid Waste: This includes unused this compound solutions, solvent rinses of contaminated glassware, and any other liquid waste containing this compound.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated cytotoxic sharps container. These containers are typically purple-lidded.

G cluster_generation Waste Generation Point cluster_segregation Segregation Solid Solid Waste (PPE, etc.) Solid_Container Labeled Solid Cytotoxic Waste Bin Solid->Solid_Container Liquid Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled Liquid Cytotoxic Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Purple-Lidded Sharps Container Sharps->Sharps_Container

Diagram 1: this compound Waste Segregation Workflow
Phase 2: Storage of this compound Waste

Proper storage of segregated waste is crucial to prevent accidents and exposure.

  • Secure Storage Area: Store this compound waste containers in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: Place waste containers in secondary containment to prevent spills from spreading.

  • Incompatible Materials: Ensure this compound waste is not stored with incompatible materials, such as strong acids, bases, or oxidizing agents.[1]

  • Keep Containers Closed: All waste containers must be kept tightly sealed when not in use.

Phase 3: Final Disposal

The final step is the transfer of waste to a professional disposal service.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Handover: Ensure the waste is handed over to authorized personnel.

G Start Segregated & Labeled This compound Waste Storage Secure Storage with Secondary Containment Start->Storage EHS Contact EHS/ Waste Contractor Storage->EHS Pickup Scheduled Waste Pickup EHS->Pickup Disposal Transport to Approved Disposal Facility Pickup->Disposal

Diagram 2: this compound Disposal Logistics

Decontamination of Laboratory Equipment

Any equipment that has come into contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Cleaning: Carefully wipe down surfaces with a disposable absorbent pad to remove any visible this compound powder or solution.

  • Solvent Rinse: Rinse the equipment with a suitable solvent that is known to dissolve this compound. Collect all rinsate as hazardous liquid waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely.

Important Note on Chemical Inactivation: While some studies have explored the chemical degradation of cytotoxic drugs using methods like advanced oxidation processes (e.g., Fenton's reagent), these are not established or recommended for routine laboratory waste disposal of this compound.[1] Such methods require specialized knowledge and equipment to ensure complete degradation and to manage any potentially hazardous byproducts.

By adhering to these stringent protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal guidelines and your local regulations.

References

Essential Safety and Logistics for Handling Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Vindoline, a monomeric vinca-alkaloid, is paramount. Due to its potential health hazards, including being harmful if swallowed, a suspected mutagen, and highly toxic to aquatic life, stringent adherence to safety protocols is essential. This guide provides immediate, procedural information for the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Quantitative Data

This compound is classified with several hazards that necessitate careful handling. Below is a summary of key quantitative data.

ParameterValueSource(s)
GHS Classification Acute Toxicity, Oral (Category 4); Acute Aquatic Toxicity (Category 1); Chronic Aquatic Toxicity (Category 1); Germ Cell Mutagenicity (Category 2)[1][2][3]
Molecular Formula C₂₅H₃₂N₂O₆[1][2]
Molecular Weight 456.53 g/mol [1][2]
Oral Toxicity (TDLO) 560 mg/kg (Rat, 4 weeks intermittent); 1,120 mg/kg (Mouse, 4 weeks intermittent)[3]
Intraperitoneal Toxicity (LDLO) 400 mg/kg (Mouse)[3]
Occupational Exposure Limit (OEL) Not Established[1][2]
Storage Temperature -20°C (Powder); -80°C (In solvent)[1]

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazards of this compound, a multi-layered approach involving engineering controls and personal protective equipment is required to minimize exposure.

Engineering Controls
  • Ventilation: All handling of this compound, especially in its solid (powder) form, must be conducted in a well-ventilated area with appropriate exhaust ventilation, such as a certified chemical fume hood or a ventilated balance enclosure (VBE).[1][4] This contains dust and aerosols at the source.

  • Safety Stations: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[1]

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields.[1][5] If there is a risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Protective, chemical-resistant gloves are mandatory.[1][2]

    • Glove Type: While specific permeation data for this compound is not available, double-gloving with powder-free nitrile gloves is a recommended best practice for handling potent compounds.[7] Nitrile gloves offer good resistance against a broad range of chemicals.[8][9]

    • Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if contact with this compound is suspected or after a maximum of 30-60 minutes of continuous use.[6]

  • Body Protection: Wear a lab coat or an impervious gown to protect the skin.[1][2] Ensure it has long sleeves and is fully buttoned.

  • Respiratory Protection:

    • When handling this compound powder or if aerosol generation is possible, a NIOSH-approved respirator is required.[1]

    • A minimum of an N95-rated filtering facepiece respirator should be used for solid particulates.[6][10] For higher levels of protection or in the event of a large spill, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended.[6][11]

Operational and Disposal Plans

A systematic workflow is critical for safety and compliance. The following protocols outline the step-by-step procedures for handling and disposing of this compound.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

This compound Handling & Disposal Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_decon 3. Decontamination Phase cluster_disposal 4. Disposal Phase prep_ppe Don Required PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - N95 Respirator prep_area Prepare Containment Area (Fume Hood / VBE) prep_ppe->prep_area prep_waste Prepare Labeled Cytotoxic Waste Containers prep_area->prep_waste handling Handle this compound: - Weighing - Dissolving - Reaction Setup prep_waste->handling decon_tools Decontaminate Glassware & Surfaces with Alcohol handling->decon_tools dispose_liquid Collect Liquid Waste in Sealed Container handling->dispose_liquid decon_ppe Doff PPE & Dispose as Contaminated Waste decon_tools->decon_ppe dispose_solid Collect Solid Waste in Distinctive Red/Yellow Bag decon_ppe->dispose_solid dispose_final Transfer to Approved Hazardous Waste Facility dispose_liquid->dispose_final dispose_solid->dispose_final

Caption: Workflow for safe this compound handling from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as specified above.

    • Prepare the work area inside a chemical fume hood or ventilated enclosure.

    • Place a plastic-backed absorbent pad on the work surface.[2]

    • Prepare clearly labeled waste containers for cytotoxic waste.[1][12]

  • Handling:

    • Handle this compound as a potent compound, minimizing the creation of dust or aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use dedicated spatulas and glassware.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment by scrubbing with alcohol.[1]

    • Remove outer gloves and dispose of them in the cytotoxic waste container before leaving the immediate work area.

    • Remove all other PPE before exiting the lab and dispose of it as contaminated waste.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Accidental Release Measures
  • Small Spill (<5g or 5mL):

    • Ensure proper PPE is worn, including respiratory protection.

    • Cover the spill with an absorbent material (e.g., diatomite).[1]

    • Carefully collect the absorbed material and contaminated pads using non-sparking tools and place them into a labeled cytotoxic waste container.

    • Decontaminate the spill area with alcohol.

  • Large Spill (>5g or 5mL):

    • Evacuate personnel from the immediate area.[1]

    • Alert institutional safety personnel.

    • Restrict access to the area until cleanup is complete by trained personnel.

Disposal Plan

As this compound is very toxic to aquatic life and is a precursor to cytotoxic drugs, it must be disposed of as hazardous and/or cytotoxic waste.[1][12]

  • Waste Segregation: Do not mix this compound waste with regular chemical or non-hazardous waste.[12]

  • Solid Waste:

    • Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a dedicated, leak-proof container or bag, often color-coded red or yellow and marked with a cytotoxic waste symbol.[1][3][12]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Sharps Waste:

    • Needles, contaminated vials, or other sharps must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[2][3]

  • Final Disposal:

    • All waste containers must be sealed and transferred to the institution's environmental health and safety department for disposal at an approved hazardous waste incineration facility.[1][12] Avoid release to the environment and do not dispose of this compound down the drain.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vindoline
Reactant of Route 2
Reactant of Route 2
Vindoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.